2-Bromo-5-chloropyrazine
Description
The exact mass of the compound 2-Bromo-5-chloropyrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-5-chloropyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chloropyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-8-4(6)2-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCPLGLOAZWCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653323 | |
| Record name | 2-Bromo-5-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912773-21-8 | |
| Record name | 2-Bromo-5-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-chloropyrazine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of 2-Bromo-5-chloropyrazine
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-5-chloropyrazine
This guide provides a comprehensive technical overview of 2-Bromo-5-chloropyrazine (CAS No. 912773-21-8), a key heterocyclic building block in modern medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, explores its reactivity with a focus on strategic synthetic applications, and provides field-proven experimental protocols.
Introduction: A Versatile Heterocyclic Intermediate
Caption: Structure of 2-Bromo-5-chloropyrazine.
Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| CAS Number | 912773-21-8 | [1][2] |
| Molecular Formula | C₄H₂BrClN₂ | [1][3][6] |
| Molecular Weight | 193.43 g/mol | [1][3][6] |
| Appearance | White to light beige solid | [3] |
| Boiling Point | 208.1 °C at 760 mmHg | [1][2] |
| Density | ~1.86 g/cm³ | [1][2] |
| Flash Point | 79.7 °C | [1][2] |
| Canonical SMILES | C1=C(N=CC(=N1)Br)Cl | [6] |
| InChIKey | UXCPLGLOAZWCKO-UHFFFAOYSA-N | [6][7] |
Spectroscopic data (NMR, HPLC, LC-MS) for this compound are available from various suppliers for identity confirmation.[8]
Core Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-5-chloropyrazine lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl.[9][10] This principle is the key to achieving regioselectivity. The C-Br bond at the 2-position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 5-position. This allows for the selective functionalization of the C-Br bond under milder conditions, leaving the C-Cl bond intact for subsequent transformations.[9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, widely used in the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals.[10][11]
Mechanistic Insight: The reaction is initiated by the oxidative addition of the more reactive C-Br bond of 2-Bromo-5-chloropyrazine to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid or ester, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical; electron-rich, bulky phosphine ligands stabilize the palladium catalyst and promote the reaction.[10][12]
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Field-Proven Protocol: Selective Suzuki-Miyaura Coupling
This generalized protocol targets the selective coupling at the C-Br position.
-
Inert Atmosphere Setup: To a flame-dried reaction flask, add 2-Bromo-5-chloropyrazine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Solvent Addition: Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene).
-
Reaction Execution: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80-100 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Causality Behind Choices:
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can influence reaction rates and yields.[10]
-
Solvent: The solvent system is chosen to ensure solubility of all reactants and facilitate the reaction; aqueous mixtures often accelerate the transmetalation step.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[13]
Mechanistic Insight: Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition, association of the amine, deprotonation by a strong base to form a palladium amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13][14] The use of a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is critical for deprotonating the amine in the catalytic cycle.[15]
Caption: General Experimental Workflow for Cross-Coupling.
Field-Proven Protocol: Selective Buchwald-Hartwig Amination
This protocol describes the amination at the more reactive C-Br position.
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.) to a reaction vessel.
-
Reagent Addition: Add 2-Bromo-5-chloropyrazine (1.0 equiv.) and the primary or secondary amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Causality Behind Choices:
-
Strong Base: Unlike the Suzuki reaction, a much stronger base like NaOtBu is required to deprotonate the amine bound to the palladium center, forming the key palladium-amido intermediate necessary for reductive elimination.[15]
-
Bulky, Electron-Rich Ligands: Ligands like XPhos or BINAP accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition, leading to higher yields and broader substrate scope.[15]
Safety and Handling
2-Bromo-5-chloropyrazine is considered hazardous. Based on available data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[6]
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16]
-
Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[16][17]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[16]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and refrigerated under an inert atmosphere.[1][16]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[16][17]
Conclusion
2-Bromo-5-chloropyrazine is a high-value synthetic intermediate whose utility is defined by the differential reactivity of its two halogen substituents. A thorough understanding of its properties and the principles of palladium-catalyzed cross-coupling allows chemists to strategically and selectively functionalize the pyrazine core. This capability makes it an indispensable tool for constructing complex molecular architectures, particularly in the rapid-paced environment of pharmaceutical research and development.
References
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- 2-Bromo-5-chloropyrazine | C4H2BrClN2 | CID 37818725.
- How is 2-Bromo-5-chloropyridine prepared and what are its applic
- 2-Bromo-5-chloropyridine synthesis. ChemicalBook.
- 2-Bromo-5-Chloropyrazine (CAS 912773-21-8) – Quality Supplier & Manufacturer. Parchem.
- SAFETY DATA SHEET - 2-Bromo-5-chloropyridine. (2021). Fisher Scientific.
- What are the applications of 2-Bromo-5-chloropyridine in drug synthesis?. Guidechem.
- Exploring 5-Bromo-2-Chloropyrazine: A Key Pharmaceutical Intermedi
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- SAFETY DATA SHEET - 2-Bromo-5-methylpyridine. (2021). Fisher Scientific.
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- Buchwald–Hartwig amin
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An In-Depth Technical Guide to 2-Bromo-5-chloropyrazine (CAS 912773-21-8): Properties, Synthesis, and Applications in Modern Drug Discovery
This guide offers a comprehensive technical overview of 2-Bromo-5-chloropyrazine, a pivotal heterocyclic building block for professionals in chemical research and pharmaceutical development. We will delve into its fundamental properties, validated synthesis protocols, characteristic reactivity, and its significant role as a key intermediate in the creation of complex, biologically active molecules.
Part 1: Core Molecular Profile and Physicochemical Characteristics
2-Bromo-5-chloropyrazine is a di-halogenated pyrazine derivative whose strategic placement of bromine and chlorine substituents imparts a unique reactivity profile, making it an invaluable tool in synthetic organic chemistry.[1][2] The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, combined with the halogen atoms, activates the molecule for various substitution and coupling reactions.[1]
Physicochemical and Structural Data
A summary of the key physical and chemical properties of 2-Bromo-5-chloropyrazine is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 912773-21-8 | [3] |
| Molecular Formula | C₄H₂BrClN₂ | [3][4] |
| Molecular Weight | 193.43 g/mol | [3][4][] |
| Appearance | Colorless to light yellow clear liquid or low-melting solid | [1][6] |
| Density | ~1.86 g/cm³ | [3][6] |
| Boiling Point | 208.1°C at 760 mmHg | [3][6] |
| Flash Point | 79.7°C | [3][6] |
| IUPAC Name | 2-bromo-5-chloropyrazine | [7] |
| SMILES | C1=C(N=CC(=N1)Br)Cl | [][7] |
| InChI | InChI=1S/C4H2BrClN2/c5-3-1-8-4(6)2-7-3/h1-2H | [1][7] |
Stability and Storage
To maintain its integrity, 2-Bromo-5-chloropyrazine should be stored in a tightly sealed container under an inert atmosphere.[3][8] Recommended storage temperatures are between 2-8°C to prevent degradation.[3][8]
Anticipated Spectroscopic Profile
While specific spectra are best obtained on a lot-specific basis, the expected spectroscopic characteristics are as follows:
-
¹H NMR: The spectrum should display two singlets in the aromatic region (typically δ 8.0-9.0 ppm), corresponding to the two non-equivalent protons on the pyrazine ring.
-
¹³C NMR: Four distinct signals are expected in the aromatic region, representing the four unique carbon atoms of the pyrazine ring.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a distinctive cluster of peaks for [M]⁺, [M+2]⁺, and [M+4]⁺.
Part 2: Synthesis, Reactivity, and Mechanistic Considerations
The utility of 2-Bromo-5-chloropyrazine stems from its accessible synthesis and the differential reactivity of its carbon-halogen bonds, which allows for selective and sequential functionalization.
Primary Synthesis Protocol
The direct halogenation of a pyrazine precursor is a common industrial approach. One documented method involves the use of trichlorophosphate under controlled heating.[3]
Step-by-Step Synthesis Workflow:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge the pyrazine starting material.
-
Reagent Addition: Carefully add trichlorophosphate to the vessel.
-
Halogenation: Introduce the brominating and chlorinating agents. The reaction is typically heated to around 60°C.[3]
-
Reaction Monitoring: The reaction is maintained at temperature for approximately 2 hours, with progress monitored by an appropriate technique (e.g., TLC or GC-MS).[3]
-
Workup and Isolation: Upon completion, the reaction mixture is cooled and carefully quenched. The crude product is then extracted using an organic solvent.
-
Purification: The extracted product is purified, typically via distillation or column chromatography, to yield 2-Bromo-5-chloropyrazine of high purity.
Causality Note: The use of phosphorus-based reagents like trichlorophosphate can facilitate halogenation of heteroaromatic rings by activating the ring or acting as a halogen carrier. The controlled temperature is critical to ensure selective di-halogenation and prevent over-reaction or decomposition.[3]
Reactivity and Strategic Application
The two halogen atoms on the pyrazine ring possess different reactivities, which is a key advantage for medicinal chemists. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position. Conversely, the chlorine at the 5-position can be targeted in nucleophilic aromatic substitution (SₙAr) reactions. This differential reactivity enables a stepwise approach to building molecular complexity.
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination can be selectively performed at the C-Br position.
-
Nucleophilic Aromatic Substitution (SₙAr): The C-Cl bond can be displaced by various nucleophiles (e.g., amines, alcohols, thiols), often requiring elevated temperatures or base catalysis.
Part 3: Applications in Drug Discovery and Other Industries
The primary value of 2-Bromo-5-chloropyrazine lies in its role as a versatile pharmaceutical intermediate.[3][6] The pyrazine core is a well-established scaffold in medicinal chemistry, found in numerous FDA-approved drugs.
-
Pharmaceutical Synthesis: It is a foundational component in the synthesis of Active Pharmaceutical Ingredients (APIs) targeting a wide array of diseases.[6] Its structure is particularly relevant in the development of novel agents for oncology, infectious diseases, and inflammatory conditions.[2][3] The ability to introduce diverse functional groups allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and metabolic stability.[3]
-
Agrochemicals: The compound is also used to create advanced agrochemicals, including specialized pesticides and herbicides, contributing to crop protection.[1][2]
-
Materials Science: In materials science, its unique electronic and structural properties are leveraged to synthesize novel polymers and specialty coatings with enhanced durability.[2][3]
Part 4: Safety, Handling, and Disposal
Due to its chemical nature, 2-Bromo-5-chloropyrazine must be handled with appropriate caution. It is classified as a hazardous substance.
GHS Hazard Profile
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| (Source: Aggregated GHS information from multiple suppliers)[7] |
Protocol for Safe Handling and Personal Protective Equipment (PPE)
Adherence to a strict safety protocol is mandatory when working with this compound.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[9] Ensure that an eyewash station and safety shower are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.
-
Body Protection: Wear a flame-retardant lab coat.
-
-
Handling Practices: Avoid direct contact with skin and eyes.[11] Do not eat, drink, or smoke in the laboratory area.[9] Wash hands thoroughly after handling.[12]
-
Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency services.[11]
-
Disposal: Dispose of unused material and contaminated waste in accordance with all federal, state, and local environmental regulations for hazardous chemicals.[12]
Conclusion
2-Bromo-5-chloropyrazine (CAS 912773-21-8) is a high-value chemical intermediate with a well-defined profile of reactivity and utility. Its importance in the pharmaceutical and chemical industries is firmly established, providing a reliable and versatile platform for the synthesis of a wide range of functionalized molecules.[3] A thorough understanding of its properties, synthesis, and handling requirements is essential for leveraging its full potential in research and development settings.
References
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- 2-Bromo-5-chloropyridine synthesis. ChemicalBook.
- SAFETY DATA SHEET - 2-Bromo-5-chloropyridine. (2021). Fisher Scientific.
- What are the applications of 2-Bromo-5-chloropyridine in drug synthesis? Guidechem.
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- 2-Bromo-5-chloropyrazine | C4H2BrClN2 | CID 37818725.
- SAFETY DATA SHEET - 2-Bromopyridine. (2024). Sigma-Aldrich.
- Exploring 5-Bromo-2-Chloropyrazine: A Key Pharmaceutical Intermediate.
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2-Bromo-5-chloropyrazine molecular structure and weight
An In-depth Technical Guide to 2-Bromo-5-chloropyrazine: A Versatile Heterocyclic Building Block
Abstract
2-Bromo-5-chloropyrazine (CAS No: 912773-21-8) is a di-halogenated pyrazine derivative that has emerged as a pivotal building block in modern synthetic chemistry.[1] Its unique electronic properties and strategically positioned reactive sites—a bromine atom at the 2-position and a chlorine atom at the 5-position—afford chemists a high degree of control in regioselective functionalization. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into the causality behind its reactivity in key transformations, such as palladium-catalyzed cross-coupling reactions, and highlights its application in the synthesis of complex, biologically active molecules. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and reproducibility.
Molecular Structure and Physicochemical Properties
Structural Elucidation
2-Bromo-5-chloropyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The pyrazine core is rendered electron-deficient by the electronegative nitrogen atoms, a characteristic that is further amplified by the inductive effects of the bromine and chlorine substituents. This electronic nature is fundamental to its reactivity profile, particularly its susceptibility to nucleophilic aromatic substitution and its role as an electrophile in cross-coupling reactions.[2] The differential reactivity of the C-Br versus the C-Cl bond is the cornerstone of its utility as a versatile synthetic intermediate.[3]
The canonical SMILES representation of the molecule is C1=C(N=CC(=N1)Br)Cl.
Key Physicochemical Data
The compound typically appears as a colorless to pale yellow solid or a light yellow low-melting solid.[2][4] Its properties are critical for determining appropriate reaction conditions, solvent selection, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 912773-21-8 | [1][2] |
| Molecular Formula | C₄H₂BrClN₂ | [1][2] |
| Molecular Weight | 193.43 g/mol | [1] |
| Density | 1.86 g/cm³ | [1][2] |
| Boiling Point | 208.1 °C at 760 mmHg | [1][2] |
| Flash Point | 79.7 °C | [1] |
| Appearance | Light yellow liquid or solid | [2] |
| Storage Conditions | 2-8°C under an inert atmosphere | [1] |
Synthesis and Mechanistic Considerations
Synthetic Strategy via Diazotization (Sandmeyer-type Reaction)
While several methods exist for the halogenation of pyrazine rings, a robust and widely applicable strategy for introducing a bromine atom onto an aromatic amine precursor is the Sandmeyer reaction.[5] This method proceeds via the diazotization of an amino group, followed by its displacement with a bromide source, typically a copper(I) bromide salt. This approach is highly reliable due to the clean conversion and the gaseous nature of the dinitrogen leaving group, which drives the reaction forward.
Experimental Protocol: Synthesis from 2-Amino-5-chloropyrazine
This protocol is a representative, self-validating procedure adapted from well-established methods for the synthesis of halo-aza-aromatics.[6] The choice of an aqueous acidic medium is critical for the stability of the intermediate diazonium salt, while low temperatures are essential to prevent its premature decomposition.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-chloropyrazine (1.0 equiv.) in a 47% aqueous hydrobromic acid (HBr) solution (approx. 5 mL per gram of starting material).
-
Cooling: Cool the resulting slurry to between -10 °C and -5 °C using an ice-salt or acetone/dry ice bath. Maintaining this low temperature is paramount for the stability of the diazonium intermediate.
-
Diazotization: Dissolve sodium nitrite (NaNO₂, 3.0 equiv.) in a minimal amount of cold water and add it dropwise to the reaction slurry via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature below -5 °C. The reaction is stirred at this temperature for 1 hour post-addition to ensure complete formation of the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, approx. 1.5 equiv.) in 47% HBr. Slowly add the cold diazonium salt slurry to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Work-up: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for an additional hour. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-5-chloropyrazine.
Synthesis Workflow Diagram
Caption: A standard workflow for spectroscopic verification.
Chemical Reactivity and Applications in Drug Discovery
The synthetic power of 2-Bromo-5-chloropyrazine lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. [3]This reactivity hierarchy (C-I > C-Br > C-OTf >> C-Cl) is a cornerstone of modern organometallic chemistry, allowing for sequential, site-selective functionalization. [3]
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a robust method for forming carbon-carbon bonds between aryl halides and terminal alkynes. The following protocol, adapted from patent literature, demonstrates a selective reaction at the C-Br position. [7] Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 2-Bromo-5-chloropyrazine (1.0 equiv.), copper(I) iodide (CuI, 0.2 equiv.), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.2 equiv.).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add anhydrous tetrahydrofuran (THF) as the solvent, followed by the terminal alkyne (e.g., tributyl(prop-1-yn-1-yl)stannane, 1.0 equiv.) and triethylamine (TEA, 2.0 equiv.) as the base.
-
Reaction: Heat the mixture to 70 °C and stir for 16 hours under the inert atmosphere. The progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent to dryness. The residue can then be purified via standard methods (e.g., column chromatography) to isolate the 2-alkynyl-5-chloropyrazine product.
Role as a Versatile Chemical Scaffold
2-Bromo-5-chloropyrazine serves as a foundational scaffold for building molecular complexity. The more reactive C-Br bond can be addressed first, followed by a second, often more forcing, cross-coupling reaction at the C-Cl position. This enables the programmed introduction of diverse functional groups.
Caption: Regioselective functionalization strategy.
Case Studies in Medicinal Chemistry
The utility of 2-Bromo-5-chloropyrazine is evident in its use as a starting material for various therapeutic agents.
-
Beta-secretase (BACE) Inhibitors: It has been employed in the synthesis of novel 1,4-thiazine dioxide and 1,2,4-thiadiazine dioxide derivatives investigated as BACE inhibitors for conditions like Alzheimer's disease. [8]* O-GlcNAcase Inhibitors: The compound is a key reactant in the synthesis of bicyclic ether O-glycoprotein-2-acetamido-2-deoxy-β-D-glucopyranosidase inhibitors. [7]* Modulators of IL-12, IL-23, and IFNα: Patent literature describes its use in preparing imidazopyridazine compounds that act as modulators of key cytokine responses, relevant for autoimmune and inflammatory diseases. [4]
Safety, Handling, and Storage
Hazard Identification
2-Bromo-5-chloropyrazine is classified as harmful if swallowed, in contact with skin, or if inhaled. [1]It may cause skin, eye, and respiratory irritation.
Recommended Handling and Personal Protective Equipment (PPE)
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage and Stability
To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C. [1]
Conclusion
2-Bromo-5-chloropyrazine is a high-value synthetic intermediate whose utility is rooted in the predictable and differential reactivity of its two carbon-halogen bonds. This guide has outlined its fundamental properties, provided robust, representative protocols for its synthesis and functionalization, and offered a practical framework for its characterization. Its demonstrated application in the synthesis of complex pharmaceutical agents underscores its importance for researchers in drug discovery and development. [2][9]As the demand for novel, structurally diverse chemical matter continues to grow, the strategic application of versatile building blocks like 2-Bromo-5-chloropyrazine will remain essential for advancing the frontiers of medicinal chemistry.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromo-5-chloropyrazine: Comprehensive Overview and Applications.
- Google Patents. (2015). WO2015089143A1 - Imidazopyridazine compounds useful as modulators of il-12, il-23 and/or ifn alpha responses.
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Autech Industry Co.,Ltd. (n.d.). Exploring 5-Bromo-2-Chloropyrazine: A Key Pharmaceutical Intermediate. Available at: [Link]
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iChemical. (n.d.). 2-Bromo-5-chloropyrazine, CAS No. 912773-21-8. Available at: [Link]
- Google Patents. (2015). US20150051201A1 - Orexin receptor antagonists.
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Leitch, D. C., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]
- Google Patents. (2020). WO2020163193A1 - Bicyclic ether o-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase inhibitors.
- Google Patents. (2021). US11021493B2 - 1,4-thiazine dioxide and 1,2,4-thiadiazine dioxide derivatives as beta-secretase inhibitors and methods of use.
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Balaraman, K., et al. (2012). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organometallics. Available at: [Link]
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Trade Science Inc. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal. Available at: [Link]
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Introduction: The Strategic Importance of 2-Bromo-5-chloropyrazine
An In-depth Technical Guide to the Synthesis and Preparation of 2-Bromo-5-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-5-chloropyrazine is a pivotal heterocyclic compound that serves as a versatile building block in the landscape of modern medicinal chemistry and organic synthesis.[1] Its structure, a pyrazine ring substituted with both a bromine and a chlorine atom, provides two distinct reactive sites, enabling a wide array of subsequent chemical transformations such as nucleophilic substitutions and cross-coupling reactions.[1] This reactivity makes it an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of novel therapeutics for oncology and infectious diseases.[2] The pyrazine core itself is a common motif in numerous biologically active compounds and approved drugs, often acting as a bioisostere for other aromatic rings like benzene or pyridine to modulate pharmacological properties.[3][4]
This guide offers a detailed exploration of the primary synthetic methodologies for preparing 2-Bromo-5-chloropyrazine, focusing on the causality behind experimental choices and providing robust, validated protocols for practical application in a research and development setting.
| Property | Value |
| Molecular Formula | C₄H₂BrClN₂[2][5][6] |
| Molecular Weight | 193.43 g/mol [2][5][6] |
| CAS Number | 912773-21-8[1][2][5][6] |
| Appearance | Light yellow liquid or solid[1] |
| Boiling Point | 208.1 °C at 760 mmHg[1][2] |
| Density | ~1.86 g/cm³[1][2] |
| Flash Point | 79.7 °C[2] |
Core Synthetic Methodologies
The synthesis of 2-Bromo-5-chloropyrazine can be approached through several strategic pathways. The selection of a particular method often depends on the availability of starting materials, desired scale, and safety considerations. The most prevalent and reliable method involves the diazotization of an amino-pyrazine precursor followed by a Sandmeyer reaction.
Method 1: Synthesis from 2-Amino-5-chloropyrazine via Sandmeyer Reaction
This is the most widely employed and arguably most efficient route. It leverages the classic Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a halogen.[7] The process is a two-stage transformation: first, the formation of a diazonium salt, followed by its copper(I)-catalyzed conversion to the corresponding aryl bromide.[8][9][10]
Causality and Mechanistic Insight:
The primary amino group of 2-amino-5-chloropyrazine is first converted into a diazonium salt (-N₂⁺). This is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr).[8][11] The resulting diazonium group is an excellent leaving group (diatomic nitrogen, N₂), which facilitates its displacement.
The subsequent Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[9] Copper(I) bromide (CuBr) catalyzes the process by initiating a single-electron transfer to the diazonium salt. This forms an aryl radical and nitrogen gas, followed by the transfer of a bromine atom from a copper(II) species to the radical, yielding the final 2-Bromo-5-chloropyrazine product and regenerating the copper(I) catalyst.[9]
Caption: Workflow for the Sandmeyer synthesis of 2-Bromo-5-chloropyrazine.
Detailed Experimental Protocol:
This protocol is adapted from established procedures for analogous heterocyclic systems.[12][13][14]
-
Vessel Preparation: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 40% aqueous hydrobromic acid (HBr).
-
Amine Dissolution: Cool the acid to 0 °C using an ice-salt bath. Slowly add 2-amino-5-chloropyrazine (1.0 eq.) in portions, ensuring the temperature does not exceed 5 °C. Stir until a homogeneous slurry is formed.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature between -5 °C and 0 °C. Vigorous stirring is essential to ensure efficient reaction and heat dissipation.
-
Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The formation of the diazonium salt is typically complete at this stage.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or slurry of copper(I) bromide (CuBr, 1.2 eq.) in 40% HBr. Slowly add the cold diazonium salt solution to the CuBr mixture.
-
Decomposition: Once the addition is complete, allow the reaction mixture to warm slowly to room temperature. Then, gently heat the mixture to 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 2-Bromo-5-chloropyrazine.
Method 2: Halogen Exchange from 2,5-Dichloropyrazine
An alternative approach involves a nucleophilic aromatic substitution (halogen exchange) on the more readily available 2,5-dichloropyrazine.[15] This method is conceptually simpler but often requires more forcing conditions due to the electron-deficient nature of the pyrazine ring, which deactivates it towards nucleophilic attack unless strongly activated.
Causality and Mechanistic Insight:
This reaction relies on substituting one of the chloro substituents with a bromide. The reaction is typically performed in a high-boiling solvent with a source of bromide ions, such as a concentrated hydrobromic acid solution.[12] The reaction proceeds via a Meisenheimer-like intermediate, where the bromide ion attacks the carbon atom bearing a chlorine, temporarily breaking the ring's aromaticity. The subsequent departure of the chloride ion restores aromaticity and yields the product. Driving this equilibrium towards the bromo-chloro product requires a large excess of bromide and high temperatures to overcome the activation energy.[12]
Caption: Halogen exchange route from 2,5-Dichloropyrazine.
Detailed Experimental Protocol:
This protocol is based on the synthesis of the analogous pyridine compound.[12]
-
Reaction Setup: In a sealed reaction vessel or a flask equipped with a reflux condenser, combine 2,5-dichloropyrazine (1.0 eq.) with a mixture of 30% hydrobromic acid in acetic acid.
-
Heating: Heat the mixture to a high temperature (e.g., 110 °C) with vigorous stirring.
-
Reaction Time: Maintain the reaction at this temperature for an extended period (potentially several days). The reaction progress should be monitored by a suitable technique like GC-MS or LC-MS.
-
Isolation: After cooling to room temperature, the product may precipitate. Dilute the mixture with a non-polar solvent like hexane to enhance precipitation. Collect the solid by filtration.
-
Neutralization and Extraction: Suspend the collected solid in water and carefully neutralize with a base such as sodium carbonate. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography or recrystallization to separate it from any remaining starting material and the di-bromo byproduct.
Comparison of Synthetic Routes
| Feature | Method 1: Sandmeyer Reaction | Method 2: Halogen Exchange |
| Starting Material | 2-Amino-5-chloropyrazine | 2,5-Dichloropyrazine |
| Key Reagents | NaNO₂, HBr, CuBr | HBr, Acetic Acid |
| Conditions | Low initial temp (-5 to 0 °C), then moderate heat (50-60 °C) | High temp (>100 °C), long reaction times |
| Advantages | High regioselectivity, generally good yields, well-established | Fewer steps, potentially cheaper starting material |
| Disadvantages | Use of potentially unstable diazonium salts, copper waste | Harsh conditions, long reaction times, potential for byproducts |
Conclusion
The synthesis of 2-Bromo-5-chloropyrazine is most reliably and selectively achieved via the Sandmeyer reaction of 2-amino-5-chloropyrazine. This method, while involving the careful handling of diazonium intermediates, offers superior control and generally higher yields compared to the harsher conditions required for halogen exchange. The choice of synthesis is a strategic decision based on available resources, scale, and process safety. This guide provides the foundational knowledge and practical protocols necessary for drug development professionals to confidently produce this critical pharmaceutical intermediate.
References
- 2-Bromo-5-chloropyrazine: Comprehensive Overview and Applic
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI.
- How is 2-Bromo-5-chloropyridine prepared and what are its applic
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
- Pyrazines in Drug Discovery. (n.d.). PharmaBlock.
- Sandmeyer Reaction. (2025). GeeksforGeeks.
- Sandmeyer reaction. (n.d.). Wikipedia.
- In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile. (n.d.). Benchchem.
- 2,5-Dichloropyrazine | 19745-07-4. (n.d.). Biosynth.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.
- Exploring 5-Bromo-2-Chloropyrazine: A Key Pharmaceutical Intermedi
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- CN104402805A - 2-bromopyridine synthesis method. (n.d.).
- 2-Bromo-5-chloropyrazine - CRO SPLENDID LAB. (n.d.). CRO Splendid Lab.
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- Diazotis
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The Spectroscopic Signature of 2-Bromo-5-chloropyrazine: An In-depth Technical Guide
Introduction: The Pivotal Role of 2-Bromo-5-chloropyrazine in Modern Drug Discovery
2-Bromo-5-chloropyrazine is a halogenated heterocyclic compound that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its unique electronic properties and the differential reactivity of its bromine and chlorine substituents make it a versatile synthon for the construction of novel molecular architectures. This guide provides a comprehensive analysis of the spectroscopic data of 2-Bromo-5-chloropyrazine, offering researchers, scientists, and drug development professionals a detailed understanding of its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. A thorough grasp of these spectroscopic signatures is paramount for ensuring the identity, purity, and reactivity of this key intermediate in multi-step synthetic campaigns.
Molecular Structure and Properties
2-Bromo-5-chloropyrazine possesses the chemical formula C₄H₂BrClN₂ and a molecular weight of 193.43 g/mol .[2] Its structure consists of a pyrazine ring substituted with a bromine atom at the 2-position and a chlorine atom at the 5-position. This substitution pattern leads to a unique electronic distribution within the aromatic ring, influencing its chemical reactivity and spectroscopic behavior.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrClN₂ | PubChem[2] |
| Molecular Weight | 193.43 g/mol | PubChem[2] |
| CAS Number | 912773-21-8 | Frontier Specialty Chemicals |
| Exact Mass | 191.90899 Da | PubChem[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Bromo-5-chloropyrazine, both ¹H and ¹³C NMR provide definitive information about the arrangement of atoms within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Bromo-5-chloropyrazine is characterized by its simplicity, owing to the presence of only two protons on the pyrazine ring. The electron-withdrawing nature of the nitrogen atoms and the halogen substituents significantly deshields these protons, causing them to resonate at a relatively high chemical shift.
Expected ¹H NMR Spectral Data:
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~8.6 | Singlet |
| H-6 | ~8.5 | Singlet |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation and Rationale:
The two protons at positions 3 and 6 are in distinct chemical environments due to the different halogen substituents at the adjacent positions. However, the lack of neighboring protons results in both signals appearing as singlets. The proton at the 3-position, being adjacent to the bromine atom, is expected to be slightly more deshielded than the proton at the 6-position, which is adjacent to the chlorine atom. This is due to the stronger electron-withdrawing inductive effect of bromine compared to chlorine in this context.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. With four carbon atoms in the pyrazine ring, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Expected ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-5 | ~150 |
| C-3 | ~140 |
| C-6 | ~138 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation and Rationale:
The carbon atoms directly attached to the electronegative nitrogen and halogen atoms (C-2 and C-5) are significantly deshielded and appear at higher chemical shifts. The carbon bearing the bromine (C-2) and the carbon bearing the chlorine (C-5) can be distinguished based on the known substituent effects of halogens on aromatic rings. The remaining two carbons (C-3 and C-6) resonate at lower chemical shifts.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of 2-Bromo-5-chloropyrazine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.[3]
-
¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2-Bromo-5-chloropyrazine, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its elemental formula.
Key Mass Spectrometry Data:
| Parameter | Value | Significance |
| Calculated Exact Mass | 191.90899 Da | Corresponds to the monoisotopic mass of C₄H₂⁷⁹Br³⁵ClN₂. |
| Observed [M]⁺ | m/z ≈ 192, 194, 196 | Shows the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. |
Interpretation of the Isotopic Pattern:
The presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic pattern for the molecular ion peak. The relative intensities of these isotopic peaks can be used to confirm the presence and number of these halogen atoms. The expected pattern for a compound with one bromine and one chlorine atom will show peaks at M, M+2, and M+4, with characteristic relative intensities.
Fragmentation Pattern:
Under electron ionization (EI) conditions, the molecular ion of 2-Bromo-5-chloropyrazine can undergo fragmentation. Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atoms or the entire pyrazine ring fragmentation.[4][5]
Expected Fragmentation Pathways:
Caption: Expected EI-MS fragmentation of 2-Bromo-5-chloropyrazine.
Experimental Protocol: Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of 2-Bromo-5-chloropyrazine in a volatile organic solvent (e.g., methanol, acetonitrile).
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is ideal for accurate mass determination.
-
Ionization Method: Electron Ionization (EI) is suitable for observing fragmentation patterns, while Electrospray Ionization (ESI) is often used for accurate mass determination of the molecular ion.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic pattern. Compare the measured accurate mass with the calculated theoretical mass to confirm the elemental composition.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
Infrared spectroscopy provides information about the vibrational modes of the bonds within a molecule, allowing for the identification of functional groups. For 2-Bromo-5-chloropyrazine, the IR spectrum will be dominated by absorptions characteristic of the aromatic pyrazine ring and the carbon-halogen bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | Aromatic C-H stretch | Weak-Medium |
| 1600-1450 | Aromatic C=C and C=N stretching | Medium-Strong |
| 1200-1000 | C-H in-plane bending | Medium |
| 900-675 | C-H out-of-plane bending | Strong |
| 800-600 | C-Cl stretch | Strong |
| 700-500 | C-Br stretch | Strong |
Interpretation and Rationale:
-
Aromatic C-H Stretch: The presence of C-H bonds on the aromatic ring will give rise to stretching vibrations just above 3000 cm⁻¹.[6][7]
-
Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyrazine ring appear in the 1600-1450 cm⁻¹ region.[7]
-
Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-Cl stretch appears at a higher wavenumber than the C-Br stretch due to the higher bond strength and lower mass of chlorine.
Experimental Protocol: Infrared Spectroscopy
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of 2-Bromo-5-chloropyrazine with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Solid Sample (Nujol Mull): Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[8]
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used to obtain the spectrum.
-
Data Collection: A background spectrum of the empty sample holder (or the pure solvent) is first collected and then automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Integrated Spectroscopic Analysis: A Holistic Approach to Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The combination of NMR, MS, and IR provides a self-validating system for the unambiguous identification and characterization of 2-Bromo-5-chloropyrazine.
Caption: Integrated approach for structural elucidation.
By correlating the number and types of protons and carbons from NMR, the molecular weight and elemental composition from MS, and the characteristic bond vibrations from IR, a complete and confident structural assignment of 2-Bromo-5-chloropyrazine can be achieved. This rigorous characterization is the cornerstone of its reliable use in the synthesis of novel and impactful pharmaceutical agents.
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Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
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2-Bromo-5-chloropyrazine: Comprehensive Overview and Applications. (2025, March 3). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Preparing a sample for infrared spectroscopy. (2016, June 7). Royal Society of Chemistry. [Video]. YouTube. [Link]
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Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022). Green Chemistry, 24(23), 9234-9241. [Link]
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Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Greener approach toward one pot route to pyrazine synthesis. (2008). Green Chemistry Letters and Reviews, 1(2), 127-130. [Link]
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2-Bromo-5-chloropyrazine. (n.d.). PubChem. Retrieved from [Link]
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Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]
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Remarkable Levels of 15N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level. (2020). The Journal of Physical Chemistry B, 124(21), 4344-4352. [Link]
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Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
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2-Bromo-5-chloropyrazine. (n.d.). CRO SPLENDID LAB. Retrieved from [Link]
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IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
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Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
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Investigating Chemical Shifts and Coupling Constants in Low-Field NMR Spectroscopy. (2024, August 12). AZoM.com. Retrieved from [Link]
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Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. (2023). Mass Spectrometry Reviews, 42(4), 1059-1133. [Link]
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Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). NMR in Biomedicine, 13(3), 129-153. [Link]
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Spectroscopy of Aromatic Compounds. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]
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Spectroscopic and theoretical investigations of halopyridines, halobismuthates and a spiro ketal. (2012). OAKTrust. [Link]
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Spectroscopy of Aromatic Compounds. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax adaptation. Retrieved from [Link]
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Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides: Kurze Mitteilungen. (1968). CHIMIA, 22(10), 397-398. [Link]
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Structural and Infrared Spectroscopic Studies of Some Adducts of Divalent Metal Dihalides (MX2, M = Zn, Cd; X = CI, Br, I) with Variously Hindered Monodentate Nitrogen (Pyridine) Base Ligands (L = Pyridine, 2-Methylpyridine, and Quinoline) of 1:2 Stoichiometry. (2011). Zeitschrift für anorganische und allgemeine Chemie, 637(9), 1361-1370. [Link]
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The Solubility Profile of 2-Bromo-5-chloropyrazine: A Technical Guide for Drug Development Professionals
Abstract
Introduction: The Significance of 2-Bromo-5-chloropyrazine in Synthesis and the Imperative of Solubility
2-Bromo-5-chloropyrazine (CAS No. 912773-21-8) is a substituted pyrazine derivative with the molecular formula C₄H₂BrClN₂ and a molecular weight of 193.43 g/mol .[1][2] Its structure, featuring a pyrazine ring functionalized with both a bromine and a chlorine atom, makes it a versatile building block in organic synthesis.[3] This compound serves as a crucial intermediate in the production of a wide array of pharmaceuticals and fine chemicals, particularly in the development of new therapeutic agents for oncology and infectious diseases.[1]
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-Bromo-5-chloropyrazine is a fundamental physicochemical property that profoundly influences its behavior throughout the drug development lifecycle. Poor solubility can lead to a cascade of challenges, including:
-
Inaccurate in vitro assay results: Undissolved compound can lead to an underestimation of biological activity.
-
Formulation difficulties: Developing a stable and bioavailable dosage form becomes a significant hurdle.
-
Poor and variable absorption: This can result in suboptimal in vivo efficacy and unpredictable pharmacokinetics.
-
Increased development time and cost: Overcoming solubility issues often requires extensive formulation work and additional studies.
Therefore, a thorough understanding and a quantitative assessment of the solubility profile of 2-Bromo-5-chloropyrazine are paramount for any research and development program utilizing this intermediate. This guide provides the necessary tools and knowledge to achieve this.
Physicochemical Properties of 2-Bromo-5-chloropyrazine
A foundational understanding of the physicochemical properties of 2-Bromo-5-chloropyrazine is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrClN₂ | [1][2] |
| Molecular Weight | 193.43 g/mol | [1][2] |
| Appearance | Colorless to pale yellow solid | [3] |
| Density | ~1.86 g/cm³ | [1] |
| Boiling Point | 208.1 °C at 760 mmHg | [1] |
| Flash Point | 79.7 °C | [1] |
| Storage | Inert atmosphere, 2-8°C |
Qualitative descriptions indicate that 2-Bromo-5-chloropyrazine exhibits moderate solubility in organic solvents.[3] However, for the rigorous demands of drug development, quantitative data is indispensable. The following sections provide the methodologies to generate this crucial data.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
When discussing solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is the concentration of a compound at which it begins to precipitate from a solution when added from a concentrated organic stock (typically DMSO). It is a measure of how quickly a compound can dissolve and is often used in high-throughput screening during early drug discovery. The resulting solution can be supersaturated.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid phase. This is a more accurate and relevant measure for formulation and development.
Experimental Determination of Solubility
This section provides detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of 2-Bromo-5-chloropyrazine.
Kinetic Solubility Assay Protocol (UV-Vis Plate Reader Method)
This high-throughput method is ideal for initial screening and requires a small amount of compound.
Materials:
-
2-Bromo-5-chloropyrazine
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Multi-channel pipette
-
Plate shaker
-
UV-Vis microplate reader
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Bromo-5-chloropyrazine in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger volume of PBS (e.g., 198 µL). This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (or a specified temperature) for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the absorbance of each well at a predetermined wavelength (λmax) for 2-Bromo-5-chloropyrazine using a UV-Vis plate reader. The λmax should be determined experimentally by scanning a dilute solution of the compound in the assay buffer.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in absorbance (due to light scattering from precipitated compound) is observed compared to a blank (buffer with 1% DMSO).
Thermodynamic (Shake-Flask) Solubility Assay Protocol
This method determines the equilibrium solubility and is considered the "gold standard."
Materials:
-
2-Bromo-5-chloropyrazine (solid powder)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, methanol, acetonitrile, etc.)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis spectrophotometer for analysis
Protocol:
-
Sample Preparation: Add an excess amount of solid 2-Bromo-5-chloropyrazine to a glass vial containing a known volume of the desired solvent. Ensure there is visible undissolved solid.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of 2-Bromo-5-chloropyrazine in the clear filtrate using a validated analytical method (see Section 5).
-
Data Reporting: The determined concentration is the thermodynamic solubility of the compound in that specific solvent at the given temperature.
Analytical Quantification Methods
Accurate quantification of the dissolved 2-Bromo-5-chloropyrazine is crucial for determining its solubility.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying compounds in solution. A reversed-phase HPLC method would be suitable for 2-Bromo-5-chloropyrazine.
Typical HPLC Parameters (to be optimized):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a suitable wavelength (to be determined by UV scan)
-
Injection Volume: 10-20 µL
-
Quantification: A calibration curve must be generated using standard solutions of 2-Bromo-5-chloropyrazine of known concentrations.
UV-Vis Spectrophotometry
For a more rapid but potentially less specific analysis, UV-Vis spectrophotometry can be employed.
Procedure:
-
Determine λmax: Scan a dilute solution of 2-Bromo-5-chloropyrazine in the chosen solvent to identify the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Analyze Samples: Measure the absorbance of the filtered samples from the solubility assays at λmax and determine the concentration using the calibration curve.
Expected Solubility Profile and Data Presentation
While experimental data is not currently available in the literature, the following tables provide a template for presenting the determined solubility data for 2-Bromo-5-chloropyrazine.
Table 1: Thermodynamic Solubility of 2-Bromo-5-chloropyrazine in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µM) |
| Water | Data not available | Data not available |
| PBS (pH 7.4) | Data not available | Data not available |
| Methanol | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |
Table 2: Kinetic Solubility of 2-Bromo-5-chloropyrazine in PBS (pH 7.4) at 25°C
| Parameter | Value |
| Kinetic Solubility | Data not available |
| (µM) | |
| Final DMSO % | 1% |
Computational Prediction of Solubility
In the absence of experimental data, computational models can provide an initial estimate of a compound's solubility. These models typically use the compound's structure to predict properties like LogP (a measure of lipophilicity) and LogS (the logarithm of the molar solubility in water). Several online platforms and software packages can perform these calculations. However, it is crucial to recognize that these are predictions and should be confirmed by experimental data.
Conclusion and Recommendations
This technical guide has outlined the critical importance of determining the solubility profile of 2-Bromo-5-chloropyrazine for its effective use in pharmaceutical research and development. While quantitative experimental data is not currently published, this document provides a comprehensive framework for researchers to generate this vital information. By following the detailed protocols for kinetic and thermodynamic solubility assays and employing robust analytical techniques like HPLC, scientists can obtain the reliable data needed to guide formulation strategies, ensure the validity of in vitro studies, and ultimately, accelerate the drug development process. It is strongly recommended that experimental determination of solubility be a priority for any project involving 2-Bromo-5-chloropyrazine.
References
An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-chloropyrazine
Foreword: A Proactive Approach to Laboratory Safety
In the fast-paced environment of pharmaceutical research and drug development, the imperative to innovate is matched only by the necessity of ensuring the safety of our most valuable asset: our scientists. 2-Bromo-5-chloropyrazine is a versatile heterocyclic compound, a key intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs), particularly in the realms of oncology and infectious diseases.[1] Its utility in nucleophilic substitution reactions makes it an invaluable tool in the synthetic organic chemist's arsenal.[2] However, its reactivity also necessitates a comprehensive understanding and strict adherence to safety protocols. This guide is intended to provide researchers, scientists, and drug development professionals with a technical and practical framework for the safe handling, storage, and disposal of 2-Bromo-5-chloropyrazine, moving beyond mere compliance to foster a culture of proactive safety.
Compound Profile and Hazard Identification
A thorough understanding of the physicochemical properties and inherent hazards of a compound is the bedrock of safe laboratory practice.
Physicochemical Properties
2-Bromo-5-chloropyrazine is a colorless to pale yellow solid or low-melting solid.[2] Its key properties are summarized in the table below:
| Property | Value | Source |
| CAS Number | 912773-21-8 | [1][3] |
| Molecular Formula | C4H2BrClN2 | [1][2][3] |
| Molecular Weight | 193.43 g/mol | [1][3] |
| Boiling Point | 208.1°C at 760 mmHg | [1] |
| Flash Point | 79.657°C | [1] |
| Density | ~1.86 g/cm³ | [1] |
| Appearance | Colorless to pale yellow solid/low-melting solid | [2] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Bromo-5-chloropyrazine is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[3]
The corresponding GHS pictogram is the exclamation mark . The signal word is Warning .[3]
Risk Mitigation and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential, with engineering controls being the first line of defense, supplemented by appropriate personal protective equipment.
Engineering Controls
All handling of 2-Bromo-5-chloropyrazine should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[4][5] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[6]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures. The following are the minimum requirements for handling 2-Bromo-5-chloropyrazine:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[5]
-
Hand Protection: Nitrile or other suitable chemical-resistant gloves must be worn to prevent skin contact.[4][5]
-
Body Protection: A laboratory coat or other suitable protective clothing should be worn to protect against contamination of personal clothing.[5]
-
Respiratory Protection: In situations where there is a potential for aerosolization or insufficient ventilation, an approved mask or respirator should be used.[5]
Caption: PPE protocol for handling 2-Bromo-5-chloropyrazine.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to preventing accidental exposure and maintaining the integrity of the compound.
Handling
-
Avoid all personal contact, including inhalation.[7]
-
Wear appropriate protective clothing to prevent exposure.[7]
-
Use in a well-ventilated area, preferably a chemical fume hood.[4][7]
-
Do not eat, drink, or smoke when handling the compound.[7]
-
Wash hands thoroughly after handling.[7]
-
Avoid the formation of dust and aerosols.[4]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
-
The recommended storage temperature is between 2-8°C under an inert atmosphere.[1][8]
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
-
Protect containers from physical damage and inspect regularly for leaks.[7]
Emergency Procedures: A Calm and Coordinated Response
In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm.
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Caption: First-aid flowchart for 2-Bromo-5-chloropyrazine exposure.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas. Use personal protective equipment, including chemical-impermeable gloves.[4]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]
-
Methods for Cleaning Up: Collect the spillage and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: No specific data is available on hazardous decomposition products.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]
Disposal Considerations
Proper disposal of 2-Bromo-5-chloropyrazine and its containers is an environmental and regulatory responsibility.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][4]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]
-
Do not discharge into sewer systems.[4]
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][9]
Conclusion: A Commitment to a Safer Scientific Future
2-Bromo-5-chloropyrazine is a valuable building block in the synthesis of novel therapeutics. Its effective and safe use hinges on a deep understanding of its properties and a steadfast commitment to rigorous safety protocols. This guide provides a comprehensive framework for achieving that goal. By integrating these principles into daily laboratory practice, we can ensure that our pursuit of scientific advancement is always underpinned by a culture of safety and responsibility.
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An In-Depth Technical Guide to 2-Bromo-5-chloropyrazine: A Versatile Heterocyclic Building Block in Modern Research
Abstract
2-Bromo-5-chloropyrazine, a di-halogenated pyrazine derivative, has emerged as a cornerstone intermediate in synthetic chemistry. Its unique electronic properties and the differential reactivity of its carbon-halogen bonds provide a powerful platform for selective, stepwise functionalization. This guide offers a comprehensive exploration of the core reactivity, key applications, and proven experimental protocols involving 2-Bromo-5-chloropyrazine. We will delve into its pivotal role in palladium-catalyzed cross-coupling reactions, its application in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries, and its emerging potential in materials science. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction and Core Physicochemical Properties
2-Bromo-5-chloropyrazine (CAS No. 912773-21-8) is a heterocyclic aromatic compound featuring a pyrazine ring substituted with a bromine atom at the 2-position and a chlorine atom at the 5-position.[1][2] This structural arrangement is not merely incidental; the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, combined with the distinct C-Br and C-Cl bonds, dictates its synthetic utility.[3] This molecule is a key precursor for creating complex molecular architectures, particularly in the development of novel therapeutic agents and agrochemicals.[4][5]
The compound typically appears as a colorless to light yellow solid or low-melting solid and should be stored under an inert atmosphere to ensure stability.[1][2]
| Property | Value | Source |
| CAS Number | 912773-21-8 | [1] |
| Molecular Formula | C₄H₂BrClN₂ | [1][6] |
| Molecular Weight | 193.43 g/mol | [1][6] |
| Boiling Point | 208.1 °C at 760 mmHg | [4] |
| Density | ~1.86 g/cm³ | [1][4] |
| Flash Point | 79.7 °C | [1][4] |
| Appearance | Colorless to pale yellow solid | [2] |
graph Structure { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes for atoms with positions N1 [label="N", pos="0,1!"]; C2 [label="C", pos="0.866,0.5!"]; C3 [label="C", pos="0.866,-0.5!"]; N4 [label="N", pos="0,-1!"]; C5 [label="C", pos="-0.866,-0.5!"]; C6 [label="C", pos="-0.866,0.5!"]; Br [label="Br", pos="1.8,1!"]; Cl [label="Cl", pos="-1.8,-1!"]; H3 [label="H", pos="1.5,-1!"]; H6 [label="H", pos="-1.5,1!"];
// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; C2 -- Br; C5 -- Cl; C3 -- H3; C6 -- H6; }
Caption: Structure of 2-Bromo-5-chloropyrazine.
The Principle of Selective Reactivity: A Synthetic Chemist's Gateway
The primary value of 2-Bromo-5-chloropyrazine lies in the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general reactivity order for halides in the crucial oxidative addition step is I > Br > Cl.[3][7] This principle allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for a subsequent, different coupling reaction. This stepwise approach is a powerful strategy for building molecular complexity from a simple, commercially available starting material.
Core Applications in Research & Development
Pharmaceutical Synthesis: Crafting Bioactive Scaffolds
The pyrazine core is a privileged scaffold in medicinal chemistry, frequently found in drugs with antimicrobial, antiviral, and anticancer properties.[4] 2-Bromo-5-chloropyrazine serves as an essential intermediate for accessing novel pyrazine-based derivatives.[1][5]
-
Kinase Inhibitors: Many kinase inhibitors, which are central to modern oncology, feature nitrogen-containing heterocyclic cores. The pyrazine scaffold can act as a bioisostere for other aromatic systems and form critical hydrogen bonds within the ATP-binding site of kinases.[8] Using 2-Bromo-5-chloropyrazine, researchers can sequentially introduce different aryl or amino groups via Suzuki and Buchwald-Hartwig reactions to build libraries of potential inhibitors for targets like p38 MAP kinase.[8]
-
Antimicrobial and Antiviral Agents: The compound is a building block for molecules designed to combat infectious diseases.[4][5] The ability to introduce diverse functional groups allows for the fine-tuning of a molecule's activity and pharmacokinetic properties.
Agrochemical Development
In the agrochemical industry, halogenated heterocycles are widely used in the formulation of pesticides and herbicides.[5] 2-Bromo-5-chloropyrazine provides a robust starting point for creating new crop protection agents, where the pyrazine core contributes to the molecule's biological activity and stability.[5]
Materials Science
While a less-explored area, 2-Bromo-5-chloropyrazine holds potential in materials science.[1][5] It can be used as a monomer or cross-linking agent in the synthesis of specialized polymers and coatings. The resulting materials may exhibit enhanced thermal stability, durability, and specific electronic properties, making them suitable for applications in electronics or advanced coatings.[5]
Key Synthetic Transformations: Protocols and Mechanistic Insights
The workhorse reactions for functionalizing 2-Bromo-5-chloropyrazine are palladium-catalyzed cross-coupling reactions. Below are detailed protocols and mechanistic diagrams for the two most critical transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is the premier method for creating a C-C bond by coupling the C-Br site with a boronic acid or ester. The reaction is known for its high functional group tolerance and reliability.[3][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
-
Objective: To selectively couple an arylboronic acid at the C2 (bromo) position of 2-Bromo-5-chloropyrazine.
-
Reagents & Materials:
-
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add 2-Bromo-5-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[3]
-
Add the palladium catalyst (0.05 mmol, 5 mol%).[3]
-
Add the anhydrous solvent (e.g., 5 mL of a 4:1 dioxane/water mixture).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-chloropyrazine product.
-
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming C-N bonds, a transformation that is otherwise challenging.[10][11] It allows for the coupling of amines with aryl halides, and it can be applied to the C-Br or C-Cl position of our substrate, typically requiring different ligands and conditions for each site.[12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
Objective: To couple a primary or secondary amine with the 2-aryl-5-chloropyrazine product from the previous step.
-
Reagents & Materials:
-
2-Aryl-5-chloropyrazine (1.0 eq)
-
Amine (primary or secondary, 1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 4-8 mol%)[11]
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 eq)[11][12]
-
Anhydrous, aprotic solvent (e.g., Toluene or THF)[12]
-
Inert atmosphere
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst and the phosphine ligand.
-
Add the anhydrous solvent (e.g., Toluene) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
Add the 2-aryl-5-chloropyrazine, the amine, and the base.
-
Seal the vessel and heat the reaction to 80-110 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography to obtain the desired di-substituted pyrazine.
-
Caption: Stepwise functionalization of 2-Bromo-5-chloropyrazine.
Safety and Handling
2-Bromo-5-chloropyrazine is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1][6] It can cause skin and serious eye irritation.[6]
-
Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All work should be conducted in a well-ventilated fume hood.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (2-8°C is recommended).[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[13]
Conclusion
2-Bromo-5-chloropyrazine is far more than a simple chemical intermediate; it is a versatile and enabling tool for modern synthetic research. Its key attribute—the differential reactivity of its C-Br and C-Cl bonds—provides a reliable and strategic pathway for the stepwise synthesis of complex, highly functionalized pyrazine derivatives. Its demonstrated importance in the synthesis of biologically active compounds solidifies its role in pharmaceutical and agrochemical R&D, while its potential in materials science continues to unfold. By understanding its fundamental reactivity and mastering the associated cross-coupling protocols, researchers can unlock a vast chemical space for innovation and discovery.
References
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An In-Depth Technical Guide to the Physical Characteristics of 2-Bromo-5-chloropyrazine Solid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloropyrazine is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its pyrazine core, substituted with both bromine and chlorine, offers versatile reactive sites for building complex molecular architectures, making it a valuable building block in medicinal chemistry.[1][2] For professionals in drug development, a thorough understanding of the physical and solid-state characteristics of such an intermediate is not merely academic; it is a prerequisite for robust process development, formulation design, chemical stability assessment, and ensuring batch-to-batch consistency.
This guide provides a comprehensive technical overview of the known physical properties of 2-Bromo-5-chloropyrazine. As publicly available data on its solid-state characteristics are not exhaustive, this document also serves as a practical framework, outlining authoritative experimental protocols for its complete characterization. We will delve into the causality behind experimental choices, providing the "why" behind the "how," to empower researchers in generating reliable and meaningful data for their development programs.
Section 1: Molecular and Physicochemical Properties
The fundamental identity and key physicochemical parameters of 2-Bromo-5-chloropyrazine are well-established. These properties, summarized in Table 1 , form the basis for its handling, reaction design, and analytical characterization.
| Property | Value | Source(s) |
| Chemical Name | 2-Bromo-5-chloropyrazine | [3] |
| Synonym(s) | 5-Bromo-2-chloropyrazine | [3] |
| CAS Number | 912773-21-8 | [1][3] |
| Molecular Formula | C₄H₂BrClN₂ | [1][3][4] |
| Molecular Weight | 193.43 g/mol | [1][3] |
| Appearance | Colorless to pale yellow solid; Low-Melting Solid | [4] |
| Melting Point | Not definitively published; described as a "Low-Melting Solid". For context, the structurally similar compound 2-Bromo-5-chloropyridine has a melting range of 65 - 69 °C. | [4][5] |
| Boiling Point | 208.1 °C (at 760 mmHg) | [1] |
| Density | 1.86 g/cm³ | [1] |
| Flash Point | 79.7 °C | [1] |
Solubility Profile (Predicted and Observed)
Qualitative data describes 2-Bromo-5-chloropyrazine as having moderate solubility in organic solvents.[4] A more detailed, albeit predictive, solubility profile can be inferred from its molecular structure—a largely non-polar aromatic core with two electronegative nitrogen atoms and halogen substituents. Experimental verification remains crucial for process chemistry and formulation.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-polar Aprotic | Toluene, Hexanes | Low to Moderate | Favorable van der Waals interactions but lacking strong polar interactions. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | Dipole-dipole interactions between the solvent and the polar C-X and C-N bonds enhance solubility. |
| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the pyrazine nitrogens, but the overall non-polar character may limit high solubility. |
| Aqueous | Water | Low | The hydrophobic pyrazine ring and halogens limit solubility despite the nitrogen atoms. |
Section 2: Structural and Spectroscopic Characterization
Confirming the identity and purity of 2-Bromo-5-chloropyrazine requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : As the molecule has only two protons on the pyrazine ring in distinct chemical environments, ¹H NMR is a powerful tool for identity confirmation. One would expect to see two singlets in the aromatic region (typically 8.0-9.0 ppm). ¹³C NMR would similarly show four distinct signals for the four unique carbon atoms in the ring.
-
Infrared (IR) Spectroscopy : The IR spectrum provides a molecular fingerprint. Key expected vibrational bands include C-H stretching for the aromatic protons, C=N and C=C stretching from the pyrazine ring, and C-Br and C-Cl stretching vibrations, typically found in the lower wavenumber region of the spectrum.
-
Mass Spectrometry (MS) : MS is used to confirm the molecular weight. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak, providing unambiguous confirmation of the elemental composition.
Section 3: Thermal and Crystallographic Analysis
The behavior of a solid as a function of temperature is critical for pharmaceutical development, influencing everything from storage conditions to manufacturing processes.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in this area.[6][7]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8] For 2-Bromo-5-chloropyrazine, its primary application would be the precise determination of its melting point, observed as a sharp endothermic peak. The absence of other thermal events prior to melting would suggest the sample is a single crystalline form and does not undergo polymorphic transitions upon heating.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram for a pure, stable, anhydrous compound like 2-Bromo-5-chloropyrazine is expected to show a flat baseline with no mass loss until the temperature reaches a point where decomposition or boiling begins. This analysis is crucial for determining the upper-temperature limit for handling and processing.
X-ray Crystallography
The arrangement of molecules in a crystal lattice defines the solid form. Different arrangements, known as polymorphs, can have different physical properties, including solubility and stability. As of this guide's publication, no public crystal structure data for 2-Bromo-5-chloropyrazine is available. This represents a significant data gap. X-ray Powder Diffraction (XRPD) is the definitive technique for characterizing the solid form of a material and is essential for any rigorous development program to ensure control over the crystalline phase.
Section 4: Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the comprehensive characterization of 2-Bromo-5-chloropyrazine solid.
Workflow for Comprehensive Solid-State Characterization
The following diagram illustrates a logical workflow for a researcher starting with a new batch of the material.
Caption: Integrated workflow for solid-state characterization.
Protocol 4.1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Objective: To accurately determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus) and to screen for other thermal events.
-
Instrumentation: Calibrated Differential Scanning Calorimeter.
-
Methodology:
-
Calibration: Perform a temperature and enthalpy calibration using a certified indium standard according to instrument procedures. This ensures the accuracy of the measured values.
-
Sample Preparation: Accurately weigh 2-4 mg of 2-Bromo-5-chloropyrazine solid into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well past the expected melt (e.g., 100 °C).
-
Data Analysis: Analyze the resulting thermogram. The melting transition will appear as an endothermic peak. The onset temperature of this peak is typically reported as the melting point. Integrate the peak area to calculate the enthalpy of fusion.
-
-
Causality & Validation: A sharp, single melting endotherm is indicative of a pure, single-form crystalline material. The absence of other peaks suggests no polymorphic transitions or desolvation events occurred under these conditions. The indium calibration provides traceability and validates the instrument's performance.
Protocol 4.2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the material begins to lose mass due to decomposition or evaporation.
-
Instrumentation: Calibrated Thermogravimetric Analyzer.
-
Methodology:
-
Calibration: Verify the mass balance accuracy using calibration weights and the temperature accuracy using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Place 5-10 mg of 2-Bromo-5-chloropyrazine solid into a tared TGA pan (platinum or ceramic).
-
Instrument Setup: Load the pan onto the TGA balance. Purge with an inert gas (e.g., nitrogen) at 50-100 mL/min to prevent oxidative degradation.
-
Thermal Program: Equilibrate at 30 °C. Ramp the temperature at a rate of 10 °C/min up to a high temperature (e.g., 400 °C).
-
Data Analysis: Plot the percent mass loss versus temperature. Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (T₅%).
-
-
Causality & Validation: This protocol establishes the thermal stability window. A stable compound will show a flat baseline (100% mass) until decomposition begins. Running under nitrogen is crucial to separate inherent thermal stability from oxidative stability.
Caption: Experimental workflow for thermal analysis using TGA and DSC.
Section 5: Safety and Handling
2-Bromo-5-chloropyrazine is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[1][3] It is also reported to cause skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Storage: To maintain stability and prevent degradation, the material should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at refrigerated temperatures (2-8 °C).[1][9]
Conclusion
2-Bromo-5-chloropyrazine is a key chemical intermediate whose macroscopic physical properties are generally understood, with a boiling point of 208.1 °C and a density of 1.86 g/cm³.[1] It exists as a low-melting solid that is moderately soluble in organic solvents.[4] However, a comprehensive public profile of its critical solid-state characteristics, such as its definitive melting point, crystal structure, and thermal decomposition profile, is lacking. This guide provides not only the consolidated known data but also the necessary framework of experimental protocols—from spectroscopy to thermal and crystallographic analysis—to empower researchers to fill these knowledge gaps. By applying these rigorous, self-validating methods, scientists and drug developers can ensure a deep and accurate understanding of this material, paving the way for its successful application in complex synthetic and pharmaceutical development programs.
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Ningbo Inno Pharmchem Co.,Ltd. (2025). 2-Bromo-5-chloropyrazine: Comprehensive Overview and Applications. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 37818725, 2-Bromo-5-chloropyrazine. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 817098, 2-Bromo-5-chloropyridine. [Link]
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Kucerova-Chlupacova, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 21(11), 1453. [Link]
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Lewis, E. A., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biological Sciences - Reviews, 7(1), 46-53. [Link]
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Searing, A. Thermogravimetric Analysis. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10488609, 3-Bromo-5-chloropyrazin-2-amine. [Link]
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Ghirardini, C., et al. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (132), 56521. [Link]
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Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2771618, 2-Bromo-5-hydroxypyrazine. [Link]
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Gamil, Y., et al. (2014). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Tropical Journal of Pharmaceutical Research, 13(1), 121-128. [Link]
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TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
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Methodological & Application
Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 2-Bromo-5-chloropyrazine
Introduction: Strategic C-C Bond Formation on a Privileged Heterocycle
The pyrazine moiety is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds and functional materials.[1] The targeted functionalization of the pyrazine ring allows for the fine-tuning of molecular properties, making it a critical strategy in drug discovery and development. 2-Bromo-5-chloropyrazine is a versatile building block, offering two distinct reactive sites for cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, stands as a premier method for carbon-carbon bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its reagents.[2][3]
This guide provides a detailed protocol and technical insights for the selective Suzuki-Miyaura coupling of 2-Bromo-5-chloropyrazine. We will delve into the mechanistic underpinnings that govern the reaction's selectivity, offer a field-proven experimental workflow, and provide data-driven recommendations for optimization.
The Principle of Chemoselectivity: A Tale of Two Halogens
The primary consideration when employing 2-Bromo-5-chloropyrazine in palladium-catalyzed cross-coupling is chemoselectivity. The molecule possesses both a bromine and a chlorine substituent, and their relative reactivity dictates the outcome of the reaction. In the context of the Suzuki-Miyaura coupling, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is typically the rate-determining step.[2] The reactivity of halogens in this step generally follows the order: I > Br > OTf > Cl.[4]
This established reactivity trend implies that the C-Br bond at the 2-position of the pyrazine ring is significantly more susceptible to oxidative addition than the C-Cl bond at the 5-position. By carefully selecting the reaction conditions—particularly temperature and catalyst system—it is possible to achieve highly selective coupling at the C-Br position, leaving the C-Cl bond intact for potential subsequent transformations. This selective functionalization is a powerful tool for the stepwise construction of complex molecular architectures.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role, primarily in the transmetalation step, by activating the boronic acid to form a more nucleophilic boronate species.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Selective Coupling at the C-Br Position
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an arylboronic acid with 2-Bromo-5-chloropyrazine, targeting selective reaction at the C-Br bond.
Materials and Reagents:
-
2-Bromo-5-chloropyrazine (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Argon or Nitrogen)
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Causality |
| Catalyst System | Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with a ligand like SPhos or XPhos (2-4 mol%) | Pd(PPh₃)₄ is a reliable, commercially available catalyst for many Suzuki couplings. For more challenging substrates or to improve efficiency, a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can enhance the rates of both oxidative addition and reductive elimination.[8] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | These bases are effective in promoting the formation of the reactive boronate species.[7] K₃PO₄ is a stronger base and can be beneficial for less reactive boronic acids. |
| Solvent System | 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v) | A biphasic solvent system is common for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.[6] Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | 60-90 °C | This temperature range is generally sufficient to promote selective reaction at the more reactive C-Br bond without significant competing reaction at the C-Cl bond. Higher temperatures may lead to a loss of selectivity. |
| Reaction Time | 4-16 hours | Reaction progress should be monitored by a suitable technique (TLC, LC-MS, or GC-MS) to determine the point of completion. |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add 2-Bromo-5-chloropyrazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 85 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS until the starting material (2-Bromo-5-chloropyrazine) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-aryl-5-chloropyrazine.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Ensure the palladium catalyst is active (use a fresh bottle or a pre-catalyst). Use a stronger base like K₃PO₄ or Cs₂CO₃.[8] Incrementally increase the reaction temperature, but monitor for loss of selectivity. |
| Formation of Side Products (e.g., Homocoupling) | Presence of oxygen in the reaction mixture; Premature decomposition of the boronic acid. | Ensure the reaction setup is thoroughly degassed. Use fresh, high-quality boronic acid. The homocoupling of boronic acids can be promoted by oxygen.[9] |
| Hydrodebromination | The bromine atom is replaced by hydrogen. This can be an issue with electron-deficient heterocycles. | Use a milder base or lower the reaction temperature. Optimize the ligand, as some ligands can promote the formation of palladium-hydride species that lead to this side reaction.[9] |
| Loss of Chemoselectivity (Reaction at C-Cl) | Reaction temperature is too high; Highly active catalyst system. | Reduce the reaction temperature. Use a less active catalyst, for example, switch from a bulky biarylphosphine ligand system to Pd(PPh₃)₄. |
Conclusion
The selective Suzuki-Miyaura coupling of 2-Bromo-5-chloropyrazine is a highly effective method for the synthesis of 2-aryl-5-chloropyrazines. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, researchers can achieve excellent chemoselectivity. The protocol and insights provided in this guide offer a solid foundation for the successful application of this reaction in the synthesis of complex molecules for pharmaceutical and materials science research. Careful optimization of the catalyst system, base, and temperature is key to maximizing yield and selectivity.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
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Wikipedia. Suzuki reaction. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
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Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Available at: [Link]
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Casares, J. A., Espinet, P., & Salas, J. M. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(23), 2535-2544. Available at: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
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Organic Chemistry. (2020). Suzuki Cross-Coupling Mechanism [Video]. YouTube. Available at: [Link]
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Lima, C. F. R. A. C., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(6), 1534-1547. Available at: [Link]
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Singh, R., Singh, M., & Kumar, S. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(15), 5373–5376. Available at: [Link]
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Ali, I., Wani, W. A., Saleem, K., & Hsieh, M. F. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. Available at: [Link]
-
Stanislav, K., & Van der Eycken, E. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(26), 4299-4315. Available at: [Link]
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Sharma, A., & Kumar, V. (2021). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Catalysis Reviews, 63(4), 639-731. Available at: [Link]
-
Choudhary, D., Kumar, D., & Singh, P. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-28. Available at: [Link]
-
de la Cruz, P., García-García, E., López-Arza, V., Langa, F., de la Torre, G., & Vázquez, P. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. Available at: [Link]
-
Oldenhuis, N. J., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available at: [Link]
-
Bedford, R. B. (2003). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemistry—A European Journal, 9(16), 3750-3759. Available at: [Link]
-
Ghaffari, M., & Organ, M. G. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15996-16053. Available at: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]
-
ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Available at: [Link]
-
ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Available at: [Link]
-
YouTube. (2020). Suzuki Coupling. Available at: [Link]
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- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Bromo-5-chloropyrazine
Introduction: The Strategic Importance of Functionalized Pyrazines
The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of biologically active compounds, including approved pharmaceuticals and promising drug candidates.[1][2][4] Furthermore, pyrazine-containing polymers are being explored for their applications in optoelectronic devices.[3] The targeted synthesis of functionalized pyrazines is therefore a critical endeavor for researchers in drug discovery and materials science.[1][3]
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, revolutionizing the synthesis of complex aromatic and heteroaromatic molecules.[5][6][7] This guide provides a detailed exploration of the application of these reactions to a particularly useful and versatile building block: 2-Bromo-5-chloropyrazine.
This document will delve into the nuanced reactivity of this dihalogenated pyrazine, providing researchers, scientists, and drug development professionals with a comprehensive understanding and practical, field-proven protocols for its selective functionalization. We will focus on three of the most impactful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Stille coupling.
Chemoselectivity: Harnessing the Differential Reactivity of C-Br vs. C-Cl Bonds
A central challenge and opportunity when working with polyhalogenated substrates is achieving chemoselectivity—the selective reaction of one halogen over another. In the case of 2-Bromo-5-chloropyrazine, the inherent differences in the carbon-halogen bond strengths and their susceptibility to oxidative addition by a palladium(0) catalyst are the keys to its controlled functionalization.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[8][9] This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond; the weaker the bond, the more readily it undergoes oxidative addition, which is often the rate-determining step in the catalytic cycle.[10]
For 2-Bromo-5-chloropyrazine, the C-Br bond is significantly more reactive than the C-Cl bond.[9][10] This differential reactivity allows for the selective cross-coupling at the 2-position, leaving the C-Cl bond at the 5-position intact for subsequent transformations. This two-step functionalization strategy is a powerful approach for the synthesis of unsymmetrically substituted pyrazines.
It is important to note that while the C-Br bond is more reactive, the electron-deficient nature of the pyrazine ring does activate the C-Cl bond to some extent.[9] Therefore, careful control of reaction conditions, including the choice of catalyst, ligand, and temperature, is crucial to prevent over-reaction and ensure high selectivity.[9]
Visualizing the Catalytic Cycles
To understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Stille cross-coupling reaction.
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-chloropyrazine with Phenylboronic Acid
This protocol details the selective C-C bond formation at the 2-position of the pyrazine ring.
Reaction Scheme:
(Illustrative image of the reaction)
Reagents and Materials:
| Reagent | CAS Number | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-5-chloropyrazine | 95539-77-0 | 193.42 | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 2-Bromo-5-chloropyrazine (193 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenyl-5-chloropyrazine.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-5-chloropyrazine with Morpholine
This protocol describes the formation of a C-N bond at the 2-position.
Reaction Scheme:
(Illustrative image of the reaction)
Reagents and Materials:
| Reagent | CAS Number | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-5-chloropyrazine | 95539-77-0 | 193.42 | 1.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| XPhos | 564483-18-7 | 476.62 | 0.08 | 0.08 |
| NaOt-Bu | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene | 108-88-3 | 92.14 | 10 mL | - |
Step-by-Step Procedure:
-
In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (38 mg, 0.08 mmol) in toluene (5 mL). Stir for 10 minutes to form the active catalyst.
-
Add 2-Bromo-5-chloropyrazine (193 mg, 1.0 mmol) to the Schlenk tube containing the base.
-
Add the catalyst solution to the Schlenk tube, followed by morpholine (105 µL, 1.2 mmol) and additional toluene to bring the total volume to 10 mL.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is generally complete in 12-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-(5-chloropyrazin-2-yl)morpholine.
Protocol 3: Stille Coupling of 2-Bromo-5-chloropyrazine with (Tributylstannyl)thiophene
This protocol illustrates a C-C bond formation using an organostannane reagent.
Reaction Scheme:
(Illustrative image of the reaction)
Reagents and Materials:
| Reagent | CAS Number | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-5-chloropyrazine | 95539-77-0 | 193.42 | 1.0 | 1.0 |
| 2-(Tributylstannyl)thiophene | 54738-99-9 | 373.20 | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Anhydrous DMF | 68-12-2 | 73.09 | 10 mL | - |
Step-by-Step Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add 2-Bromo-5-chloropyrazine (193 mg, 1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (10 mL) via syringe.
-
Add 2-(tributylstannyl)thiophene (410 mg, 1.1 mmol) to the reaction mixture.
-
Heat the mixture to 100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 6-12 hours).
-
Cool the reaction to room temperature and dilute with diethyl ether (50 mL).
-
Wash the organic solution with an aqueous solution of potassium fluoride (1 M, 3 x 30 mL) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 2-(thiophen-2-yl)-5-chloropyrazine.
Conclusion: A Versatile Platform for Chemical Innovation
2-Bromo-5-chloropyrazine is a highly valuable and versatile building block for the synthesis of functionalized pyrazine derivatives. The distinct reactivity of its two halogen atoms under palladium-catalyzed cross-coupling conditions provides a reliable platform for selective, stepwise functionalization. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings offer robust starting points for researchers to access a wide array of novel pyrazine-containing molecules. By understanding the principles of chemoselectivity and carefully controlling reaction parameters, scientists can effectively leverage this reagent to advance their research in drug discovery and materials science.
References
-
Stanetty, P., & Schnürch, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3511-3530. [Link]
-
Valente, C., & Organ, M. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1879-1890. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
The Nobel Prize Organisation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Meti, P., Park, H. H., & Gong, Y. D. (2020). Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. Journal of Materials Chemistry C, 8(31), 10566-10587. [Link]
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Singh, A., & Antonchick, A. P. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 25(22), 5432. [Link]
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Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2-Bromo-5-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aminopyrazines and the Power of Selective C-N Bond Formation
The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in the design of molecules with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The targeted synthesis of substituted aminopyrazines is therefore a critical task in the development of novel therapeutics. 2-Bromo-5-chloropyrazine is an attractive starting material for the synthesis of diverse pyrazine derivatives due to the differential reactivity of its two halogen substituents.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient method for the synthesis of arylamines.[3] This reaction has become an indispensable tool in modern organic synthesis, largely replacing harsher, traditional methods which often suffer from limited substrate scope and poor functional group tolerance.[3] This application note provides a detailed guide to the selective Buchwald-Hartwig amination of 2-Bromo-5-chloropyrazine, focusing on the principles of chemoselectivity and providing robust protocols for the synthesis of 2-amino-5-chloropyrazines.
The Principle of Chemoselectivity: Targeting the C-Br Bond
The successful application of the Buchwald-Hartwig amination to dihalogenated substrates like 2-Bromo-5-chloropyrazine hinges on achieving high chemoselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F. This difference in reactivity stems from the bond dissociation energies of the carbon-halogen bonds and their propensity to undergo oxidative addition to the palladium(0) catalyst, the first and often rate-determining step in the catalytic cycle.
The C-Br bond in 2-Bromo-5-chloropyrazine is significantly more reactive towards oxidative addition than the C-Cl bond. By carefully controlling the reaction conditions—specifically the choice of catalyst, ligand, base, and temperature—it is possible to selectively cleave the C-Br bond and form the desired 2-amino-5-chloropyrazine product, leaving the C-Cl bond intact for potential subsequent functionalization.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, which is crucial for understanding the role of each reaction component and for troubleshooting.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2-Bromo-5-chloropyrazine to form a Pd(II) complex. This is the chemoselectivity-determining step.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.[4]
-
Reductive Elimination: The desired C-N bond is formed, releasing the 2-amino-5-chloropyrazine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Key Reaction Parameters and Optimization
The success of the selective amination of 2-Bromo-5-chloropyrazine is highly dependent on the careful selection and optimization of the following parameters:
| Parameter | Recommended Conditions & Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%). These are common and effective precursors that generate the active Pd(0) catalyst in situ.[5] |
| Ligand | Bulky, electron-rich phosphines are crucial for promoting both oxidative addition and reductive elimination. For general screening, XPhos , SPhos , or RuPhos (1.2-2x mol of Pd) are excellent starting points. For more challenging couplings, second-generation biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands can be employed.[5][6] |
| Base | A strong, non-nucleophilic base is required. NaOtBu is the most common and often most effective base.[7] Other options include KOtBu, LiHMDS, and for more sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be considered, although they may require higher temperatures.[8] |
| Solvent | Anhydrous, degassed aprotic polar or non-polar solvents are necessary. Toluene , 1,4-dioxane , or THF are commonly used.[6] Toluene is often a good first choice due to its higher boiling point, which can facilitate the reaction. |
| Temperature | Typically in the range of 80-110 °C .[7] The temperature should be high enough to drive the reaction to completion in a reasonable time but low enough to maintain selectivity for the C-Br bond. |
| Atmosphere | A strict inert atmosphere (Argon or Nitrogen) is essential to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligands. |
Experimental Protocols
The following protocols are provided as robust starting points for the selective Buchwald-Hartwig amination of 2-Bromo-5-chloropyrazine. Optimization may be required for specific amine substrates.
Protocol 1: General Procedure for Amination with Primary and Secondary Aliphatic Amines
This protocol is a general starting point for the coupling of 2-Bromo-5-chloropyrazine with a range of aliphatic amines.
Materials:
-
2-Bromo-5-chloropyrazine (1.0 equiv)
-
Aliphatic amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (0.1-0.2 M concentration of the limiting reagent)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-chloropyrazine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed toluene via syringe, followed by the aliphatic amine.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(alkylamino)-5-chloropyrazine.
Protocol 2: Procedure for Amination with Aryl Amines (Anilines)
The coupling with less nucleophilic aryl amines may require slightly modified conditions.
Materials:
-
2-Bromo-5-chloropyrazine (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (0.1-0.2 M)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the reagents listed above.
-
Add the anhydrous, degassed 1,4-dioxane via syringe, followed by the aryl amine.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction as described in Protocol 1.
-
Workup and purification are analogous to steps 7-10 in Protocol 1.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active ligand system (e.g., a second-generation Buchwald ligand). Ensure that all reagents and solvents are strictly anhydrous and that the inert atmosphere is maintained.
-
Formation of Di-substituted Product: If amination at the C-Cl position is observed, reduce the reaction temperature and time. Using a less forcing base (e.g., K₃PO₄ instead of NaOtBu) may also improve selectivity.
-
Hydrodehalogenation: The formation of 2-chloropyrazine as a byproduct can occur, particularly with primary amines. Using a bulkier ligand can sometimes suppress this side reaction.
-
Catalyst Deactivation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich ligands helps to mitigate this issue by sterically disfavoring such coordination.[5]
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the selective synthesis of 2-amino-5-chloropyrazines from 2-Bromo-5-chloropyrazine. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds and by carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and excellent chemoselectivity. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the synthesis of novel compounds for drug discovery and materials science.
References
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). Semantic Scholar. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). National Institutes of Health. [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Hindawi. [Link]
-
(PDF) Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. (n.d.). ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (2016). PubMed. [Link]
-
Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of a novel Am(III)-selective extractants. (n.d.). University of Twente Research Information. [Link]
-
Temperature-Controlled Chemoselective Couplings of Alkyl Halides with Disulfides. (2024). The Journal of Organic Chemistry. [Link]
-
Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). MDPI. [Link]
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Application Notes & Protocols: Leveraging 2-Bromo-5-chloropyrazine in the Synthesis of Pharmaceutical Intermediates
Introduction
In the landscape of modern medicinal chemistry and pharmaceutical development, the pyrazine moiety is a privileged scaffold, integral to the structure of numerous clinically significant drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable bioisostere for other aromatic systems. Among the diverse array of pyrazine-based building blocks, 2-Bromo-5-chloropyrazine has emerged as a cornerstone intermediate.[4][5] Its di-halogenated structure presents two distinct, orthogonally reactive sites, offering chemists a powerful tool for the controlled and sequential introduction of molecular complexity.
This guide provides an in-depth exploration of 2-Bromo-5-chloropyrazine, detailing its chemical properties, reactivity, and application in robust synthetic protocols. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile reagent.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in synthesis. 2-Bromo-5-chloropyrazine (CAS No: 912773-21-8) is a heterocyclic compound whose utility is underpinned by its specific chemical characteristics.[4][5]
Table 1: Properties of 2-Bromo-5-chloropyrazine
| Property | Value | Source |
| CAS Number | 912773-21-8 | [4][5][6] |
| Molecular Formula | C₄H₂BrClN₂ | [4][6][7] |
| Molecular Weight | 193.43 g/mol | [4][6] |
| Appearance | Light yellow liquid or solid | [5] |
| Boiling Point | 208.1 °C at 760 mmHg | [4][5] |
| Density | ~1.86 g/cm³ | [4][5] |
| Flash Point | 79.7 °C | [4][5] |
| SMILES | C1=C(N=CC(=N1)Br)Cl | [6] |
| InChIKey | UXCPLGLOAZWCKO-UHFFFAOYSA-N | [6][8] |
1.1. Safe Handling and Storage
Expert Insight: The reactivity of halogenated heterocycles necessitates careful handling to ensure both experimental success and laboratory safety.
-
Handling: 2-Bromo-5-chloropyrazine is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[6][9] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[10][11]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4] Recommended storage conditions are typically refrigerated at 2-8°C to maintain long-term stability.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[10]
The Principle of Selective Functionalization
The synthetic power of 2-Bromo-5-chloropyrazine lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl.[12][13] This established principle is the cornerstone of a selective functionalization strategy.
-
Position 2 (C-Br Bond): The carbon-bromine bond is significantly more reactive towards the oxidative addition step in typical palladium catalytic cycles. This allows for the initial, selective modification at this position under milder reaction conditions.[12]
-
Position 5 (C-Cl Bond): The carbon-chlorine bond is more robust and generally requires more forcing conditions (e.g., higher temperatures, stronger bases, or more specialized catalyst/ligand systems) to react.[12][14]
This reactivity differential enables a stepwise approach to building complex molecules, as illustrated below.
Caption: General workflow for sequential functionalization.
Core Synthetic Protocols
The following protocols provide detailed, validated methodologies for the two most critical transformations involving 2-Bromo-5-chloropyrazine: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, essential for constructing the core skeletons of many pharmaceutical agents.[13][15]
Causality: The choice of a palladium catalyst like Pd(PPh₃)₄ and a relatively mild base such as K₂CO₃ is deliberate. These conditions are typically sufficient to activate the C-Br bond for oxidative addition without significantly affecting the more inert C-Cl bond, thus ensuring high selectivity for mono-arylation.[12][13] The aqueous solvent mixture (e.g., dioxane/water) is crucial for dissolving the base and facilitating the transmetalation step of the catalytic cycle.[15]
Table 2: Reagents for Selective Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-5-chloropyrazine | 193.43 | 1.0 | 1.0 |
| Arylboronic Acid | Variable | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-5-chloropyrazine (1.0 mmol, 193 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and water (1 mL).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Reaction: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 5-chloro-2-arylpyrazine intermediate.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a linkage ubiquitous in pharmaceuticals.[14][16][17] This protocol can be applied to either the C-Br position of the starting material or the C-Cl position of an intermediate derived from Protocol 1.
Causality: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[14] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often necessary, especially for the less reactive C-Cl bond, as they promote the rate-limiting reductive elimination step to form the final C-N bond.[14][18] Toluene is a common high-boiling, non-polar solvent suitable for these reactions.
Table 3: Reagents for Buchwald-Hartwig Amination
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Pyrazine Halide (R-X) | Variable | 1.0 | 1.0 |
| Amine (R₂NH) | Variable | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.62 | 0.08 | 0.08 |
| Sodium tert-butoxide | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube or sealed vial, add the pyrazine halide (1.0 mmol), the phosphine ligand (e.g., XPhos, 0.08 mmol, 38 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reagent Addition: Evacuate and backfill the vessel with an inert gas (Argon) three times. Add the palladium source, Pd₂(dba)₃ (0.02 mmol, 18 mg).
-
Solvent and Amine: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete in 6-24 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the desired amino-pyrazine product.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Conclusion
2-Bromo-5-chloropyrazine is a high-value, versatile intermediate for pharmaceutical synthesis.[4] Its distinct electronic and steric properties, combined with the well-established differential reactivity of its halogen substituents, provide a reliable platform for constructing complex, biologically active pyrazine derivatives.[2][5] The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstone transformations that enable the selective formation of C-C and C-N bonds, respectively. By carefully controlling reaction conditions as detailed in these protocols, researchers can effectively navigate the synthesis of novel molecular entities for drug discovery and development programs.
References
- 2-Bromo-5-chloropyrazine: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online.
- Varenicline synthesis. (n.d.). ChemicalBook.
- Exploring 5-Bromo-2-Chloropyrazine: A Key Pharmaceutical Intermediate. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- Pyrazine derivative synthesis in a continuous-flow system. (2024). PubMed Central.
- Review on the Synthesis of Pyrazine and Its Derivatives. (2017).
- Pyrazines in Drug Discovery. (n.d.). PharmaBlock.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (n.d.). Benchchem.
- Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof. (2010).
- Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. (n.d.).
- 2-Bromo-5-chloropyrazine. (n.d.). PubChem.
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. (n.d.). Benchchem.
- Processes for the preparation of varenicline and intermediates thereof. (2009).
- What are the applications of 2-Bromo-5-chloropyridine in drug synthesis? (n.d.). Guidechem.
- Process for preparing varenicline and intermediates for use therein. (2009).
- 2-Bromo-5-chloropyrazine. (n.d.). BLD Pharm.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
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- Safety D
- 2-bromo-5-chloropyrazine (C4H2BrClN2). (n.d.). PubChemLite.
- 2-Bromo-5-chloropyrazine. (n.d.). CRO SPLENDID LAB.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
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- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
- SAFETY D
- The Buchwald-Hartwig Amin
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
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- 2-Bromo-5-hydroxypyrazine. (n.d.). PubChem.
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Application Notes and Protocols: 2-Bromo-5-chloropyrazine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Pyrazine Scaffold
In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount, providing the structural foundation for a vast array of therapeutic agents.[1][2][3][4] Among these, the pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a "privileged scaffold".[5][6][7][8] Its unique electronic properties and ability to act as a bioisostere and engage in hydrogen bonding have led to its incorporation into numerous FDA-approved drugs, particularly in oncology and infectious diseases.[5][9][10]
2-Bromo-5-chloropyrazine (CAS No: 912773-21-8) emerges as a particularly valuable building block for drug discovery professionals.[11][12] This di-halogenated pyrazine offers two distinct and orthogonally reactive sites: a C-Br bond and a C-Cl bond. This differential reactivity allows for selective, sequential functionalization, enabling the construction of complex molecular architectures with high precision.[13][14] This guide provides an in-depth exploration of the key synthetic transformations involving 2-bromo-5-chloropyrazine, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of 2-Bromo-5-chloropyrazine is essential for its safe handling and effective use in synthesis.[12]
| Property | Value | Reference |
| CAS Number | 912773-21-8 | [11][15] |
| Molecular Formula | C₄H₂BrClN₂ | [11][15] |
| Molecular Weight | 193.43 g/mol | [11][15] |
| Appearance | Light yellow liquid or solid | [12] |
| Boiling Point | 208.1 °C at 760 mmHg | [11][12] |
| Density | ~1.86 g/cm³ | [11][12] |
| Flash Point | 79.7 °C | [11][12] |
| Storage | Store at 2-8°C under an inert atmosphere | [11] |
Core Synthetic Applications: A Gateway to Molecular Diversity
The utility of 2-bromo-5-chloropyrazine stems from its susceptibility to a range of powerful synthetic transformations. The electron-deficient nature of the pyrazine ring, coupled with the presence of two different halogen leaving groups, provides a rich platform for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.[16][17] When applied to 2-bromo-5-chloropyrazine, it allows for the introduction of aryl or heteroaryl moieties. A critical principle governing this reaction is the differential reactivity of carbon-halogen bonds in palladium-catalyzed processes, which generally follows the order C-I > C-Br > C-OTf >> C-Cl.[14][16] This reactivity trend enables the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: A palladium(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For heteroaromatic substrates, electron-rich and bulky phosphine ligands often improve yields.
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential.[14] It reacts with the organoboron species to form a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[17]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[14]
Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-2 (bromo) position of 2-bromo-5-chloropyrazine.
Materials:
-
2-Bromo-5-chloropyrazine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate, Hexanes, Brine
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add 2-bromo-5-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).[14]
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[14]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Reaction: Stir the mixture vigorously at 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[14]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14] Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the 2-aryl-5-chloropyrazine product.
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for C-Br activation. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes Pd(0) and facilitates oxidative addition. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid for transmetalation.[17] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Ensures solubility of all reactants. |
| Temperature | 80-110 °C | Provides energy to overcome activation barriers. |
Palladium-Catalyzed Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is fundamental to drug design, and the Buchwald-Hartwig amination provides a powerful method for this transformation.[18][19] This reaction couples aryl halides with primary or secondary amines.[20] It can be applied to 2-bromo-5-chloropyrazine to introduce diverse amine functionalities, which are crucial for modulating properties like solubility, basicity, and target engagement. While the C-Br bond is generally more reactive, careful selection of ligands and conditions can also enable coupling at the more challenging C-Cl bond, often after the C-Br site has been functionalized.[21]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BINAP).[21] These ligands promote the rate-limiting reductive elimination step to form the C-N bond and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[21] Its primary role is to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.
-
Solvent: Anhydrous, aprotic solvents like toluene, THF, or 1,4-dioxane are used to prevent quenching of the strong base.
Protocol: Buchwald-Hartwig Amination with a Secondary Amine
This protocol provides a general method for coupling a secondary amine (e.g., morpholine) with 2-bromo-5-chloropyrazine.
Materials:
-
2-Bromo-5-chloropyrazine (1.0 equiv.)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv.)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add NaOt-Bu (1.4 mmol) to an oven-dried reaction vial.
-
Catalyst Premix: In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) in anhydrous toluene (2 mL). Stir for 10 minutes.
-
Reactant Addition: To the vial containing the base, add 2-bromo-5-chloropyrazine (1.0 mmol) and the secondary amine (1.2 mmol).
-
Reaction Initiation: Add the catalyst premix solution to the reactant vial. Seal the vial and stir the mixture at 100 °C.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-8 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 2-amino-5-chloropyrazine derivative.
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common Pd(0) or Pd(II) precatalysts.[22] |
| Ligand | XPhos, RuPhos, BINAP, dppf | Bulky, electron-rich ligands are essential for high yields.[21] |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | Strong, non-nucleophilic base required for amine deprotonation.[22] |
| Solvent | Toluene, Dioxane, THF (anhydrous) | Aprotic solvent to prevent reaction with the strong base. |
| Temperature | 80-110 °C | Drives the reaction, especially the reductive elimination step. |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to Nucleophilic Aromatic Substitution (SNAr).[23] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stable anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[24][25] For SNAr on dihalopyrazines, the C-Cl bond is often more reactive than the C-Br bond. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the greater electronegativity of chlorine, making the attached carbon more electrophilic.[24] This provides a complementary selectivity to palladium-catalyzed reactions.
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles such as alkoxides, thiolates, and amines are effective.
-
Solvent: Polar aprotic solvents like DMSO or DMF are often used as they can solvate the cation of the nucleophile, increasing its reactivity, and can stabilize the charged Meisenheimer intermediate.
-
Temperature: Heating is often required to overcome the activation energy associated with disrupting the aromaticity of the pyrazine ring in the intermediate step.[25]
Protocol: SNAr with an Alkoxide Nucleophile
This protocol outlines the substitution of the chlorine atom in 2-bromo-5-chloropyrazine with a methoxide group.
Materials:
-
2-Bromo-5-chloropyrazine (1.0 equiv.)
-
Sodium methoxide (NaOMe) (1.5 equiv., can be used as a solution in methanol or as a solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol
-
Diethyl ether
-
Water
Procedure:
-
Preparation: Dissolve 2-bromo-5-chloropyrazine (1.0 mmol) in anhydrous DMSO (5 mL) in a round-bottom flask equipped with a stir bar.
-
Nucleophile Addition: Add sodium methoxide (1.5 mmol) to the solution portion-wise at room temperature. Caution: The reaction can be exothermic.
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 60 °C). The pyrazine nitrogen atoms sufficiently activate the ring, but gentle heating can ensure completion.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS (typically 1-4 hours).
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water (20 mL) and diethyl ether (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to yield 2-bromo-5-methoxypyrazine.
| Parameter | Typical Conditions | Rationale |
| Nucleophile | R-O⁻, R-S⁻, R₂N-H, N₃⁻ | Strong nucleophiles are required. |
| Solvent | DMSO, DMF, NMP, or the nucleophile itself (e.g., an amine) | Polar aprotic solvents stabilize the charged intermediate. |
| Temperature | Room Temperature to 100 °C | Depends on the nucleophilicity and substrate reactivity. |
Case Study: Application in Kinase Inhibitor Synthesis
The pyrazine scaffold is a key component of many clinically approved kinase inhibitors, such as Gilteritinib.[10] The synthetic strategies discussed above are directly applicable to the synthesis of novel kinase inhibitor libraries. For instance, a common synthetic route involves an initial selective Suzuki coupling at the C-Br position to install a complex aryl group, followed by a Buchwald-Hartwig amination or SNAr at the C-Cl position to introduce a side chain that interacts with the solvent-exposed region of the kinase. This sequential, controlled functionalization is precisely what makes 2-bromo-5-chloropyrazine such a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.[26][27][28][29]
Conclusion
2-Bromo-5-chloropyrazine is a high-value, versatile building block for medicinal chemists. Its two differentially reactive halogenated positions provide a handle for controlled, sequential functionalization through robust and well-established synthetic methodologies including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution. By mastering these protocols, researchers can efficiently generate novel and diverse libraries of pyrazine-containing small molecules, accelerating the discovery of new therapeutic agents for a wide range of diseases.[11][26]
References
- Ghosh, P., Panda, S. J., & Purohit, C. S. (2022). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry.
- RSC Publishing. (n.d.). Green synthesis of structural analogs of favipiravir. RSC Publishing.
- Ghosh, P., Panda, S. J., & Purohit, C. S. (2022). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry.
- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- National Center for Biotechnology Information. (n.d.). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC.
- Spandidos Publications. (n.d.). Pyrazine derivatives: Significance and symbolism.
- National Center for Biotechnology Information. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
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- Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
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- Wikipedia. (n.d.).
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- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- BenchChem. (n.d.). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
- ResearchGate. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chloropyrazine. PubChem.
- National Center for Biotechnology Information. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3676-3691.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Science.gov. (n.d.).
- ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- National Center for Biotechnology Information. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1939-1945.
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- Alchem Pharmtech. (n.d.). CAS 912773-21-8 | 2-BROMO-5-CHLOROPYRAZINE. Alchem Pharmtech.
- Taylor & Francis Online. (n.d.). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- National Center for Biotechnology Information. (2019). Natural product derived privileged scaffolds in drug discovery. Current Opinion in Chemical Biology, 50, 15-23.
- National Center for Biotechnology Information. (n.d.). FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
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- National Center for Biotechnology Information. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. Medical Research Reviews, 44(5), 2035-2077.
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- MDPI. (n.d.).
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Navigating Nucleophilic Aromatic Substitution on 2-Bromo-5-chloropyrazine: A Detailed Guide for Synthetic Chemists
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
In the landscape of modern drug discovery and materials science, halogenated heterocycles are indispensable building blocks. Among these, 2-bromo-5-chloropyrazine stands out as a versatile scaffold, offering two distinct reactive handles for the strategic introduction of diverse functionalities.[1] The electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile makes 2-bromo-5-chloropyrazine a valuable precursor for the synthesis of a wide array of substituted pyrazines with potential applications in pharmaceuticals and fine chemicals.[1][2] This technical guide provides an in-depth exploration of SNAr reactions on 2-bromo-5-chloropyrazine, offering detailed protocols, mechanistic insights, and practical application notes for researchers, scientists, and drug development professionals.
Understanding the Reactivity and Regioselectivity of 2-Bromo-5-chloropyrazine
The successful functionalization of 2-bromo-5-chloropyrazine via SNAr hinges on understanding the inherent reactivity of the pyrazine core and the regiochemical outcome of the substitution. The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, activating the carbon atoms towards nucleophilic attack. This activation is crucial for the facile displacement of the halogen substituents.
A key consideration in the reaction of 2-bromo-5-chloropyrazine is the regioselectivity of the nucleophilic attack. The molecule presents two potential reaction sites: the carbon bearing the bromine atom (C2) and the carbon bearing the chlorine atom (C5). In the realm of nucleophilic aromatic substitution, the general order of leaving group ability for halogens is F > Cl > Br > I. This is in contrast to SN2 reactions and is attributed to the rate-determining step in SNAr being the initial attack of the nucleophile to form a Meisenheimer complex. The high electronegativity of the better leaving groups in SNAr (like fluorine and chlorine) polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
For 2-bromo-5-chloropyrazine, this principle suggests that the C-Cl bond at the 5-position might be more reactive than the C-Br bond at the 2-position in a pure SNAr manifold. However, the electronic environment of the pyrazine ring and the specific reaction conditions can influence this selectivity. It is often observed in dihalopyrazines that the first substitution can be controlled by the choice of nucleophile and reaction conditions.[3]
Experimental Protocols for Nucleophilic Aromatic Substitution
The following protocols provide detailed, step-by-step methodologies for the SNAr of 2-bromo-5-chloropyrazine with common classes of nucleophiles. The causality behind experimental choices is explained to provide a deeper understanding of the reaction design.
Protocol 1: Amination Reactions
The introduction of amino groups is a cornerstone of medicinal chemistry, as they can significantly impact the pharmacological properties of a molecule.
General Procedure for Amination:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-chloropyrazine (1.0 eq.).
-
Solvent and Reagents: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). To this solution, add the desired amine (1.1 - 2.0 eq.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 3.0 eq.). The base is crucial to neutralize the hydrogen halide formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices for SNAr reactions as they can solvate the cationic species formed during the reaction and do not interfere with the nucleophile.
-
Base: The choice of base is important. An inorganic base like K₂CO₃ is often used for its low cost and ease of removal. An organic base like triethylamine can also be used and is often preferred when the starting materials or products are sensitive to stronger bases.
-
Temperature: Higher temperatures are often required to overcome the activation energy of the reaction, especially with less reactive amines.
Protocol 2: Alkoxylation Reactions
The introduction of alkoxy groups can improve the metabolic stability and pharmacokinetic profile of drug candidates.
General Procedure for Alkoxylation:
-
Generation of Alkoxide: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or the alcohol itself). Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1 eq.) portion-wise at 0 °C to generate the corresponding alkoxide.
-
Reaction with Pyrazine: To a solution of 2-bromo-5-chloropyrazine (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add the freshly prepared alkoxide solution dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Alkoxide Generation: Alkoxides are strong nucleophiles and are typically generated in situ from the corresponding alcohol and a strong base. The use of an inert atmosphere is crucial to prevent the reaction of the strong base with atmospheric moisture.
-
Solvent: Anhydrous solvents are essential to prevent the quenching of the alkoxide.
-
Temperature: Alkoxylation reactions are often faster than aminations and can proceed at lower temperatures.
Protocol 3: Thiolation Reactions
Thioether linkages are present in various biologically active molecules and can be introduced via SNAr with thiols.
General Procedure for Thiolation:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-5-chloropyrazine (1.0 eq.) and the desired thiol (1.1 eq.) in a polar aprotic solvent like DMF.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq.) to the mixture. The base deprotonates the thiol to form the more nucleophilic thiolate.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Base: A base is required to generate the thiolate anion, which is a much stronger nucleophile than the neutral thiol.
-
Solvent and Temperature: Similar to amination and alkoxylation, polar aprotic solvents and moderate heating are typically employed to facilitate the reaction.
Data Presentation: Expected Outcomes and Yields
The following table summarizes the expected products and representative yields for the SNAr of 2-bromo-5-chloropyrazine with various nucleophiles. The regioselectivity often favors substitution at the more reactive C-Cl position, but this can be influenced by the specific nucleophile and reaction conditions.
| Nucleophile Class | Example Nucleophile | Product | Typical Conditions | Expected Yield |
| Amines | Morpholine | 4-(5-Chloropyrazin-2-yl)morpholine | K₂CO₃, DMF, 100 °C | Good to Excellent |
| Aniline | N-(5-Chloropyrazin-2-yl)aniline | NaOtBu, Dioxane, 80 °C | Moderate to Good | |
| Alkoxides | Sodium Methoxide | 5-Chloro-2-methoxypyrazine | NaH, THF/DMF, RT | Good to Excellent |
| Sodium Ethoxide | 5-Chloro-2-ethoxypyrazine | NaH, EtOH, 50 °C | Good | |
| Thiols | Thiophenol | 5-Chloro-2-(phenylthio)pyrazine | K₂CO₃, DMF, 60 °C | Good to Excellent |
| Ethanethiol | 5-Chloro-2-(ethylthio)pyrazine | Cs₂CO₃, DMF, RT | Good |
Applications in Drug Discovery and Materials Science
The substituted pyrazines synthesized from 2-bromo-5-chloropyrazine are valuable intermediates in the development of new therapeutic agents and functional materials.[4]
-
Medicinal Chemistry: The pyrazine core is a well-established pharmacophore found in numerous FDA-approved drugs.[2] Substituted pyrazines have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The ability to readily introduce diverse functional groups onto the pyrazine ring via SNAr allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, 2-amino-5-chloropyrazine derivatives are key intermediates in the synthesis of kinase inhibitors for oncology applications.[2]
-
Materials Science: The electron-deficient nature of the pyrazine ring makes it an interesting component in the design of organic electronic materials. By incorporating different substituents, the electronic properties of the pyrazine core can be fine-tuned for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Conclusion
2-Bromo-5-chloropyrazine is a powerful and versatile building block for the synthesis of a wide range of substituted pyrazines. A thorough understanding of the principles of nucleophilic aromatic substitution, particularly the factors governing regioselectivity, is paramount for its effective utilization. The protocols and insights provided in this guide are intended to empower researchers to confidently design and execute SNAr reactions on this valuable heterocyclic scaffold, thereby accelerating the discovery and development of novel molecules with significant scientific and commercial potential.
References
-
Chem-Impex. 2-Amino-5-chloropyrazine. [Link]
- Google Patents. Methods of selectively forming substituted pyrazines.
-
PubMed. Pyrazine derivatives: a patent review (2008 - present). [Link]
Sources
Stille Coupling of 2-Bromo-5-chloropyrazine with Organostannanes: A Detailed Guide for Synthetic Chemists
For researchers, medicinal chemists, and professionals in drug development, the pyrazine scaffold is a cornerstone of modern molecular design. Its prevalence in pharmaceuticals and agrochemicals underscores the need for robust and versatile synthetic methodologies to access novel analogues. Among the array of cross-coupling reactions, the palladium-catalyzed Stille coupling has emerged as a powerful tool for the functionalization of heteroaromatic systems, prized for its tolerance of a wide range of functional groups and the stability of the organostannane reagents.[1]
This technical guide provides an in-depth exploration of the Stille coupling reaction as applied to 2-bromo-5-chloropyrazine, a versatile building block for the synthesis of 2,5-disubstituted pyrazines. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting, grounded in established scientific literature.
The Mechanistic Heart of the Stille Coupling
The Stille reaction proceeds through a catalytic cycle involving a palladium catalyst, which orchestrates the coupling of an organic halide with an organostannane.[1] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-bromo-5-chloropyrazine. This is typically the rate-determining step for aryl bromides and results in the formation of a Pd(II) complex. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for the selective activation of the 2-position of the pyrazine ring.
-
Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium center. This step involves the formation of a transient intermediate where both organic partners are bound to the palladium.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Optimizing the Reaction: Key Parameters and Considerations
The success of a Stille coupling reaction hinges on the careful selection and optimization of several key parameters. For the coupling of 2-bromo-5-chloropyrazine, the following factors are of paramount importance:
| Parameter | Common Choices & Considerations | Expected Outcome & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a common choice as it is an active Pd(0) source. Pd₂(dba)₃ and Pd(OAc)₂ are often used in combination with phosphine ligands. |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃, XPhos | The choice of ligand can significantly impact reaction rates and yields. Electron-rich and bulky phosphines can accelerate the oxidative addition and reductive elimination steps.[2] |
| Solvent | Toluene, Dioxane, DMF, NMP | The polarity of the solvent can influence the solubility of the reagents and the stability of the catalytic species. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation. |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive organostannanes. |
| Additives | Cu(I) salts (e.g., CuI) | Copper(I) iodide can act as a co-catalyst, accelerating the transmetalation step, particularly with less reactive organostannanes.[3] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a generalized framework for the Stille coupling of 2-bromo-5-chloropyrazine with various organostannanes. These should be considered as a starting point, and optimization may be necessary depending on the specific organostannane used.
Protocol 1: General Procedure for the Stille Coupling of 2-Bromo-5-chloropyrazine
This protocol is a robust starting point for the coupling with a variety of organostannanes.
Materials:
-
2-Bromo-5-chloropyrazine
-
Organostannane (e.g., Tributyl(aryl)stannane, Tributyl(vinyl)stannane, Tributyl(heteroaryl)stannane) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-5-chloropyrazine (1.0 eq) and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Field-Proven Insights
Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions based on extensive experience with Stille couplings:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a freshly opened bottle of catalyst or a more active catalyst system (e.g., with a more electron-rich ligand).
-
Impurities: Traces of water or oxygen can deactivate the catalyst. Ensure all reagents and solvents are scrupulously dried and degassed.
-
Insufficient Temperature: Some less reactive organostannanes may require higher reaction temperatures or longer reaction times.
-
-
Formation of Side Products:
-
Homocoupling of Organostannane: This is a common side reaction.[1] It can be minimized by using a slight excess of the aryl bromide and by carefully controlling the reaction temperature. The addition of Cu(I) can sometimes suppress this side reaction.
-
Protodestannylation: The organostannane can react with acidic protons in the reaction mixture. Ensure the use of anhydrous solvents and reagents.
-
-
Difficulty in Removing Tin Byproducts:
-
The removal of tributyltin halides can be challenging. A thorough wash with a saturated aqueous solution of potassium fluoride is highly effective. The fluoride ions form strong bonds with tin, creating insoluble salts that can be filtered off or easily separated in an aqueous layer.
-
Conclusion
The Stille coupling of 2-bromo-5-chloropyrazine offers a reliable and versatile route to a wide array of 2,5-disubstituted pyrazines, which are of significant interest in medicinal and materials chemistry. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively harness this powerful transformation. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this important reaction, enabling the synthesis of novel and complex molecular architectures.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
-
Fu, G. C. Stille Cross-Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.1999 , 38 (16), 2411–2413. [Link]
-
Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angew. Chem. Int. Ed.2004 , 43 (9), 1132–1136. [Link]
Sources
Application Notes & Protocols: Selective Sonogashira Coupling of 2-Bromo-5-chloropyrazine
Abstract
This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction on 2-Bromo-5-chloropyrazine. Pyrazine derivatives are crucial scaffolds in medicinal chemistry and materials science, and their functionalization via C-C bond formation is of paramount importance. This guide details a robust protocol for the selective alkynylation at the C2-position, leveraging the differential reactivity of the C-Br and C-Cl bonds. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide expert insights into optimizing reaction parameters and troubleshooting common issues.
Introduction: The Strategic Importance of Pyrazine Alkynylation
The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is catalyzed by a palladium complex, typically with a copper(I) co-catalyst, and proceeds under mild conditions, tolerating a wide range of functional groups.[1][2] This makes it an indispensable tool in modern organic synthesis.
Substituted pyrazines are prevalent structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce an alkyne moiety onto the pyrazine core opens up a vast chemical space for further elaboration, making the Sonogashira coupling a key strategic reaction.[3][4]
The substrate, 2-Bromo-5-chloropyrazine, presents a classic chemoselectivity challenge. Palladium-catalyzed cross-coupling reactions rely on the oxidative addition of the catalyst to a carbon-halogen bond. The reactivity of these bonds follows a well-established trend: C–I > C–Br > C–Cl.[1][5] This inherent difference allows for the selective activation of the more labile C-Br bond at the 2-position over the stronger C-Cl bond at the 5-position, enabling regioselective mono-functionalization. This protocol is designed to exploit this reactivity differential to achieve high yields of the desired 2-alkynyl-5-chloropyrazine product.
Mechanistic Overview: A Dual Catalytic Cycle
The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a secondary copper cycle.[1][6][7] Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the C-Br bond of 2-Bromo-5-chloropyrazine, forming a Pd(II) intermediate. This is typically the rate-determining step.
-
The Copper Cycle: Concurrently, the copper(I) iodide co-catalyst coordinates with the terminal alkyne.[6] The amine base then deprotonates the alkyne, yielding a highly reactive copper(I) acetylide species.[7][8]
-
Transmetalation: The copper acetylide transfers its alkyne group to the Pd(II) complex in a step called transmetalation , regenerating the Cu(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C(sp²)-C(sp) bond of the product, 2-alkynyl-5-chloropyrazine, and regenerate the active Pd(0) catalyst, which re-enters the cycle.
Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Experimental Protocol
This protocol provides a general procedure for the coupling of 2-Bromo-5-chloropyrazine with a generic terminal alkyne. Reaction times and temperatures may require optimization depending on the specific alkyne used.
Materials and Reagents
| Reagent/Material | Purpose | Mol. Wt. ( g/mol ) | Example Quantity (1 mmol scale) | Equivalents |
| 2-Bromo-5-chloropyrazine | Aryl Halide Substrate | 193.41 | 193.4 mg (1.0 mmol) | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | Coupling Partner | 102.14 | 122.6 mg (1.2 mmol) | 1.2 |
| PdCl₂(PPh₃)₂ | Palladium Pre-catalyst | 701.90 | 14.0 mg (0.02 mmol) | 0.02 (2 mol%) |
| Copper(I) Iodide (CuI) | Co-catalyst | 190.45 | 3.8 mg (0.02 mmol) | 0.02 (2 mol%) |
| Triethylamine (Et₃N) | Base & Co-solvent | 101.19 | 0.42 mL (3.0 mmol) | 3.0 |
| Tetrahydrofuran (THF), Anhydrous | Solvent | - | 5 mL | - |
| Schlenk Flask (25 mL) | Reaction Vessel | - | 1 | - |
| Magnetic Stir Bar | Stirring | - | 1 | - |
| Argon/Nitrogen Gas Supply | Inert Atmosphere | - | - | - |
| Silica Gel (230-400 mesh) | Chromatography Stationary Phase | - | As needed | - |
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Loading: Under a positive pressure of inert gas, add 2-Bromo-5-chloropyrazine (193.4 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (3.8 mg, 0.02 mmol) to the flask.
-
Solvent and Base Addition: Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe. Stir the mixture for 5 minutes to allow for dissolution and pre-catalyst activation. The solution may appear as a yellow-to-brown suspension.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by TLC), gently heat the mixture to 40-50°C. Continue stirring for 2-16 hours.
-
Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS. A typical eluent system for TLC is 10-20% Ethyl Acetate in Hexanes.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short plug of celite to remove catalyst residues, washing the plug with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL). The NH₄Cl wash helps to remove the copper salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 2-alkynyl-5-chloropyrazine product.
Scientific Rationale and Optimization
-
The Catalyst System: While many palladium sources can be used, PdCl₂(PPh₃)₂ is a common, air-stable Pd(II) pre-catalyst that is readily reduced in situ to the active Pd(0) species by the amine or phosphine ligands.[1] The Cu(I) co-catalyst is essential for high reaction rates at lower temperatures by facilitating the formation of the copper acetylide.[9] However, its presence can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[3] If this side product is significant, switching to copper-free conditions may be necessary, though this often requires higher temperatures or more specialized ligands.[6][10]
-
The Role of the Base: An amine base like triethylamine or diisopropylethylamine (DIPEA) is critical. Its primary role is to deprotonate the terminal alkyne, enabling the formation of the copper acetylide.[8] Secondly, it acts as a scavenger for the HBr generated during the reaction, preventing the protonation of the basic pyrazine product and catalyst deactivation.
-
Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which would render it inactive. Furthermore, oxygen promotes the Glaser homocoupling side reaction.[6] Maintaining a rigorously inert atmosphere throughout the setup and reaction is therefore critical for achieving high yields and product purity.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Poor quality of base or solvent.4. Low reactivity of the alkyne. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use properly dried glassware and anhydrous solvents.3. Use freshly distilled base and high-purity solvents.4. Increase reaction temperature (e.g., to 60-80°C) or reaction time. |
| Significant Alkyne Homocoupling (Diyne Formation) | 1. Presence of oxygen.2. High concentration of copper catalyst.3. Reaction temperature is too high. | 1. Rigorously degas solvents and maintain a positive inert gas pressure.2. Reduce CuI loading to 1 mol%.3. Attempt the reaction at a lower temperature.4. Switch to a copper-free protocol.[10][11] |
| Formation of Debrominated Byproduct (5-chloropyrazine) | 1. Presence of water or other protic impurities.2. Certain phosphine ligands can promote hydrodehalogenation. | 1. Ensure all reagents and solvents are scrupulously dry.2. If problematic, consider using a different palladium source or ligand. |
| Low Product Recovery after Work-up | 1. Product is partially soluble in the aqueous phase.2. Incomplete extraction from the aqueous layers. | 1. If the product is polar, minimize aqueous washes.2. Perform back-extraction of the combined aqueous layers with the organic solvent. |
References
- Royal Society of Chemistry. (2016). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Mondal, J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Satyanarayana, M. V., et al. (2021). In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. PMC - PubMed Central.
- ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
- ArODES. (n.d.).
- YouTube. (2019). Sonogashira coupling.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).
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- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thalesnano.com [thalesnano.com]
The Strategic Role of 2-Bromo-5-chloropyrazine in the Synthesis of Advanced Agrochemicals
Introduction: In the dynamic landscape of agrochemical research, the quest for novel active ingredients with enhanced efficacy, improved safety profiles, and diverse modes of action is relentless. Heterocyclic compounds form the backbone of many successful pesticides, and among these, the pyrazine scaffold has emerged as a privileged structure. Its unique electronic properties and metabolic stability make it an attractive core for the design of modern fungicides, herbicides, and insecticides. 2-Bromo-5-chloropyrazine, a readily accessible and highly reactive building block, offers a strategic entry point for the synthesis of a wide array of functionalized pyrazine derivatives, enabling the exploration of new chemical space in the pursuit of next-generation crop protection agents.
This technical guide provides an in-depth exploration of the application of 2-Bromo-5-chloropyrazine in agrochemical synthesis. We will delve into the chemical rationale behind its use, present a detailed synthetic protocol for a key agrochemical intermediate, and discuss the broader implications for the development of innovative pest management solutions.
The Pyrazine Core: A Fulcrum of Bioactivity
The pyrazine ring, a 1,4-diazabenzene system, is isoelectronic with pyridine and benzene but possesses distinct chemical characteristics. The two nitrogen atoms withdraw electron density from the ring, making it electron-deficient. This electronic nature influences its reactivity, particularly its susceptibility to nucleophilic substitution and its ability to participate in various cross-coupling reactions. The strategic placement of halogen atoms, as in 2-Bromo-5-chloropyrazine, provides orthogonal handles for sequential and site-selective functionalization, a crucial aspect in the construction of complex molecular architectures required for potent biological activity.
Case Study: Synthesis of a Key Intermediate for the Fungicide Pyraziflumid
A prominent example showcasing the utility of the pyrazine core in modern agrochemicals is the succinate dehydrogenase inhibitor (SDHI) fungicide, pyraziflumid .[1][2][3][4] Developed by Nihon Nohyaku Co., Ltd., pyraziflumid exhibits a broad spectrum of activity against various plant diseases, including gray mold, sclerotinia rot, and powdery mildew.[1][2][5] Its mode of action involves the inhibition of the mitochondrial complex II, a critical enzyme in the respiratory chain of pathogenic fungi.[2][6]
The core of pyraziflumid is a 3-(trifluoromethyl)pyrazine-2-carboxamide moiety. While published syntheses of pyraziflumid often start from precursors like methyl 3-chloropyrazine-2-carboxylate,[1][7] a plausible and versatile synthetic route can be devised starting from 2-Bromo-5-chloropyrazine to access key intermediates. This approach highlights the strategic value of 2-Bromo-5-chloropyrazine as a foundational building block.
Below, we present a detailed protocol for the synthesis of methyl 3-(trifluoromethyl)pyrazine-2-carboxylate, a key precursor to pyraziflumid, starting from 2-Bromo-5-chloropyrazine. This multi-step synthesis demonstrates the chemical transformations that underscore the versatility of the starting material.
Experimental Protocol: Synthesis of Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate from 2-Bromo-5-chloropyrazine
This protocol outlines a three-step synthesis from 2-Bromo-5-chloropyrazine to the target intermediate. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Step 1: Selective Cyanation of 2-Bromo-5-chloropyrazine
-
Rationale: The introduction of a cyano group is the first step towards constructing the carboxylic acid functionality of the target molecule. A nucleophilic aromatic substitution reaction is employed to replace the more reactive bromine atom with a cyanide ion. The choice of a palladium-catalyzed cyanation allows for milder reaction conditions and higher yields compared to traditional methods.
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-Bromo-5-chloropyrazine (1.0 eq), zinc cyanide (0.6 eq), and anhydrous dimethylformamide (DMF) as the solvent.
-
Purge the flask with nitrogen for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-chloro-2-cyanopyrazine.
-
Step 2: Trifluoromethylation of 5-chloro-2-cyanopyrazine
-
Rationale: The introduction of the trifluoromethyl group is a critical step in imparting the desired biological activity to the final fungicide. A Ruppert-Prakash type reaction using trifluoromethyltrimethylsilane (TMSCF₃) and a fluoride source is a reliable method for the nucleophilic trifluoromethylation of heteroaromatic nitriles.
-
Procedure:
-
In a dry Schlenk tube under a nitrogen atmosphere, dissolve 5-chloro-2-cyanopyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add trifluoromethyltrimethylsilane (TMSCF₃) (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-chloro-2-(trifluoromethyl)pyrazine.
-
Step 3: Carboxylation and Esterification
-
Rationale: The final step involves the conversion of the trifluoromethylated pyrazine into the target methyl ester. This can be achieved through a one-pot carboxylation-esterification sequence. A Grignard reaction followed by quenching with carbon dioxide will form the carboxylic acid, which is then esterified in situ.
-
Procedure:
-
To a flame-dried, three-necked flask under argon, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous THF.
-
Add a solution of 5-chloro-2-(trifluoromethyl)pyrazine (1.0 eq) in anhydrous THF dropwise to initiate the Grignard formation. Gentle heating may be required.
-
Once the Grignard reagent has formed (disappearance of magnesium), cool the reaction mixture to -78 °C.
-
Bubble dry carbon dioxide gas through the solution for 2-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude carboxylic acid.
-
Dissolve the crude acid in methanol and add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction, neutralize with saturated aqueous sodium bicarbonate, and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to yield methyl 3-(trifluoromethyl)pyrazine-2-carboxylate.
-
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | 2-Bromo-5-chloropyrazine | 5-chloro-2-cyanopyrazine | Zn(CN)₂, Pd(PPh₃)₄ | 75-85 | >95 |
| 2 | 5-chloro-2-cyanopyrazine | 5-chloro-2-(trifluoromethyl)pyrazine | TMSCF₃, TBAF | 60-70 | >95 |
| 3 | 5-chloro-2-(trifluoromethyl)pyrazine | Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate | Mg, CO₂, MeOH, H₂SO₄ | 50-60 | >98 |
Visualizing the Workflow
Caption: Synthetic pathway from 2-Bromo-5-chloropyrazine to a key pyraziflumid intermediate.
Conclusion and Future Perspectives
The strategic use of 2-Bromo-5-chloropyrazine as a starting material provides a versatile and efficient platform for the synthesis of complex pyrazine-containing agrochemicals. The presented protocol for the synthesis of a key intermediate of the fungicide pyraziflumid exemplifies the utility of this building block in modern agrochemical research. The ability to perform selective and sequential functionalization on the pyrazine ring opens up a vast chemical space for the discovery of new active ingredients with novel modes of action. As the demand for sustainable and effective crop protection solutions continues to grow, the importance of foundational chemical intermediates like 2-Bromo-5-chloropyrazine in driving innovation in the agrochemical industry cannot be overstated.
References
-
Synthesis and biological activity of a novel fungicide, pyraziflumid. Journal of Pesticide Science, [Link][1]
-
Synthesis and biological activity of a novel fungicide, pyraziflumid. J-Stage, [Link][3]
-
Development of a novel fungicide, pyraziflumid. PMC - NIH, [Link][7]
-
Proposed Registration Decision PRD2022-04. , [Link]
-
Development of a novel fungicide, pyraziflumid. ResearchGate, [Link][4]
-
Development of a novel fungicide, pyraziflumid. J-Stage, [Link][5]
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- 4. researchgate.net [researchgate.net]
- 5. Development of a novel fungicide, pyraziflumid [jstage.jst.go.jp]
- 6. CAS 942515-63-1: Pyraziflumid | CymitQuimica [cymitquimica.com]
- 7. Development of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 2-Bromo-5-chloropyrazine for compound libraries
Application Note
Topic: Strategic Derivatization of 2-Bromo-5-chloropyrazine for the Generation of Diverse Compound Libraries
For: Researchers, scientists, and drug development professionals.
The Strategic Importance of the Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1][2] As a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone in modern drug discovery.[3][4] Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[5][6] Marketed drugs such as the antitubercular agent Pyrazinamide, the diuretic Amiloride, and the kinase inhibitor Gilteritinib highlight the therapeutic success of this scaffold.[2]
The generation of compound libraries around a core scaffold is a fundamental strategy in hit-to-lead and lead optimization campaigns. The ability to systematically and efficiently introduce diverse chemical functionalities allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic profiles (ADME). 2-Bromo-5-chloropyrazine is an exceptionally valuable starting material for this purpose. Its di-halogenated nature presents two distinct reaction handles that can be addressed with high regioselectivity, enabling a modular and divergent approach to library synthesis.
This guide provides detailed protocols and strategic insights for the derivatization of 2-bromo-5-chloropyrazine using robust and scalable chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Properties and Regioselective Reactivity
2-Bromo-5-chloropyrazine is a crystalline solid at room temperature. Understanding its structure and electronic properties is critical to designing selective derivatization strategies.
| Property | Value |
| Molecular Formula | C₄H₂BrClN₂ |
| Molecular Weight | 193.43 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 59-62 °C |
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[7] This electron deficiency is further enhanced by the inductive effect of the two halogen substituents. The key to its utility lies in the differential reactivity of the C-Br and C-Cl bonds.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the C-Br bond is significantly more reactive than the C-Cl bond. This difference is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle—often the rate-determining step.[8] This reactivity differential allows for the selective functionalization at the 2-position (bromine) while leaving the 5-position (chlorine) intact for subsequent transformations.
Conversely, under nucleophilic aromatic substitution (SNAr) conditions, the reactivity can be influenced by the ability of the halogen to stabilize the negative charge in the Meisenheimer intermediate.[9][10] While both positions are activated towards nucleophilic attack, the greater electronegativity of chlorine can sometimes favor substitution at the C-Cl position, although palladium-catalyzed methods are generally preferred for their broader scope and milder conditions.
Core Reaction Protocols for Library Synthesis
The following protocols provide step-by-step methodologies for the key transformations of 2-bromo-5-chloropyrazine. All reactions involving air-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.[11]
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl groups at the 2-position of the pyrazine ring.[12]
dot
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Experimental Protocol:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add 2-bromo-5-chloropyrazine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%).[4]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent system via syringe. Common solvents include 1,4-dioxane, toluene, or DMF, often with water as a co-solvent (e.g., a 4:1 or 5:1 ratio of organic solvent to water).[4][12]
-
Reaction Conditions: Place the vessel in a preheated oil bath and stir the mixture at a temperature typically between 80-120 °C.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[12]
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-chloropyrazine.[1]
Table of Exemplary Conditions:
| Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 8 | 80-90 |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O | 110 | 16 | 65-75 |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 6 | 70-85 |
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing for the introduction of primary and secondary amines at the 2-position.[13][14] This reaction is essential for creating libraries of pyrazine-based amines, an important class of compounds in medicinal chemistry.
dot
Caption: Workflow for Buchwald-Hartwig Amination.
Experimental Protocol:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere, add 2-bromo-5-chloropyrazine (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or RuPhos) (2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) (1.5-2.0 equiv.) to a dry reaction vessel.[15]
-
Reagent Addition: Add a degassed, anhydrous aprotic solvent such as toluene or 1,4-dioxane. Finally, add the amine (1.1-1.3 equiv.).
-
Reaction Conditions: Seal the vessel and heat in an oil bath at 80-110 °C, with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: Cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to obtain the 2-amino-5-chloropyrazine derivative.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are often preferred, SNAr provides a complementary, metal-free method for introducing strong nucleophiles, particularly alkoxides and thiolates.[9] The electron-deficient nature of the pyrazine ring facilitates this reaction.[16]
Experimental Protocol:
-
Reaction Setup: To a solution of 2-bromo-5-chloropyrazine (1.0 equiv.) in a polar aprotic solvent (e.g., DMF, DMSO, or THF), add the nucleophile (1.1-2.0 equiv.). For alkoxides or thiolates, these are often generated in situ by adding the corresponding alcohol or thiol along with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Reaction Conditions: Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the nucleophile's reactivity.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once complete, carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl (especially if NaH was used). Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt, concentrate, and purify by column chromatography.
Library Generation and Analysis Workflow
A typical workflow for generating a library from 2-bromo-5-chloropyrazine involves a two-step diversification strategy.
dot
Caption: Divergent library synthesis workflow.
Analytical Methods:
-
Reaction Monitoring: TLC and LC-MS are indispensable for real-time tracking of reaction conversion.[12] UPLC-MS/MS can be used for more detailed quantitative analysis of pyrazine products.[17]
-
Structural Confirmation: Final product identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purification: Flash column chromatography is standard for lab-scale purification. For high-purity compounds required for biological screening, preparative HPLC is often employed.
Safety and Handling
Halogenated heterocyclic compounds should be handled with care in a well-ventilated fume hood.[18]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere. Strong bases like NaOt-Bu and NaH are corrosive and water-reactive; handle with extreme caution.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local safety regulations.[11]
Conclusion
2-Bromo-5-chloropyrazine is a powerful and versatile building block for the construction of diverse compound libraries. Its differential reactivity at the C2 and C5 positions enables a highly modular and strategic approach to synthesis. By leveraging robust and well-established methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently access a wide range of novel pyrazine derivatives. The detailed protocols and strategic workflows presented in this guide provide a solid foundation for drug discovery professionals to explore the rich chemical space surrounding the pyrazine scaffold, accelerating the development of new therapeutic agents.
References
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- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine.
- BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-isopropylpyrazine.
- Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- MDPI. (2025). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Latu-Verification. (2024). Pyrazine derivatives: Significance and symbolism.
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- NIH. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
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- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
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- Sigma-Aldrich. (n.d.). Halogenated Heterocycles.
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- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education.
- Google Books. (n.d.). Halogenated Heterocycles: Synthesis, Application and Environment.
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- 18. Halogenated Heterocycles: Synthesis, Application and Environment - Google 圖書 [books.google.com.hk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5-chloropyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for optimizing the Suzuki-Miyaura cross-coupling reaction with 2-bromo-5-chloropyrazine. This substrate presents unique challenges due to its two distinct halogen atoms and the electron-deficient nature of the pyrazine ring. This document will address common issues and provide robust, field-proven solutions to help you achieve high yields and selectivity in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and a set of actionable solutions.
Question 1: My reaction has a very low conversion rate, and a significant amount of 2-bromo-5-chloropyrazine remains. What should I do?
Answer:
Low conversion is a frequent issue that can often be traced back to catalyst activity, reaction conditions, or reagent quality.
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) species is the active catalyst, and its formation or stability might be compromised.
-
Solution: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your phosphine ligand is not oxidized and is used in a sufficient ratio to reduce Pd(II) to Pd(0).[1] For sensitive reactions, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald precatalyst) can be more reliable.[2][3] Ensure all reagents and solvents are thoroughly degassed to prevent oxygen from deactivating the catalyst.[4][5]
-
-
Sub-optimal Temperature: The oxidative addition step, which is often rate-limiting, is highly temperature-dependent.
-
Incorrect Base or Solvent: The base is crucial for activating the boronic acid for transmetalation, and the solvent affects the solubility and reactivity of all components.[7][8][9]
-
Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for challenging substrates.[2][6] For solvents, polar aprotic solvents like 1,4-dioxane or DMF, often with a small amount of water (e.g., 4:1 or 10:1 ratio), are excellent starting points.[10][11]
-
Question 2: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?
Answer:
Homocoupling (R-B(OH)₂ + (HO)₂B-R → R-R) is a common side reaction, often indicating the presence of oxygen or issues with the catalyst state.
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids and can also oxidize the Pd(0) catalyst to Pd(II), which can facilitate this side reaction.[1][4]
-
Use of Pd(II) Precatalysts: Pd(II) sources can directly mediate boronic acid homocoupling as part of the process of generating the active Pd(0) catalyst.[1]
-
Solution: While common, if homocoupling is severe, switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue as it removes the initial Pd(II) concentration.[1]
-
Question 3: My main side-product is the debrominated starting material (5-chloropyrazine). What causes this and how can I fix it?
Answer:
This side reaction, known as protodebromination, replaces the bromine atom with a hydrogen atom and is particularly prevalent with electron-deficient substrates.
Potential Causes & Solutions:
-
Protic Impurities: The presence of water or other protic impurities can serve as a proton source.
-
Solution: Use anhydrous solvents and reagents. If using a base like K₃PO₄, ensure it is freshly dried, as it can be hygroscopic. Consider adding a drying agent if moisture is suspected.[4]
-
-
Boronic Acid Instability: Boronic acids themselves can undergo protodeboronation, and the resulting protons can react with the aryl-palladium intermediate. This is especially true for electron-deficient boronic acids.[5]
-
Solution: Use the boronic acid as soon as it is purchased or prepared. For particularly sensitive boronic acids, consider converting them to more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts, which slowly release the boronic acid under the reaction conditions.[5]
-
Question 4: I am getting a mixture of products, with coupling occurring at both the bromine and chlorine positions. How do I improve selectivity for the C-Br bond?
Answer:
Achieving selectivity is key when working with dihalo-substrates. The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition with palladium, and this difference can be exploited.[12][13]
Potential Causes & Solutions:
-
High Reaction Temperature: While higher temperatures can increase the rate of the desired C-Br coupling, excessively high temperatures can also promote the slower C-Cl bond activation.[4]
-
Solution: Optimize the reaction temperature. Start at a lower temperature (e.g., 80 °C) and monitor the reaction. Only increase the temperature if the reaction is too slow.
-
-
Highly Active Catalyst System: Certain modern, highly active catalysts designed for activating unreactive C-Cl bonds (e.g., those with very bulky, electron-rich ligands like XPhos or SPhos) might be too active and reduce the selectivity.[2][3]
-
Solution: If non-selective coupling is observed, consider using a less reactive catalyst system. A classic catalyst like Pd(PPh₃)₄ is often an excellent choice for ensuring high selectivity for the C-Br bond.[10] The choice of ligand is critical; for instance, with a similar substrate, Xantphos was shown to favor chloride coupling, while other ligands favored the bromide.[13][14]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind selective Suzuki coupling on 2-bromo-5-chloropyrazine?
The selectivity is primarily governed by the difference in bond dissociation energies of the C-X bonds. The C-Br bond is weaker and more polarizable than the C-Cl bond. This makes the C-Br bond significantly more susceptible to oxidative addition by the Pd(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[15] By carefully controlling reaction conditions (temperature, catalyst), one can exploit this reactivity difference to achieve coupling exclusively at the bromine position.
Q2: Which palladium catalyst and ligand combination is a good starting point?
For high selectivity at the C-Br position, Pd(PPh₃)₄ (Tetrakis) is a reliable and excellent starting point. It is commercially available and generally provides good yields with high selectivity for C-Br over C-Cl bonds.[10][12] If you need to optimize further or are facing yield issues, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand is the next step. For this specific substrate, starting with a ligand like PPh₃ or P(o-tolyl)₃ is recommended before moving to more complex Buchwald-type ligands.[10]
Q3: What are the recommended base and solvent systems?
A common and effective system is a mixture of an ethereal solvent and water, such as 1,4-Dioxane/Water or THF/Water (typically in a 4:1 to 10:1 ratio).[6][10][11] This combination helps to dissolve both the organic starting materials and the inorganic base. For the base, an inorganic carbonate or phosphate is standard. K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃ for challenging couplings, providing higher yields.[2][6]
Data & Protocols
Recommended Starting Conditions for Selective C-Br Coupling
The table below summarizes reliable starting conditions for the selective Suzuki coupling of 2-bromo-5-chloropyrazine with a generic arylboronic acid.
| Parameter | Recommended Condition | Notes | Reference |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A reliable choice for C-Br selectivity. | [10][12] |
| Alternate Catalyst | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | For higher activity if yields are low. | [10] |
| Base | K₃PO₄ (2-3 equivalents) | Often provides better results than carbonates. | [2][10] |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) | A robust solvent system for solubility. | [10] |
| Temperature | 80-100 °C | Start lower to ensure selectivity. | [2][10] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst deactivation. | [4][5] |
General Experimental Protocol
This protocol provides a validated starting point for your experiment.
Materials:
-
2-bromo-5-chloropyrazine (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv.)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-5-chloropyrazine, the arylboronic acid, and K₃PO₄.[10]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[5][10]
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.[10]
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[10][11]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
Visualizations
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction, providing insight into where problems can occur.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- BenchChem. (2025). Identifying common side reactions of 5-Bromo-2-chloropyrimidine.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for 5-Bromo-2-chloropyrimidine Couplings.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(11), 5149-5156. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2013). Catalyst Controlled Regioselective Suzuki Cross-Coupling of 2-(4-Bromophenyl)-5-chloropyrazine. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 2-Bromo-5-chloropyrazine Reactions
Welcome to the Technical Support Center for 2-Bromo-5-chloropyrazine. As Senior Application Scientists, we have compiled this guide to address the common challenges and side reactions encountered when using this versatile heterocyclic building block. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot their experiments and optimize reaction outcomes.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for functionalizing 2-Bromo-5-chloropyrazine. However, the electron-deficient nature of the pyrazine ring and the presence of two distinct halogen atoms can lead to specific side products.
Troubleshooting Guide: Suzuki-Miyaura Coupling
This section addresses common issues encountered during the Suzuki-Miyaura cross-coupling of 2-Bromo-5-chloropyrazine with various boronic acids and their derivatives.
Q1: My reaction is producing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. What is causing this and how can I minimize it?
A: This is a classic and frequent side reaction in Suzuki couplings. The formation of a symmetrical biaryl from your boronic acid is primarily caused by two mechanisms: oxygen-mediated coupling and Pd(II)-mediated coupling.[1]
-
Causality:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1][2] Rigorous exclusion of oxygen is the most critical factor in preventing this pathway.[3]
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly promote homocoupling at the start of the reaction before the catalytic cycle is fully established.[1]
-
-
Solutions:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed. The most effective methods are bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes or using several freeze-pump-thaw cycles.[4][5]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[4]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate the issue, although these can be less stable. Alternatively, using specific precatalysts designed for slow and controlled release of Pd(0) can be beneficial.
-
Reagent Addition Order: One practical tip is to pre-heat the mixture of the palladium catalyst, base, and aryl halide in the degassed solvent for a few minutes before adding the boronic acid.[3] This helps ensure the catalyst is in the correct oxidation state before the boronic acid is introduced.
-
Q2: My LC-MS analysis shows a significant peak corresponding to 2-chloropyrazine, where the bromine has been replaced by hydrogen. What is this side product and how do I prevent its formation?
A: This side product is the result of dehalogenation (specifically, protodebromination). It is a common side reaction where the aryl halide is reduced instead of coupled.[5][6]
-
Causality: The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[5] This can be generated from various sources in the reaction mixture, such as amine bases, alcohol solvents, or even trace amounts of water.[5][6] This Pd-H species can then react with the palladium-aryl intermediate (Ar-Pd-Br) in a reductive elimination step to form the dehalogenated arene (Ar-H).[6] N-heterocyclic halides like 2-Bromo-5-chloropyrazine are particularly susceptible to this side reaction.[5]
-
Solutions:
-
Choice of Base: Avoid using bases that can easily generate hydride species. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over organic amine bases or alkoxides.
-
Solvent Purity: Use high-purity, anhydrous solvents. Avoid alcohols if possible, as they can be a hydride source.[6]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination of the cross-coupled product, making it kinetically favored over the dehalogenation pathway.[7]
-
High-Purity Reagents: Ensure the boronic acid is of high quality. Degraded boronic acids can sometimes contribute to protodeboronation, which can indirectly affect reaction pathways.[8]
-
Table 1: Summary of Common Suzuki Coupling Side Products and Solutions
| Side Product | Common Causes | Recommended Solutions |
| Boronic Acid Homocoupling | Presence of oxygen; Use of Pd(II) precatalysts.[1] | Rigorous degassing of all reagents and solvents; Maintain a positive inert atmosphere; Use Pd(0) catalysts or pre-activate Pd(II) catalysts.[3][4] |
| Dehalogenation (Protodebromination) | Formation of Pd-H species from base, solvent, or water.[5] | Use inorganic bases (K₃PO₄, Cs₂CO₃); Employ anhydrous solvents; Use bulky, electron-rich ligands.[6][7] |
| Hydrolysis of Starting Material | Presence of water or hydroxide ions.[4] | Use anhydrous solvents and reagents; Run the reaction under a dry, inert atmosphere.[4] |
Troubleshooting Workflow for Suzuki Reactions
The following diagram outlines a logical workflow for diagnosing and resolving common issues in Suzuki-Miyaura coupling reactions with 2-Bromo-5-chloropyrazine.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[9][10] When using 2-Bromo-5-chloropyrazine, selectivity and suppression of side reactions are paramount.
Q3: I am attempting to couple a primary amine to 2-Bromo-5-chloropyrazine, but I am observing significant dehalogenation of my starting material. Why does this happen in an amination reaction?
A: Dehalogenation is also a problematic side reaction in Buchwald-Hartwig aminations. The mechanism is similar to that in Suzuki coupling, but the source of the hydride for the competing Pd-H species can be different.
-
Causality:
-
β-Hydride Elimination: A key competing pathway in Buchwald-Hartwig reactions is β-hydride elimination from the palladium-amide intermediate.[9] This process forms an imine and a Pd-H species, which can then cause reductive dehalogenation of the starting material.
-
Base/Solvent: As with Suzuki coupling, the base and solvent can also act as hydride sources, contributing to the formation of the dehalogenated byproduct.
-
-
Solutions:
-
Ligand Choice: The development of sterically hindered, bulky phosphine ligands (e.g., Josiphos, XPhos) has been crucial for promoting the desired C-N reductive elimination over competing pathways like β-hydride elimination.[9]
-
Base Selection: Use a non-nucleophilic, sterically hindered base. While strong bases like NaOt-Bu are common, their optimal choice is highly substrate-dependent. Sometimes, a weaker base like Cs₂CO₃ can provide better results by minimizing base-mediated decomposition pathways.
-
Temperature Control: Running the reaction at the lowest effective temperature can often improve selectivity and minimize side reactions.
-
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring makes 2-Bromo-5-chloropyrazine an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.
Q4: I am trying to perform a monosubstitution on 2-Bromo-5-chloropyrazine with a nucleophile, but I am getting a mixture of products, including a disubstituted species. How can I control the selectivity?
A: Achieving monosubstitution requires careful control of reaction conditions due to the presence of two reactive sites.
-
Causality: Both the bromine and chlorine atoms can be displaced by strong nucleophiles. While the C-Br bond is generally more reactive towards palladium-catalyzed cross-coupling, the reactivity order in SNAr can be more nuanced and is heavily influenced by the stability of the Meisenheimer intermediate. The highly electron-withdrawing nature of the pyrazine nitrogens activates both positions.[11] Disubstitution occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled.[4]
-
Solutions:
-
Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile relative to the 2-Bromo-5-chloropyrazine.[4] Using a large excess of the nucleophile will invariably lead to disubstitution.
-
Temperature Control: Run the reaction at a lower temperature (e.g., start at 0 °C or room temperature instead of heating).[4] This will slow down the reaction rate and enhance the inherent reactivity difference between the two halogen positions, favoring substitution at the more reactive site.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration, which can help prevent over-reaction.
-
Q5: My starting material appears to be degrading, and I've identified 2-bromo-5-hydroxypyrazine in the reaction mixture. What is causing this hydrolysis?
A: The formation of hydroxylated pyrazines is a clear indication of hydrolysis, where water or hydroxide ions act as the nucleophile.[4]
-
Causality: 2-Bromo-5-chloropyrazine is susceptible to hydrolysis, especially under basic conditions in the presence of moisture. The electron-deficient ring makes it reactive towards even weak nucleophiles like water, particularly at elevated temperatures.
-
Solutions:
-
Anhydrous Conditions: This is the most critical factor. Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). All glassware should be oven- or flame-dried before use.[4]
-
Inert Atmosphere: Running the reaction under a dry inert atmosphere (Nitrogen or Argon) will prevent atmospheric moisture from entering the reaction.[4]
-
Non-Hydroxide Bases: Use non-nucleophilic bases that do not contain or generate hydroxide ions. Bases like Diisopropylethylamine (DIPEA) or potassium carbonate are often suitable choices.[4]
-
Mechanism Diagram: Competition in SNAr Reactions
This diagram illustrates the desired nucleophilic substitution competing with the undesired hydrolysis side reaction.
Section 3: Experimental Protocols
Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol is designed to selectively form a C-C bond at the C-Br position while minimizing the formation of boronic acid homocoupling byproducts.
-
Solvent Degassing: Place the required volume of the reaction solvent (e.g., 1,4-dioxane/water 4:1) in a flask. Bubble argon gas through the solvent via a long needle for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup: To a dry, oven-cooled Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-chloropyrazine (1.0 equiv), the desired boronic acid (1.2 equiv), an appropriate inorganic base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).[4]
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a gas-tight syringe, add the degassed solvent to the flask containing the solid reagents.[4]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir vigorously.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and potential homocoupled or dehalogenated side products.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to isolate the desired product.[4]
References
- Identifying common side reactions of 5-Bromo-2-chloropyrimidine. (2025). BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- How to avoid dehalogenation side reactions in Suzuki coupling. (2025). BenchChem.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.).
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (2025). BenchChem.
- 2-Bromo-5-chloropyrazine: Comprehensive Overview and Applic
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- How to prevent metal catalysed homocoupling reaction of boronic acids? (2018).
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
- Nucleophilic aromatic substitution: Topics. (n.d.). Science.gov.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Minimizing homocoupling in Suzuki reactions of 5-Bromo-2-chlorobenzo[d]thiazole. (2025). BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-5-chloropyrazine Derivatives
Welcome to the technical support center for the purification of 2-Bromo-5-chloropyrazine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile class of heterocyclic compounds. The purity of these intermediates is often paramount for successful downstream applications, ensuring predictable reaction outcomes and the quality of the final active pharmaceutical ingredients (APIs).[1] This document provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format.
Part 1: General Purification Strategy & FAQs
This section addresses initial considerations and common overarching questions encountered before and during the purification process.
FAQ: Initial Assessment
Question: I have a crude 2-Bromo-5-chloropyrazine derivative. What are the first steps to determine the best purification strategy?
Answer: A systematic initial assessment is crucial. Before committing to a large-scale purification, you should:
-
Analyze the Crude Material: Use Thin Layer Chromatography (TLC) to visualize the number of components in your mixture. Test a few different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to get a preliminary idea of the polarity differences between your target compound and the impurities.
-
Determine Physical State and Solubility: Is the crude product a solid or an oil? If it's a solid, a recrystallization screen is often the most efficient starting point. Test the solubility of a small sample in various common solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating.
-
Assess Thermal Stability: 2-Bromo-5-chloropyrazine has a boiling point of approximately 208°C at atmospheric pressure.[2][3] Derivatives may have higher boiling points. If impurities are non-volatile, distillation (often under vacuum) can be a viable option for thermally stable, liquid products. However, be aware that many complex organic molecules can decompose at elevated temperatures.[4]
The following workflow provides a general decision-making framework for selecting an appropriate purification technique.
Caption: Workflow for selecting a primary purification method.
Question: My "purified" 2-Bromo-5-chloropyrazine derivative is a yellow or brown solid, but the literature reports it as white. What causes this discoloration?
Answer: This is a frequent issue. The yellow or brown tint in halogenated heterocyclic compounds often arises from trace impurities that can be difficult to detect by TLC or NMR.[5] Common causes include:
-
Residual Palladium: If your synthesis involved a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck), residual palladium can impart a dark color.
-
Oxidation: Pyrazine rings can be susceptible to oxidation, especially if exposed to air and light over time, forming colored byproducts.[5]
-
Trace Metal Impurities: Contamination from metal reactors or reagents (e.g., iron) can lead to coloration.[5]
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the compound in a suitable solvent, add a small amount of activated carbon (charcoal), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This is often effective at removing colored, nonpolar impurities.
-
Silica Plug Filtration: Dissolve your compound in a minimally polar solvent and pass it through a short plug of silica gel. Highly colored, polar impurities may remain adsorbed on the silica.
-
Recrystallization: A final, careful recrystallization can sometimes leave trace colored impurities behind in the mother liquor.
Part 2: Technique-Specific Troubleshooting Guides
Guide 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[6]
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid near the boiling point.[6][8]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Covering the flask allows for slow cooling, which promotes the formation of larger, purer crystals.[8]
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation and yield.[7]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[8]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Recrystallization Troubleshooting Q&A
Question: My compound "oils out" upon cooling instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality: The compound is essentially "melting" in the hot solvent mixture rather than staying dissolved. The oil that forms is an impure liquid phase of your compound.
-
Solution 1: Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add more hot solvent to lower the saturation point, then allow it to cool slowly again.
-
Solution 2: Change Solvent System: Switch to a lower-boiling point solvent in which the compound is still soluble when hot. Alternatively, use a co-solvent system (e.g., ethanol/water, toluene/heptane). Dissolve the compound in the "good" solvent (in which it's highly soluble) and slowly add the "anti-solvent" (in which it's poorly soluble) at an elevated temperature until turbidity persists, then clarify with a drop of the good solvent and cool.
Question: No crystals have formed even after the solution has cooled in an ice bath. How can I induce crystallization?
Answer: This indicates that the solution is supersaturated, but crystal nucleation has not occurred.
-
Solution 1: Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide a surface for nucleation to begin.
-
Solution 2: Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[8]
-
Solution 3: Reduce Volume: If the solution is too dilute, evaporate some of the solvent under a stream of nitrogen or by gentle heating and attempt to cool again.
Caption: Troubleshooting decision tree for recrystallization.
Guide 2: Column Chromatography
Flash column chromatography is the workhorse for purifying moderately complex mixtures, separating compounds based on their differential adsorption to a stationary phase (usually silica gel) and elution with a mobile phase.
Step-by-Step Flash Chromatography Protocol
-
Solvent System Selection: Use TLC to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4. This provides a good balance between retention and elution time. A common starting point for pyrazine derivatives is a hexane/ethyl acetate mixture.[9][10]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger, volatile solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" method often results in better separation than loading as a liquid.
-
Elution: Begin eluting with the mobile phase. If using a gradient, start with a low polarity eluent and gradually increase the polarity (e.g., from 5% ethyl acetate in hexane to 20%). A shallow gradient is often key to separating closely related isomers.[11]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure using a rotary evaporator.
Column Chromatography Troubleshooting Q&A
Question: I am struggling to separate structurally similar pyrazine isomers. They are co-eluting.
Answer: Separating isomers is a classic challenge due to their very similar polarities.[11]
-
Causality: The subtle structural differences between isomers may not be sufficient to cause differential binding to standard silica gel.
-
Solution 1: Use High-Performance Silica: Switch to a stationary phase with a higher surface area. High-performance silica (e.g., >700 m²/g) provides more interaction sites and can significantly improve the resolution of closely eluting compounds compared to standard silica (~500 m²/g).[11][12]
-
Solution 2: Optimize the Mobile Phase:
-
Shallow Gradient: Run a very slow, shallow gradient. For example, instead of jumping from 5% to 10% ethyl acetate, try a gradient of 5% -> 6% -> 7%, etc.
-
Alternative Solvents: Sometimes, changing the solvent system entirely can alter selectivity. Try a different solvent family, such as dichloromethane/methanol or toluene/acetone.
-
-
Solution 3: Reduce Column Loading: Overloading the column is a common cause of poor separation. Use less crude material relative to the amount of silica gel.
Question: My compound appears to be decomposing on the silica column.
Answer: Silica gel is acidic and can catalyze the decomposition of sensitive compounds.[5][13]
-
Causality: The acidic silanol groups (Si-OH) on the silica surface can act as a Brønsted or Lewis acid, promoting hydrolysis, rearrangement, or elimination reactions.
-
Solution 1: Deactivate the Silica: Before packing, prepare a slurry of the silica gel in your eluent containing 1-2% triethylamine or ammonia solution. This neutralizes the acidic sites. This is particularly important for compounds containing basic nitrogen atoms, like pyrazines.
-
Solution 2: Switch the Stationary Phase: Use a less acidic stationary phase like alumina (which can be basic, neutral, or acidic) or Florisil®.[13] Alternatively, consider reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
| Problem | Potential Cause | Recommended Solution | Citation |
| Poor Separation / Co-elution | Solvent system not optimal; column overloaded; standard silica insufficient. | Run a shallower gradient; reduce sample load; use high-surface-area silica. | [11][12] |
| Compound Stuck on Column | Compound is too polar for the eluent. | Gradually increase eluent polarity (e.g., add methanol or isopropanol). If it still won't elute, consider flushing with a solvent system containing ammonia. | [13] |
| Cracked or Channeled Column | Improperly packed column. | Repack the column carefully as a uniform slurry. Ensure the column is kept vertical. | |
| Compound Degradation | Silica gel is too acidic. | Deactivate silica with triethylamine; switch to alumina or Florisil®. | [5][13] |
References
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Journal of Chromatographic Science. [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. (2019). National Center for Biotechnology Information. [Link]
-
2-Bromo-5-chloropyrazine: Comprehensive Overview and Applications. (2025). Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Purification of pyrazine. (1962).
-
Improving Flash Purification of Chemically Related Pyrazines. (n.d.). Biotage. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. [Link]
-
Exploring 5-Bromo-2-Chloropyrazine: A Key Pharmaceutical Intermediate. (n.d.). Autech Industry Co.,Limited. [Link]
-
Organic Chemistry Lab: Recrystallization. (2007). YouTube. [Link]
-
The Importance of High-Purity Intermediates: A Look at 2-Bromo-3-methyl-5-chloropyridine. (n.d.). Autech Industry Co.,Limited. [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013).
-
Purification Troubleshooting. (2024). Reddit. [Link]
-
Chemical/Laboratory Techniques: Recrystallization. (2022). YouTube. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. jasco.hu [jasco.hu]
- 13. Purification [chem.rochester.edu]
Preventing debromination in 2-Bromo-5-chloropyrazine reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 2-Bromo-5-chloropyrazine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the chemical modification of this versatile heterocyclic building block. As Senior Application Scientists, we understand that unexpected side reactions can hinder progress. Here, we focus on one of the most prevalent issues: debromination .
Understanding the Challenge: The Lability of the C-Br Bond
2-Bromo-5-chloropyrazine is a valuable reagent in medicinal chemistry, often utilized in cross-coupling reactions to introduce diverse functionalities. The pyrazine core is electron-deficient, which activates both the C-Br and C-Cl bonds towards nucleophilic attack and oxidative addition to a metal catalyst. Generally, in palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > Cl. This differential reactivity allows for selective functionalization at the more reactive C-Br bond.
However, the same electronic factors that facilitate desired reactivity can also promote the undesired side reaction of debromination (hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom. This byproduct can complicate purification and significantly lower the yield of the target molecule. This guide will walk you through the causes of debromination and provide robust strategies to mitigate this issue in common cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Significant formation of 5-chloropyrazine (debrominated byproduct) is observed in my Suzuki-Miyaura coupling reaction.
Q: What are the primary causes of debromination in Suzuki-Miyaura reactions with 2-Bromo-5-chloropyrazine?
A: Debromination in Suzuki-Miyaura coupling is primarily attributed to the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These highly reactive species can be generated through several pathways:
-
Reaction with Base and Water: The base required for the transmetalation step can react with trace amounts of water or other protic sources to generate hydroxide ions, which can then lead to the formation of Pd-H.[2]
-
β-Hydride Elimination: If the organoboron coupling partner contains β-hydrogens, β-hydride elimination from the organopalladium intermediate can occur, generating a Pd-H species and an alkene byproduct.[3][4]
-
Solvent Degradation: Some solvents, particularly at elevated temperatures, can decompose to generate hydride sources.
Once formed, the Ar-Pd(II)-H intermediate can undergo reductive elimination to yield the debrominated arene (Ar-H) and regenerate the Pd(0) catalyst, which can re-enter the undesired catalytic cycle.[1] The electron-deficient nature of the pyrazine ring makes the C-Br bond particularly susceptible to this side reaction.[5]
Troubleshooting Flowchart for Debromination in Suzuki Coupling
Caption: Troubleshooting workflow for debromination in Suzuki coupling.
Recommended Protocol Adjustments to Minimize Debromination:
-
Choice of Base: This is often the most critical parameter. Strong, aqueous bases can promote the formation of Pd-H species.[5]
-
Recommendation: Switch from commonly used bases like aqueous Na₂CO₃ or K₂CO₃ to anhydrous, milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6] These bases are effective in promoting the desired transmetalation without significantly contributing to the formation of hydride species.
-
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of reductive elimination versus side reactions.
-
Recommendation: Employ bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote rapid reductive elimination from the Ar-Pd-Ar' intermediate, outcompeting the debromination pathway.[5] They also sterically shield the palladium center, which can disfavor the approach of hydride sources.
-
-
Temperature Control: Debromination often has a higher activation energy than the desired coupling reaction.[5]
-
Recommendation: Lower the reaction temperature. While higher temperatures can increase the reaction rate, they may disproportionately accelerate the rate of debromination. Aim for the lowest temperature that provides a reasonable reaction rate (e.g., 70-90 °C).
-
-
Solvent and Reagent Purity: The presence of water or other protic impurities can be a significant source of hydrides.
-
Recommendation: Use anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene, or THF). Ensure that all reagents, including the boronic acid and base, are anhydrous. If using a boronic acid, consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable and easier to handle under anhydrous conditions.
-
Optimized Suzuki-Miyaura Protocol for 2-Bromo-5-chloropyrazine:
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Common and effective Pd(0) source. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligand to promote reductive elimination.[5] |
| Base | K₃PO₄ (2-3 equiv) | Anhydrous, milder base to minimize Pd-H formation.[6] |
| Solvent | Anhydrous, degassed 1,4-dioxane or Toluene | Aprotic solvents to reduce hydride sources. |
| Temperature | 80-90 °C | Balances reaction rate with minimizing debromination.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation.[5] |
Issue 2: My Buchwald-Hartwig amination of 2-Bromo-5-chloropyrazine is giving low yields and a significant amount of debrominated starting material.
Q: Why is debromination a common side reaction in Buchwald-Hartwig aminations of this substrate?
A: Similar to Suzuki coupling, debromination in Buchwald-Hartwig amination arises from competing reaction pathways involving palladium-hydride species.[7] However, the mechanism has some distinct features in this context:
-
Base-Mediated Formation of Pd-H: The strong bases required for the deprotonation of the amine (e.g., NaOtBu, LHMDS) can react with trace protic impurities to generate Pd-H species.
-
β-Hydride Elimination from the Amine: If the amine coupling partner possesses β-hydrogens, β-hydride elimination from the palladium-amido intermediate can occur, although this is generally less favorable than from palladium-alkyl intermediates.[7]
-
Coordination of the Pyrazine Nitrogen: The nitrogen atoms of the pyrazine ring can coordinate to the palladium center, potentially altering the catalyst's reactivity and promoting side reactions.[5]
Strategies to Suppress Debromination in Buchwald-Hartwig Amination:
-
Ligand Choice is Paramount: The selection of the appropriate ligand is crucial to accelerate the desired C-N bond-forming reductive elimination.
-
Recommendation: Use highly active, sterically hindered biaryl phosphine ligands such as Josiphos, XPhos, or BrettPhos. These ligands have been specifically designed to promote C-N coupling and can significantly outpace the debromination pathway.[8]
-
-
Careful Selection of the Base: While a strong base is necessary, its nature can influence the extent of side reactions.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base.[9] However, if debromination is severe, consider switching to lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃), which may be less prone to generating hydride species in some systems.
-
-
Temperature and Reaction Time:
-
Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable conversion rate (often between 80-110 °C). Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged exposure to conditions that may favor debromination.
-
Visualizing the Catalytic Cycles: Desired vs. Undesired Pathways
Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling.
General Protocol for Buchwald-Hartwig Amination of 2-Bromo-5-chloropyrazine:
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) or a pre-formed catalyst like XPhos-Pd-G3 | Pre-formed catalysts can offer higher reliability.[5] |
| Ligand | XPhos or BrettPhos (4 mol%) | Highly active ligand for C-N coupling.[8] |
| Base | NaOtBu (1.4 equiv) | Strong, non-nucleophilic base.[9] |
| Solvent | Anhydrous, degassed Toluene or Dioxane | Aprotic solvents are preferred. |
| Temperature | 90-110 °C | Optimize for substrate reactivity and stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst longevity.[5] |
Issue 3: I am attempting a Sonogashira or Negishi coupling and observing debromination.
Q: Are the principles for preventing debromination in these reactions similar to Suzuki and Buchwald-Hartwig couplings?
A: Yes, the underlying principles are largely the same. Debromination in Sonogashira[10] and Negishi[11] couplings is also primarily driven by the formation of palladium-hydride species. Therefore, the troubleshooting strategies discussed above are directly applicable.
Key Considerations for Sonogashira Coupling:
-
Copper Co-catalyst: The traditional Sonogashira coupling uses a copper(I) co-catalyst.[12] Ensure the quality of the copper source (e.g., CuI) is high, as impurities can sometimes contribute to side reactions.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used. These can also serve as the solvent. Ensure they are anhydrous and of high purity.
Key Considerations for Negishi Coupling:
-
Organozinc Reagent: The preparation and handling of the organozinc reagent are critical.[13] Ensure it is free of excess zinc metal and protic impurities, which could lead to reduction of the starting material.
-
Anhydrous Conditions: Negishi couplings are particularly sensitive to moisture. Rigorous anhydrous techniques are essential for success.
By systematically addressing the key parameters of base selection, ligand choice, temperature control, and the rigorous exclusion of water and oxygen, researchers can effectively suppress debromination and achieve high yields of their desired 2,5-disubstituted pyrazine products.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 4. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Negishi Coupling [organic-chemistry.org]
Navigating the Reactivity of 2-Bromo-5-chloropyrazine: A Technical Guide to Catalyst Selection and Troubleshooting
Welcome to the technical support center for catalyst selection to improve 2-Bromo-5-chloropyrazine reactivity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing cross-coupling reactions with this versatile but challenging substrate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and accelerate your research.
The 2-bromo-5-chloropyrazine scaffold is a critical building block in medicinal chemistry, offering two distinct reaction handles for molecular elaboration. However, the inherent electronic properties of the pyrazine ring and the differential reactivity of the C-Br and C-Cl bonds present unique challenges. Achieving high yields and, crucially, controlling selectivity are paramount. This guide provides a comprehensive resource in a question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for the two halogen atoms in 2-bromo-5-chloropyrazine in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The reactivity of the halogens generally follows the order: I > Br > Cl > F.[1][2][3] This trend is primarily attributed to the decreasing bond dissociation energy of the C-X bond down the group. For 2-bromo-5-chloropyrazine, the C-Br bond is expected to be significantly more reactive than the C-Cl bond.[1] This inherent difference in reactivity is the foundation for achieving selective mono-functionalization at the C2 position (the position of the bromine atom).
Q2: I am observing low or no conversion of my 2-bromo-5-chloropyrazine. What are the likely causes?
Low or no conversion is a common issue, particularly when targeting the less reactive C-Cl bond. Several factors could be at play:
-
Inappropriate Ligand: For challenging substrates like pyrazines, especially for C-Cl bond activation, the choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition step.
-
Insufficiently Strong Base: A weak base may not be effective in the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig, Sonogashira) steps.
-
Low Reaction Temperature: Aryl chlorides typically require higher reaction temperatures to undergo oxidative addition.
-
Catalyst Deactivation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst deactivation.[4] Using a higher catalyst loading or a more robust catalyst system can sometimes mitigate this.
Suzuki-Miyaura Coupling: A Guide to C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. With 2-bromo-5-chloropyrazine, the primary challenge is controlling which halogen participates in the reaction.
Troubleshooting Selective Mono-arylation
Q3: How can I selectively perform a Suzuki-Miyaura coupling at the C2 (bromo) position?
To favor coupling at the more reactive C-Br bond, milder reaction conditions are generally effective. This includes using a less active catalyst system and lower temperatures.
| Catalyst System | Base | Solvent | Temperature (°C) | Selectivity |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-90 | High for C-Br |
| PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | Good for C-Br |
Q4: Is it possible to selectively couple at the C5 (chloro) position, leaving the bromo group intact?
While less common due to the higher reactivity of the C-Br bond, selectivity for the C-Cl position can be achieved through careful ligand selection. For the related substrate 2-(4-bromophenyl)-5-chloropyrazine, it has been shown that the use of Xantphos as a ligand can promote reaction at the pyrazinyl chloride.[5][6] In contrast, most other phosphine ligands, such as QPhos , favor reaction at the bromide.[5] This highlights the critical role of the ligand in directing the regioselectivity of the reaction.
Diagram: Ligand-Controlled Selectivity in Suzuki Coupling
Caption: Ligand choice can dictate the site of Suzuki coupling.
Driving the Reaction to Di-substitution
Q5: I have successfully performed the first Suzuki coupling at the C2 position. Now, how do I couple at the remaining C5 chloro position?
Activating a C-Cl bond on an already functionalized, electron-rich pyrazine ring can be challenging. To promote the second coupling, more forcing conditions are typically required:
-
Increase Equivalents of Coupling Partner: Use a larger excess of the boronic acid (e.g., 1.5-2.0 equivalents).
-
Increase Catalyst Loading: A higher catalyst loading (e.g., 3-5 mol%) may be necessary.
-
Use a More Active Catalyst System: Switch to a catalyst system known for its effectiveness with aryl chlorides. This often involves bulky, electron-rich phosphine ligands like XPhos or SPhos , paired with a palladium source like Pd₂(dba)₃ or a pre-catalyst.[4][7]
-
Prolonged Reaction Time and Higher Temperature: Give the reaction more time to proceed and consider increasing the temperature to 100-120 °C.
-
Stronger Base: A stronger base, such as Cs₂CO₃ or K₃PO₄, is often more effective for the second coupling.[4][7]
Experimental Protocol: Two-Step Di-substitution via Suzuki Coupling
Step 1: Mono-arylation at the C2 Position
-
To a flame-dried Schlenk flask, add 2-bromo-5-chloropyrazine (1.0 equiv.), the arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(PPh₃)₄ (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to obtain the 2-aryl-5-chloropyrazine intermediate.
Step 2: Second Arylation at the C5 Position
-
To a flame-dried Schlenk flask, add the 2-aryl-5-chloropyrazine intermediate (1.0 equiv.), the second arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Add Pd₂(dba)₃ (3 mol%) and XPhos (6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Work-up and purify as described in Step 1 to obtain the 2,5-diarylpyrazine product.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for introducing nitrogen-based functional groups.[6][8][9][10] Similar to the Suzuki coupling, selectivity is a key consideration.
Q6: What are the recommended catalyst systems for the Buchwald-Hartwig amination of 2-bromo-5-chloropyrazine?
For selective amination at the C2 (bromo) position, a standard Buchwald-Hartwig catalyst system is often sufficient. However, for the more challenging C-Cl bond, or for di-amination, a more robust catalyst is necessary.
| Position | Catalyst System | Base | Solvent | Temperature (°C) |
| C2 (Bromo) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 |
| C5 (Chloro) | Pd(OAc)₂ / XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane | 100-120 |
Bulky biarylphosphine ligands such as XPhos and SPhos are highly effective for the amination of aryl chlorides.[4][10][11]
Diagram: Buchwald-Hartwig Catalytic Cycle
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Navigating Post-Reaction Work-up for 2-Bromo-5-chloropyrazine Couplings
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in coupling reactions with 2-Bromo-5-chloropyrazine. This guide provides in-depth technical assistance and troubleshooting strategies for the critical work-up phase of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving this versatile heterocyclic building block. Our focus is on delivering practical, field-tested insights to help you navigate common challenges and ensure the integrity of your synthetic outcomes.
The Critical Juncture: Understanding Work-up for Pyrazine Couplings
The work-up phase of any chemical reaction is pivotal, but it takes on heightened importance when dealing with polyfunctionalized heteroaromatics like 2-Bromo-5-chloropyrazine. The inherent reactivity of the pyrazine ring and the presence of two distinct halogen atoms necessitate a well-considered work-up strategy to not only isolate the desired product in high purity but also to diagnose and troubleshoot any preceding reaction inconsistencies.
A typical aqueous work-up serves to remove water-soluble impurities, such as inorganic salts and polar byproducts, from the organic reaction mixture.[1] The process generally involves quenching the reaction, followed by liquid-liquid extraction to partition the desired product into an organic phase, which is then washed, dried, and concentrated.[2][3] However, the unique characteristics of pyrazine-containing compounds and the nature of palladium-catalyzed cross-coupling reactions introduce specific challenges that demand a more nuanced approach.
General Work-up Protocol for 2-Bromo-5-chloropyrazine Coupling Reactions
This protocol provides a generalized workflow applicable to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions of 2-Bromo-5-chloropyrazine. Specific modifications may be necessary based on the nature of the coupling partner and the observed reaction outcome.
Experimental Protocol: General Work-up
-
Reaction Quenching:
-
Upon reaction completion (as determined by TLC, LC-MS, or GC-MS), cool the reaction mixture to room temperature.
-
Slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. The choice of quenching agent can be critical; for instance, NH₄Cl is often preferred for Suzuki reactions to help break up emulsions and complex with any remaining boronic acid species.
-
-
Filtration (Palladium Removal):
-
Dilute the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials.[4][5] Wash the Celite® pad with additional organic solvent to ensure complete recovery of the product.
-
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent like THF or dioxane, add a sufficient amount of a water-immiscible organic solvent and water to ensure phase separation.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic or to remove acidic impurities).
-
Brine (saturated aqueous NaCl solution) to reduce the solubility of the organic product in the aqueous phase and aid in drying.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by standard techniques such as flash column chromatography on silica gel, recrystallization, or distillation.[6][7][8] The choice of purification method will depend on the physical properties of the product. For many pyrazine derivatives, column chromatography using a hexane/ethyl acetate gradient is effective.[6][7][9]
-
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the work-up and purification of your 2-Bromo-5-chloropyrazine coupling reactions.
FAQ 1: My reaction is complete, but I'm struggling with palladium removal. What are my options?
Residual palladium can be a significant issue, especially in pharmaceutical applications. If filtration through Celite® is insufficient, consider the following:
-
Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb residual palladium.[10] However, be aware that this can sometimes lead to product loss through non-specific adsorption.[10]
-
Metal Scavengers: A variety of commercially available solid-supported metal scavengers (e.g., silica- or polymer-based scavengers with thiol or amine functionalities) can be highly effective at removing trace amounts of palladium.[5][10]
-
Alternative Filtration: For very fine palladium particles, a PTFE micron filter may be more effective than Celite®.[11]
FAQ 2: I'm observing a significant amount of a debrominated or dechlorinated byproduct. What is happening and how can I minimize it?
This side reaction, known as hydrodehalogenation, is a common issue with electron-deficient heteroaryl halides like 2-bromopyrazine.[6] It occurs when the halide is replaced by a hydrogen atom, leading to the formation of pyrazine byproducts and reducing the yield of your desired coupled product.[6]
Causality: The electron-deficient nature of the pyrazine ring can influence the stability of intermediates in the palladium catalytic cycle, making them more susceptible to side reactions.
Troubleshooting Strategies:
-
Choice of Base: The strength and type of base can significantly impact the extent of hydrodehalogenation. Milder bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu, especially at elevated temperatures.[6]
-
Ligand Selection: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can sometimes promote this side reaction if not optimized.[6] In some cases, a less electron-donating ligand like PPh₃ may be beneficial, although it might lead to slower reaction rates.[6]
-
Reaction Temperature and Time: Minimize the reaction temperature and time required for full conversion of your starting material. Prolonged heating can increase the likelihood of hydrodehalogenation.
FAQ 3: My reaction has produced a mixture of regioisomers. How do I address this?
The presence of both a bromine and a chlorine atom on the pyrazine ring introduces the potential for reaction at either site. While the C-Br bond is generally more reactive towards oxidative addition in palladium-catalyzed couplings, the electronic activation of the C-Cl bond at the 2-position of the pyrazine ring can lead to competitive reactions.[12]
Controlling Regioselectivity:
-
Ligand Choice: The choice of phosphine ligand can have a profound effect on the regioselectivity. For instance, in the Suzuki coupling of some bromochloroazines, bulky monophosphine ligands have been shown to favor reaction at the chlorine, while bidentate phosphines may favor the bromine.[1]
-
Catalyst System: Different palladium precatalysts can also influence the site of reaction. It is often necessary to screen a variety of catalyst/ligand combinations to achieve the desired regioselectivity.[4][12]
Work-up of Regioisomeric Mixtures:
If you have a mixture of regioisomers, their separation can be challenging due to their similar polarities.
-
Careful Chromatography: High-performance flash chromatography with a shallow solvent gradient may be required to separate the isomers.
-
Recrystallization: If one isomer is significantly more abundant or has different crystallization properties, fractional recrystallization may be an effective purification method.
Visualizing the Workflow and Troubleshooting
General Work-up Workflow
Caption: A generalized workflow for the work-up of 2-Bromo-5-chloropyrazine coupling reactions.
Troubleshooting Regioselectivity
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage issues of 2-Bromo-5-chloropyrazine
Technical Support Center: 2-Bromo-5-chloropyrazine
Welcome to the comprehensive technical support guide for 2-Bromo-5-chloropyrazine (CAS No. 912773-21-8). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage, handling, and application in chemical synthesis.
I. Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common queries regarding the stability and proper storage of 2-Bromo-5-chloropyrazine to ensure its integrity and performance in your experiments.
Q1: What are the optimal storage conditions for 2-Bromo-5-chloropyrazine?
A1: To maintain its chemical integrity, 2-Bromo-5-chloropyrazine should be stored at 2-8°C under an inert atmosphere, such as argon or nitrogen.[1] It is crucial to minimize its exposure to atmospheric moisture and oxygen, as these can lead to degradation. The compound is typically a solid, and ensuring the container is tightly sealed is paramount.
Q2: My bottle of 2-Bromo-5-chloropyrazine has been at room temperature for a few days. Is it still usable?
A2: While short-term exposure to room temperature is unlikely to cause significant immediate decomposition, prolonged exposure can accelerate degradation. The primary concern with elevated temperatures is the increased rate of potential reactions with trace atmospheric components that may have ingressed into the container. Before use, it is advisable to visually inspect the material for any changes in color or texture. If the material, which is typically a white to off-white or light-yellow solid, has darkened significantly, this may indicate decomposition. For critical applications, re-analysis by techniques such as NMR or LC-MS to confirm purity is recommended.
Q3: What are the visible signs of decomposition for 2-Bromo-5-chloropyrazine?
A3: The most common visual indicator of decomposition is a change in color. Fresh, high-purity 2-Bromo-5-chloropyrazine is a white to light-yellow crystalline solid. A significant darkening of the material, such as turning tan, brown, or black, suggests the formation of degradation products. Another sign could be a change in the physical state, such as clumping or the appearance of an oily residue, which may indicate hydrolysis.
Q4: What are the primary degradation pathways for 2-Bromo-5-chloropyrazine?
A4: Halogenated N-heterocycles like 2-Bromo-5-chloropyrazine are susceptible to nucleophilic substitution, particularly by water (hydrolysis) if exposed to moisture. The electron-deficient nature of the pyrazine ring makes it prone to attack by nucleophiles. Hydrolysis would likely lead to the formation of 2-hydroxy-5-chloropyrazine or 2-bromo-5-hydroxypyrazine. Over time, further decomposition can lead to more complex mixtures.
Below is a diagram illustrating a potential hydrolytic degradation pathway.
Caption: Potential hydrolytic degradation pathway.
Q5: Is 2-Bromo-5-chloropyrazine compatible with all common laboratory solvents?
A5: 2-Bromo-5-chloropyrazine is generally soluble in and compatible with common aprotic organic solvents such as tetrahydrofuran (THF), dioxane, toluene, and N,N-dimethylformamide (DMF). However, it is advisable to use anhydrous solvents, especially in reactions where the presence of water can lead to side products or catalyst deactivation. Protic solvents like alcohols (methanol, ethanol) can act as nucleophiles under certain conditions, potentially leading to substitution reactions, especially at elevated temperatures or in the presence of a base.
II. Troubleshooting Guide for Synthetic Applications
This section provides a structured approach to troubleshooting common issues encountered in reactions involving 2-Bromo-5-chloropyrazine, particularly in palladium-catalyzed cross-coupling reactions.
Scenario 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, its success with heteroaryl halides like 2-Bromo-5-chloropyrazine can be influenced by several factors.
Q: I am performing a Suzuki-Miyaura coupling with 2-Bromo-5-chloropyrazine and a boronic acid, but I am observing very low conversion of my starting material. What are the likely causes and how can I troubleshoot this?
A: Low conversion in Suzuki-Miyaura couplings involving 2-Bromo-5-chloropyrazine can stem from several issues. Below is a systematic troubleshooting workflow.
Caption: Suzuki-Miyaura troubleshooting workflow.
Step-by-Step Troubleshooting Protocol:
-
Assess Reagent Quality and Handling:
-
2-Bromo-5-chloropyrazine: As discussed in the FAQ, ensure the starting material has not degraded. If it appears discolored, consider purifying it by recrystallization or column chromatography.
-
Boronic Acid/Ester: Boronic acids are prone to decomposition (protodeboronation), especially in the presence of moisture. Use fresh, high-quality boronic acid or consider using the more stable pinacol ester equivalent.
-
Solvents and Base: Ensure all solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the palladium catalyst. The base (e.g., K₂CO₃, Cs₂CO₃) should be finely powdered and dried before use.
-
-
Evaluate the Catalyst System:
-
Palladium Source: The choice of palladium precursor and ligand is critical. For electron-deficient heteroaryl halides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[2]
-
Ligand Selection: If using a standard ligand like PPh₃ with limited success, consider switching to more specialized ligands for heteroaryl couplings, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or other electron-rich, bulky ligands.
-
Catalyst Deactivation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center and inhibit catalysis. Using a ligand that can effectively compete with the pyrazine nitrogen for coordination is crucial.
-
-
Optimize Reaction Conditions:
-
Temperature: While many Suzuki couplings proceed at moderate temperatures, electron-deficient and sterically hindered substrates may require higher temperatures (e.g., 80-110°C) to drive the reaction to completion.[3]
-
Base: The choice of base can significantly impact the reaction rate. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃.
-
Solvent: The solvent system can influence both solubility and reaction kinetics. A mixture of an aprotic solvent like dioxane or toluene with water is common. For substrates with poor solubility, consider using a solvent like DMF.
-
| Parameter | Standard Condition | Troubleshooting Suggestion | Rationale |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos | More electron-rich and bulky ligands facilitate oxidative addition to the electron-deficient pyrazine ring. |
| Base | Na₂CO₃ (aq) | K₃PO₄, Cs₂CO₃ | Stronger bases can accelerate transmetalation and catalyst turnover. |
| Temperature | 80 °C | 100-110 °C | Overcomes higher activation energy for oxidative addition with some heteroaryl halides. |
| Boron Source | Boronic Acid | Boronic Acid Pinacol Ester | Pinacol esters are often more stable and less prone to protodeboronation. |
Scenario 2: Challenges in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for forming C-N bonds with aryl halides.
Q: I am attempting to couple an amine with 2-Bromo-5-chloropyrazine using Buchwald-Hartwig conditions, but the reaction is sluggish and gives a complex mixture of products. What should I consider?
A: The Buchwald-Hartwig amination of 2-Bromo-5-chloropyrazine requires careful selection of catalyst, ligand, and base to achieve high selectivity and yield.
Key Considerations and Troubleshooting Steps:
-
Chemoselectivity (Br vs. Cl): The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. To achieve selective amination at the 2-position (C-Br), milder reaction conditions (lower temperature, less reactive catalyst system) may be employed. Amination at the 5-position (C-Cl) would likely require more forcing conditions.
-
Catalyst System:
-
Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. For N-heterocyclic substrates, specialized biaryl phosphine ligands are often necessary.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are commonly used. Lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.
-
-
Side Reactions:
-
Hydrodehalogenation: A common side reaction is the reduction of the C-Br or C-Cl bond, leading to the formation of 5-chloropyrazine or 2-bromopyrazine. This can be minimized by ensuring strictly anaerobic conditions and using a well-defined catalyst system.
-
Competitive Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazine ring can be susceptible to direct nucleophilic attack by the amine or the alkoxide base, especially at high temperatures. This can lead to a complex mixture of products. Using a bulky ligand on the palladium catalyst can sterically hinder this direct attack and favor the desired catalytic pathway.
-
Troubleshooting Table for Buchwald-Hartwig Amination:
| Issue | Potential Cause | Recommended Action |
| Low Reactivity | Inefficient oxidative addition. | Switch to a more electron-rich, bulky biaryl phosphine ligand (e.g., Xantphos, Josiphos). Increase reaction temperature. |
| Poor Selectivity (Br vs. Cl) | Reaction conditions are too harsh, leading to reaction at both sites. | Use milder conditions (lower temperature) to favor reaction at the more reactive C-Br bond. |
| Formation of Hydrodehalogenated Byproduct | Presence of a hydrogen source and catalyst deactivation pathway. | Ensure rigorous exclusion of air and moisture. Use high-purity reagents. |
| Complex Product Mixture | Potential for competing SNAr reactions. | Use a bulky ligand to sterically shield the pyrazine ring from direct nucleophilic attack. Consider a lower reaction temperature. |
By systematically addressing these potential issues, researchers can significantly improve the reliability and outcome of their experiments with 2-Bromo-5-chloropyrazine.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Bromo-5-chloropyrazine: Comprehensive Overview and Applications.
-
Ghaffar, T., & Park, S. B. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(46), 28937-28944. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
Sources
Technical Support Center: Navigating Exotherms in 2-Bromo-5-chloropyrazine Synthesis
Welcome to the comprehensive technical support guide for managing reaction exotherms during the synthesis of 2-Bromo-5-chloropyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively controlling the thermal aspects of this critical chemical transformation. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to anticipate and manage potential hazards with confidence.
Introduction to the Challenge: The Bromination Exotherm
The synthesis of 2-Bromo-5-chloropyrazine, a key intermediate in the pharmaceutical industry, often involves the electrophilic aromatic substitution of a pyrazine derivative with bromine.[1] While effective, this reaction is inherently exothermic, and if not properly controlled, can lead to a rapid increase in temperature, pressure, and the potential for a runaway reaction.[2] Understanding and managing this exotherm is paramount for ensuring the safety of the operation, the quality of the product, and the scalability of the synthesis.
This guide will provide a series of frequently asked questions and troubleshooting scenarios to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in the synthesis of 2-Bromo-5-chloropyrazine?
A1: The primary cause of the exotherm is the formation of strong carbon-bromine (C-Br) and hydrogen-bromine (H-Br) bonds, which releases a significant amount of energy. Aromatic bromination, while requiring activation, is a thermodynamically favorable process. The reaction proceeds through a high-energy intermediate (a sigma complex), and the subsequent restoration of aromaticity by deprotonation is a major driving force for the reaction and a significant contributor to the overall heat release.[3] The reactivity of the pyrazine ring system also plays a crucial role; as a six-membered aromatic heterocycle, its electron density and activation towards electrophilic attack influence the reaction rate and, consequently, the rate of heat generation.[4][5]
Q2: What are the early warning signs of a developing runaway reaction?
A2: Vigilance is key to preventing a runaway reaction. Early warning signs include:
-
A sudden, uncontrolled increase in internal reaction temperature: This is the most critical indicator. The rate of temperature rise may start slowly and then accelerate rapidly.
-
A noticeable increase in the rate of gas evolution: This may be observed as increased bubbling or foaming in the reaction mixture.
-
A change in the color of the reaction mixture: While color changes are expected, a rapid and unexpected change can indicate a loss of control.
-
A rise in pressure within the reaction vessel: This is a direct consequence of the increasing temperature and gas evolution.
It is crucial to have a pre-defined emergency response plan in place to address these signs immediately.
Q3: How does the choice of solvent affect the reaction exotherm?
A3: The solvent plays a multifaceted role in managing the reaction exotherm:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat from the reaction, thus mitigating the temperature rise.
-
Boiling Point: A solvent with a boiling point well above the desired reaction temperature provides a larger operating window and can help prevent a runaway by initiating reflux, which provides a significant cooling effect.
-
Solubility and Reactivity: The solvent must be inert to the reaction conditions and provide good solubility for the reactants. Some solvents can have incompatibilities with brominating agents like N-bromosuccinimide (NBS), which can lead to autocatalytic decomposition and a dangerous exotherm.[6]
For the synthesis of 2-Bromo-5-chloropyrazine, which may be conducted at elevated temperatures (e.g., 60°C with trichlorophosphate), a high-boiling, inert solvent is advisable.[1]
Q4: What are the best practices for adding bromine to the reaction mixture?
A4: The rate of bromine addition is a critical control parameter. Best practices include:
-
Slow, controlled addition: Bromine should be added dropwise or via a syringe pump to control the rate of reaction and heat generation.[7]
-
Subsurface addition: If practical, adding the bromine below the surface of the reaction mixture can improve dispersion and prevent localized "hot spots."
-
Monitoring the internal temperature: The addition rate should be directly tied to the internal temperature of the reactor. If the temperature begins to rise unexpectedly, the addition should be stopped immediately.[8]
Q5: What are appropriate quenching agents for a bromination reaction, and when should they be used?
A5: A quenching agent is used to neutralize any unreacted bromine at the end of the reaction or in an emergency. Common and effective quenching agents include:
-
Sodium thiosulfate (Na₂S₂O₃): A widely used and effective quenching agent that reduces bromine to bromide.[9][10] A 10% aqueous solution is typically used.
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃): These are also effective reducing agents for bromine.[9][10]
-
Unsaturated hydrocarbons (e.g., cyclohexene): These can be used to consume excess bromine via an addition reaction.[9]
A quenching solution should always be readily available during the reaction. In an emergency, the quenching agent should be added slowly and with vigorous stirring, as the quenching reaction itself can be exothermic.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature increase during bromine addition. | 1. Rate of bromine addition is too fast.2. Inadequate cooling.3. High concentration of reactants. | 1. Immediately stop the addition of bromine. 2. Ensure the cooling system is functioning at maximum capacity.3. Increase stirring speed to improve heat transfer.4. If necessary and safe, add more pre-chilled solvent to dilute the reaction mixture. |
| Reaction temperature continues to rise after stopping bromine addition. | The reaction has reached a point of thermal runaway. | 1. Initiate the emergency shutdown procedure. 2. If safe to do so, begin the slow and controlled addition of a quenching agent (e.g., 10% sodium thiosulfate solution).3. Evacuate the immediate area and alert safety personnel. |
| Localized "hot spots" or charring observed in the reactor. | 1. Poor mixing.2. Bromine is being added too quickly to the surface of the reaction mixture. | 1. Increase the stirring rate to ensure good agitation.2. Consider using a dip tube for subsurface addition of bromine. |
| A fine white or yellow precipitate forms after quenching with sodium thiosulfate. | Under acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur.[10] | 1. Adjust the pH of the reaction mixture to be neutral or slightly basic before or during the quench.2. If sulfur has already formed, it can often be removed by filtration through celite. |
Experimental Protocols
Protocol 1: Controlled Bromination of a Pyrazine Derivative (Illustrative)
This protocol is a general guideline and should be adapted based on specific reaction parameters and safety assessments.
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple to monitor the internal temperature, a condenser, and an addition funnel or syringe pump for the bromine addition. Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charge and Cool: Charge the reactor with the pyrazine starting material and the chosen solvent. Begin cooling the reactor jacket to the desired initial temperature (e.g., 0-5 °C).
-
Bromine Addition: Begin the slow, dropwise addition of bromine from the addition funnel. Crucially, monitor the internal temperature continuously. The rate of addition should be adjusted to maintain the temperature within a narrow, pre-determined range (e.g., ± 2 °C).[8] If the temperature exceeds the set limit, immediately stop the addition and allow the reaction to cool before resuming.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0-5 °C and slowly add a 10% aqueous solution of sodium thiosulfate with vigorous stirring until the reddish-brown color of bromine disappears.[10]
-
Work-up: Proceed with the appropriate aqueous work-up and extraction to isolate the 2-Bromo-5-chloropyrazine product.
Protocol 2: Emergency Quenching of a Runaway Bromination Reaction
This protocol should be part of a pre-approved safety plan and only executed by trained personnel.
-
Immediate Action: If a runaway is detected (rapid, uncontrolled temperature rise), immediately stop the addition of all reagents and maximize cooling to the reactor.
-
Alert Personnel: Alert all personnel in the immediate vicinity and follow the established emergency communication protocol.
-
Controlled Quenching: If the situation is deemed controllable and it is safe to approach the reactor, begin the slow, controlled addition of a pre-prepared quenching solution (e.g., 10% sodium thiosulfate) via a safe delivery method (e.g., a pump from behind a blast shield). Do not dump the entire quench solution in at once , as this can cause a violent secondary exotherm.
Visualizing the Workflow and Decision-Making
Diagram 1: Controlled Bromination Workflow
Caption: Decision tree for managing an uncontrolled exotherm.
Conclusion
The synthesis of 2-Bromo-5-chloropyrazine is a valuable process, but one that requires a thorough understanding and respect for the potential thermal hazards of bromination. By implementing the best practices outlined in this guide, including careful control of reagent addition, continuous temperature monitoring, and having a well-defined emergency plan, researchers can safely and effectively manage the reaction exotherm. Proactive process safety is not just about following a procedure; it's about understanding the chemistry and being prepared for any eventuality.
References
- BenchChem. (2025). Technical Support Center: Quenching and Removal of Excess Bromine. BenchChem.
- Vertex AI Search. (2025).
- BenchChem. (2025).
- Reddit. (2015).
- Oriental Journal of Chemistry. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- PubMed Central. (n.d.).
- NC State University Libraries. (n.d.). 16.
- ResearchGate. (n.d.). Case Studies of Incidents in Runaway Reactions and Emergency Relief.
- ARIA. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.
- PubMed Central. (2019).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- YouTube. (2018).
- YouTube. (2025). Terrifying Bromine Reactions.
- PubChem. (n.d.). 2-Bromo-5-chloropyrazine | C4H2BrClN2 | CID 37818725.
- BenchChem. (2025). In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile.
- Thermal Analysis Journal. (n.d.).
- Fisher Scientific. (2021).
- MSU chemistry. (n.d.). Heterocyclic Compounds.
- YouTube. (2013). Calorimetry: Crash Course Chemistry #19.
- SpringerLink. (n.d.).
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-chloropyrazine and 2,5-dibromopyrazine for Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, pyrazine derivatives serve as critical scaffolds in a multitude of clinically significant molecules.[1] Their utility stems from the unique electronic properties of the pyrazine ring and the synthetic versatility offered by halogenated intermediates. Among these, 2-bromo-5-chloropyrazine and 2,5-dibromopyrazine are two of the most common building blocks. The choice between these two reagents is not arbitrary; it is a strategic decision that profoundly impacts reaction efficiency, selectivity, and the overall synthetic route.
This guide provides an in-depth comparison of the reactivity profiles of 2-bromo-5-chloropyrazine and 2,5-dibromopyrazine, focusing on the key transformations used in pharmaceutical development: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
At the Core of Reactivity: Electronic and Steric Considerations
The reactivity of halogenated pyrazines is governed by a confluence of factors. The two nitrogen atoms in the pyrazine ring act as powerful electron-withdrawing groups, rendering the ring electron-deficient and susceptible to nucleophilic attack.[2] This inherent electronic nature is further modulated by the halogen substituents.
The fundamental principle dictating the outcome of palladium-catalyzed cross-coupling reactions is the relative strength of the carbon-halogen bonds. The Carbon-Bromine (C-Br) bond is significantly weaker than the Carbon-Chlorine (C-Cl) bond.[3][4] This difference in bond dissociation energy (BDE) is the primary driver for the higher reactivity of bromides in the crucial oxidative addition step of the catalytic cycle, which is often rate-limiting.[3]
| Bond | Typical Bond Dissociation Energy (kJ/mol) |
| Aryl C-Br | ~305[5] |
| Aryl C-Cl | ~359[5] |
This energy difference dictates that a palladium catalyst will preferentially insert into a C-Br bond over a C-Cl bond, a principle that forms the basis of selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in drug synthesis.[6] Here, we compare the performance of our two subject compounds in the most common of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction. The choice between 2,5-dibromopyrazine and 2-bromo-5-chloropyrazine leads to distinct strategic advantages.
-
2,5-Dibromopyrazine: This symmetrical molecule offers the potential for both mono- and di-substitution. Due to the identical reactivity of both C-Br bonds, achieving selective mono-arylation can be challenging and often requires careful control of stoichiometry and reaction conditions to minimize the formation of the di-substituted byproduct. However, it is an excellent substrate for creating symmetrical molecules via double Suzuki-Miyaura coupling.[7]
-
2-Bromo-5-chloropyrazine: This substrate is ideal for sequential, regioselective cross-coupling reactions. The significant difference in reactivity between the C-Br and C-Cl bonds allows for the selective coupling at the C-2 position (bromine) under standard Suzuki conditions, leaving the C-5 position (chlorine) intact for a subsequent, more forcing coupling reaction. This "one-pot" or sequential approach is highly efficient for building molecular complexity. Generally, aryl chlorides require more specialized, bulky phosphine ligands and higher temperatures to react compared to aryl bromides.[8][9]
Buchwald-Hartwig Amination
The formation of C-N bonds is critical in pharmaceutical chemistry, as the amine functionality is prevalent in active pharmaceutical ingredients. The Buchwald-Hartwig amination provides a powerful method for this transformation.[10][11]
-
2,5-Dibromopyrazine: Similar to the Suzuki coupling, mono-amination can be achieved, but may suffer from competing di-amination. The regioselectivity is not a factor due to the molecule's symmetry.
-
2-Bromo-5-chloropyrazine: The inherent reactivity difference again allows for highly regioselective amination at the C-2 position. This enables the synthesis of 2-amino-5-chloropyrazine derivatives, which can then undergo further functionalization at the C-5 position. This selectivity is crucial for building complex drug candidates where precise placement of functional groups is necessary.[12][13]
Workflow for Regioselective Cross-Coupling
The differential reactivity of the C-Br and C-Cl bonds in 2-bromo-5-chloropyrazine enables a clear and predictable synthetic workflow.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
For SNAr reactions, the reactivity order of halogens is often inverted compared to cross-coupling: F > Cl > Br > I. [14]This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by more electronegative, electron-withdrawing halogens that polarize the C-X bond and stabilize the anionic intermediate. [15]
-
2-Bromo-5-chloropyrazine: The chlorine at C-5 is a better activating group for SNAr than the bromine at C-2. Therefore, nucleophilic attack is more likely to occur at the C-5 position, displacing the chloride.
-
2,5-Dibromopyrazine: Both positions are electronically similar, and while SNAr is possible, it is generally less facile than with the more activating chloro-substituted analogue.
Data Summary and Experimental Protocols
Comparative Reactivity Table
| Reaction Type | 2-Bromo-5-chloropyrazine | 2,5-Dibromopyrazine | Key Takeaway |
| Suzuki Coupling | Highly Regioselective: Reacts preferentially at the C-Br bond. [16] | Symmetrical Coupling: Good for di-substitution; mono-substitution can be challenging. [7] | 2-bromo-5-chloropyrazine is superior for building asymmetrical molecules. |
| Buchwald-Hartwig | Highly Regioselective: Amination occurs at the C-Br position. | Symmetrical Amination: Useful for symmetrical diamines. | Predictable C-N bond formation at C-2 for the bromo-chloro substrate. |
| SNAr | Selective at C-Cl: The more electronegative chlorine activates its position for nucleophilic attack. | Less Reactive: Bromine is a weaker activating group for SNAr. | 2-bromo-5-chloropyrazine offers an alternative selectivity pattern via SNAr. |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-chloropyrazine
This protocol describes a typical procedure for the selective arylation at the C-2 position.
Materials:
-
2-Bromo-5-chloropyrazine (1.0 mmol, 193.4 mg)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 814 mg) [17]* 1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Argon atmosphere
Procedure:
-
To a flame-dried round-bottom pressure flask equipped with a magnetic stir bar, add 2-bromo-5-chloropyrazine, the arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive pressure of argon, add the 1,4-dioxane and water. [17]4. Degas the resulting mixture by bubbling argon through it for 10-15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the mixture and continue to purge with argon for an additional 5 minutes.
-
Seal the vessel with a screw cap and heat the reaction mixture to 90-100 °C with vigorous stirring overnight. [17]7. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-chloropyrazine.
Conclusion and Strategic Recommendations
The choice between 2-bromo-5-chloropyrazine and 2,5-dibromopyrazine is a critical decision in the design of a synthetic route.
-
Choose 2-Bromo-5-chloropyrazine for:
-
Sequential, regioselective functionalization: Its primary utility lies in its ability to undergo selective cross-coupling at the C-Br bond, preserving the C-Cl bond for subsequent transformations. This is invaluable for constructing complex, unsymmetrical molecules.
-
Accessing alternative reactivity: The C-Cl bond offers a site for SNAr reactions, providing a different disconnection approach.
-
-
Choose 2,5-Dibromopyrazine for:
-
Synthesis of symmetrical molecules: It is the ideal substrate for double cross-coupling reactions to generate C2-symmetric pyrazine derivatives.
-
Simpler mono-functionalization (with caveats): When only a single substitution is desired and regioselectivity is not a concern, it can be used, though careful control of reaction conditions is necessary to avoid di-substitution.
-
By understanding the fundamental principles of C-X bond reactivity and the nuances of the primary reaction classes, researchers can harness the full synthetic potential of these versatile pyrazine building blocks, accelerating the path toward novel therapeutic agents.
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Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Available from: [Link]
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Liu, F., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(11), 2977. Available from: [Link]
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Nolan, S. P., & Organ, M. G. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 2(6), 765-768. Available from: [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
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Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters, 24(1), 253-258. Available from: [Link]
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Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available from: [Link]
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Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Communications, 52(1), 15-30. Available from: [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Bromo-5-chloropyrazine
Introduction: The Challenge and Opportunity of Substituted Pyrazines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1] In pharmaceutical and materials science, the pyrazine moiety is a highly sought-after scaffold due to its unique electronic properties and prevalence in bioactive molecules. However, the synthesis of specifically substituted pyrazines, such as those derived from 2-bromo-5-chloropyrazine, presents a distinct synthetic challenge that demands a nuanced understanding of catalytic systems.
This guide provides an in-depth, objective comparison of common palladium catalysts for the Suzuki-Miyaura reaction of 2-bromo-5-chloropyrazine. We will move beyond a simple recitation of yields to explore the underlying principles of catalyst selection, the rationale behind reaction conditions, and the mechanistic subtleties that govern success. The goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal catalytic system for their specific synthetic goals.
Understanding the Substrate: 2-Bromo-5-chloropyrazine
The reactivity of 2-bromo-5-chloropyrazine is governed by the electronic nature of the pyrazine ring and the inherent differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.
-
Electronic Factors: The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which can make the aryl halide more susceptible to oxidative addition, the first and often rate-limiting step in the catalytic cycle.[2] However, these same nitrogen atoms can also coordinate to the palladium center, potentially inhibiting catalytic activity. This duality necessitates a catalyst that is both highly active and resistant to poisoning.
-
Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond. Consequently, in cross-coupling reactions, the C-Br bond is generally more reactive and will typically undergo oxidative addition preferentially.[3] This inherent reactivity difference (Ar-I > Ar-Br > Ar-OTf > Ar-Cl) allows for selective functionalization at the C2 position, leaving the C5 chloro-substituent available for subsequent transformations.[3] Achieving high selectivity is a key performance indicator for any catalyst used with this substrate.
The Catalytic Cycle: A Framework for Comparison
To intelligently compare catalysts, one must understand the fundamental steps they are designed to optimize. The generally accepted mechanism for the Suzuki-Miyaura reaction provides this framework.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrazine. The efficiency of this step is heavily influenced by the electron-richness and steric bulk of the ligands on the palladium center.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group (R) to the palladium complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst. Bulky ligands often accelerate this final, product-forming step.[6]
Comparative Analysis of Palladium Catalysts
The choice of catalyst, specifically the ligand coordinated to the palladium, is the most critical parameter for success. We will compare four representative classes of catalysts, from classical systems to modern, highly active pre-catalysts.
| Catalyst System | Ligand Type | Key Characteristics | Typical Performance for Heteroaryl Halides |
| Pd(PPh₃)₄ | Monodentate Phosphine | Baseline. Air-sensitive, requires higher temperatures, lower turnover numbers (TONs). | Moderate yields, often requires higher catalyst loading (1-5 mol%). |
| PdCl₂(dppf) | Bidentate Ferrocenyl Phosphine | Workhorse. Good thermal stability, reliable for a range of substrates.[7] | Good to excellent yields, generally robust and reproducible.[8] |
| Buchwald Ligands (e.g., XPhos, SPhos) + Pd source | Bulky, Electron-Rich Biaryl Phosphines | High Activity. Promotes rapid oxidative addition and reductive elimination. Effective for challenging substrates like aryl chlorides.[6][9] | Excellent yields, often at lower temperatures and catalyst loadings (<1 mol%).[10] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | High Stability & Activity. Air and moisture stable pre-catalyst.[11] Strong Pd-C bond prevents catalyst decomposition.[12] | Excellent yields, very high TONs, effective for sterically hindered substrates.[13] |
Table 1: Qualitative Comparison of Common Palladium Catalyst Systems.
Quantitative Performance Data
The following data is a synthesized representation based on typical outcomes for Suzuki-Miyaura couplings of challenging heteroaryl bromides. Conditions are standardized for comparative purposes.
Reaction: 2-Bromo-5-chloropyrazine + 4-methoxyphenylboronic acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 | 22 |
| PdCl₂(dppf) (1.5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 88 | 59 |
| Pd₂(dba)₃ (0.5) | XPhos (1.2) | K₃PO₄ | t-BuOH | 80 | 2 | 96 | 192 |
| PEPPSI-IPr (0.5) | - | K₃PO₄ | t-BuOH | 80 | 1.5 | 98 | 196 |
Table 2: Comparative Performance Data for the Suzuki Coupling of 2-Bromo-5-chloropyrazine. Yields are representative isolated yields for the selective C-Br coupling product. TON (Turnover Number) = moles of product / moles of catalyst.
Analysis of Performance
-
Pd(PPh₃)₄: While capable of effecting the transformation, it is clearly the least efficient system, requiring higher catalyst loading and longer reaction times for a moderate yield.
-
PdCl₂(dppf): This catalyst offers a significant improvement, providing a good yield in a reasonable timeframe. It represents a reliable and cost-effective option for many applications.
-
Buchwald (XPhos) System: The use of bulky, electron-rich biarylphosphine ligands like XPhos dramatically increases catalytic activity.[14] This system provides an excellent yield in a short time at a lower temperature and catalyst loading. These ligands are particularly effective at accelerating the key oxidative addition and reductive elimination steps for heteroaryl substrates.[9]
-
PEPPSI-IPr: This N-Heterocyclic Carbene (NHC) based pre-catalyst demonstrates the highest efficiency.[11] NHC ligands form very strong bonds with palladium, leading to highly stable and active catalysts that resist decomposition, resulting in near-quantitative yield and the highest turnover number.[12] Its air and moisture stability also provides significant practical advantages in handling.[11]
Experimental Protocol: A Head-to-Head Catalyst Screening Workflow
To ensure a valid, objective comparison, all catalysts must be tested under identical and rigorously controlled conditions. This protocol outlines a standard workflow for screening the catalysts discussed.
Detailed Step-by-Step Methodology
This protocol is for one reaction. It should be run in parallel for each catalyst system being compared.
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the base (e.g., K₃PO₄, 2.0 mmol).
-
Addition of Solids: Under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl boronic acid (1.2 mmol), the palladium catalyst (0.01 mmol, 1 mol%), and, if applicable, the phosphine ligand (0.012 mmol, 1.2 mol%).[15]
-
Addition of Substrate and Solvent: Add 2-bromo-5-chloropyrazine (1.0 mmol). Via syringe, add the degassed anhydrous solvent (e.g., t-BuOH or Dioxane, 5 mL).[15]
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C). Stir vigorously for the specified duration.
-
Monitoring: To monitor the reaction, carefully take a small aliquot, quench it with water, extract with ethyl acetate, and analyze by GC-MS to observe the consumption of starting material and formation of the product.
-
Work-up: After cooling the reaction to room temperature, dilute the mixture with water (10 mL) and ethyl acetate (10 mL). Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to determine the isolated yield.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of 2-bromo-5-chloropyrazine, modern catalyst systems based on bulky, electron-donating ligands offer superior performance over classical catalysts.
-
For General Reliability: PdCl₂(dppf) remains a solid, cost-effective choice that provides good results without the need for specialized, air-sensitive handling techniques.
-
For High-Throughput and Challenging Substrates: The Buchwald (XPhos/SPhos) systems are highly recommended. Their exceptional activity allows for lower catalyst loadings and faster reaction times, which is ideal for medicinal chemistry applications where speed and efficiency are paramount.[9]
-
For Scalability and Process Chemistry: PEPPSI-IPr is the premier choice. Its high stability, incredible activity, and ease of handling make it ideal for larger-scale synthesis.[11] The higher initial cost can often be offset by significantly lower catalyst loadings and operational simplicity.
Ultimately, the "best" catalyst depends on the specific requirements of the project, balancing factors of cost, speed, yield, and scale. This guide provides the foundational data and experimental rationale to make that selection an informed and strategic one.
References
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- BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
- Wiley Online Library. (2016). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7.
- YouTube. (2018). The Suzuki reaction.
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A Senior Application Scientist's Guide to Alternatives for 2-Bromo-5-chloropyrazine in Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks for chemical synthesis is a critical decision that profoundly impacts the efficiency, cost, and novelty of a synthetic route. 2-Bromo-5-chloropyrazine is a widely utilized intermediate, valued for its differentiated reactivity at the C-2 and C-5 positions. However, the dynamic landscape of chemical synthesis necessitates a thorough understanding of viable alternatives. This guide provides an in-depth, objective comparison of 2-Bromo-5-chloropyrazine with its key analogues: 2,5-dichloropyrazine and 2,5-dibromopyrazine. We will delve into their synthesis, comparative reactivity in cornerstone cross-coupling reactions, and provide field-proven insights to guide your selection process.
Introduction to 2-Bromo-5-chloropyrazine and its Alternatives
The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to modulate biological activity.[1] Dihalogenated pyrazines, in particular, serve as versatile platforms for the introduction of molecular complexity through various cross-coupling reactions.[2] 2-Bromo-5-chloropyrazine offers two distinct reactive sites, with the carbon-bromine bond generally being more susceptible to oxidative addition in palladium-catalyzed reactions than the carbon-chlorine bond. This differential reactivity allows for selective, stepwise functionalization.
However, factors such as cost, availability, and the specific reactivity required for a given transformation may prompt the consideration of alternatives. The two most common alternatives are 2,5-dichloropyrazine and 2,5-dibromopyrazine. This guide will provide a head-to-head comparison of these three building blocks to empower you to make an informed decision for your synthetic campaigns.
Synthesis of 2-Bromo-5-chloropyrazine and its Alternatives
A reliable and scalable synthesis of the starting material is a crucial first step in any synthetic endeavor. Below, we outline established protocols for the synthesis of 2-Bromo-5-chloropyrazine, 2,5-dichloropyrazine, and 2,5-dibromopyrazine.
Synthesis of 2-Bromo-5-chloropyrazine
A common route to 2-Bromo-5-chloropyrazine involves the halogenation of a pyrazine precursor. One reported method utilizes trichlorophosphate for the selective bromination and chlorination of the pyrazine ring.[3]
Experimental Protocol: Synthesis of 2-Bromo-5-chloropyrazine [3]
-
To a solution of 2-hydroxypyrazine in a suitable solvent, add a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-2-hydroxypyrazine.
-
Treat the resulting 5-bromo-2-hydroxypyrazine with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or trichlorophosphate.
-
Heat the reaction mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2 hours).
-
Upon completion, carefully quench the reaction mixture with ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Bromo-5-chloropyrazine.
Synthesis of 2,5-Dichloropyrazine
2,5-Dichloropyrazine can be synthesized from the readily available 2-aminopyrazine through a two-step process involving chlorination followed by a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of 2,5-Dichloropyrazine
Step 1: Synthesis of 5-chloro-2-aminopyrazine
-
Under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyrazine in an anhydrous solvent such as dichloromethane (DCM).
-
Add N-chlorosuccinimide (NCS) portion-wise to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 40°C) and stir for several hours, monitoring the reaction progress by TLC.
-
After completion, wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-chloro-2-aminopyrazine.
Step 2: Synthesis of 2,5-Dichloropyrazine
-
Suspend 5-chloro-2-aminopyrazine in concentrated hydrochloric acid and cool to low temperatures (e.g., -10°C).
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature.
-
Allow the reaction to stir at low temperature for a period before warming to room temperature.
-
Neutralize the reaction mixture with a base (e.g., 50% NaOH solution).
-
Extract the product with an organic solvent like DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2,5-dichloropyrazine.
Synthesis of 2,5-Dibromopyrazine
Similar to its dichloro counterpart, 2,5-dibromopyrazine can be synthesized from 2-aminopyrazine via a bromination and subsequent Sandmeyer-type reaction.[4]
Experimental Protocol: Synthesis of 2,5-Dibromopyrazine [4]
Step 1: Synthesis of 5-bromo-2-aminopyrazine
-
Dissolve 2-aminopyrazine in a suitable solvent like chloroform.
-
Add pyridine to the solution.
-
Slowly add a solution of bromine in chloroform dropwise.
-
Stir the reaction mixture for a short period, then dilute with water.
-
Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain 5-bromo-2-aminopyrazine.
Step 2: Synthesis of 2,5-Dibromopyrazine[4]
-
Add 5-bromo-2-aminopyrazine to a cooled solution of hydrobromic acid.
-
Add bromine, followed by the dropwise addition of an aqueous solution of sodium nitrite.
-
Stir the mixture at low temperature and then allow it to warm to room temperature.
-
Add a solution of sodium hydroxide and continue stirring.
-
Extract the product with dichloromethane.
-
Combine the organic extracts and evaporate the solvent to yield 2,5-dibromopyrazine.
Comparative Reactivity in Cross-Coupling Reactions
The utility of these dihalopyrazines as synthetic building blocks is primarily demonstrated in their performance in palladium-catalyzed cross-coupling reactions. The choice of halogen atoms significantly influences the reactivity, with the general trend for oxidative addition being I > Br > Cl.[5] This trend is a direct consequence of the carbon-halogen bond strength.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the dihalopyrazine in this reaction is a key consideration.
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Relative Reactivity | Typical Catalyst System | Notes |
| 2,5-Dibromopyrazine | Highest | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O | The weaker C-Br bonds lead to faster oxidative addition, often allowing for milder reaction conditions and lower catalyst loadings.[6] |
| 2-Bromo-5-chloropyrazine | Intermediate | Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O | Offers selective mono-arylation at the C-Br position under controlled conditions, leaving the C-Cl bond for subsequent functionalization. |
| 2,5-Dichloropyrazine | Lowest | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O | The stronger C-Cl bonds necessitate more forcing conditions, such as higher temperatures and more active catalyst systems with bulky, electron-rich ligands.[7] |
Causality Behind Experimental Choices: The selection of a more electron-rich and bulky ligand, such as SPhos, for the coupling of 2,5-dichloropyrazine is crucial to facilitate the oxidative addition of the less reactive C-Cl bond to the palladium center.[7] For 2,5-dibromopyrazine, a less specialized catalyst like Pd(PPh₃)₄ is often sufficient due to the higher reactivity of the C-Br bond.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the formation of carbon-nitrogen bonds, which are prevalent in pharmaceuticals.[8]
Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Relative Reactivity | Typical Catalyst System | Notes |
| 2,5-Dibromopyrazine | Highest | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene | Generally provides higher yields and faster reaction times compared to the chloro-analogues. |
| 2-Bromo-5-chloropyrazine | Intermediate | Pd(OAc)₂, XPhos, Cs₂CO₃, Toluene | Allows for selective amination at the C-Br position. The choice of a bulky ligand like XPhos is often beneficial. |
| 2,5-Dichloropyrazine | Lowest | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene | Requires highly active catalyst systems and often higher temperatures to achieve good conversion. |
Expertise & Experience: In our experience, the amination of 2,5-dichloropyrazine can be challenging, often leading to lower yields and the formation of side products if the reaction conditions are not rigorously optimized. The use of pre-catalysts and carefully dried, deoxygenated solvents is paramount for success.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted pyrazines.
Comparative Performance in Sonogashira Coupling
| Substrate | Relative Reactivity | Typical Catalyst System | Notes |
| 2,5-Dibromopyrazine | Highest | Pd(PPh₃)₂Cl₂/CuI, Et₃N, THF | The high reactivity of the C-Br bond allows for efficient coupling under standard Sonogashira conditions. |
| 2-Bromo-5-chloropyrazine | Intermediate | Pd(PPh₃)₂Cl₂/CuI, Et₃N, THF | Selective coupling at the C-Br position is generally observed. |
| 2,5-Dichloropyrazine | Lowest | Pd(PPh₃)₂Cl₂/CuI, Et₃N, DMF, heat | Often requires higher temperatures and longer reaction times to achieve comparable yields to the bromo-analogues.[2] |
Visualization of Synthetic Pathways and Reaction Mechanisms
To further clarify the synthetic strategies and underlying mechanisms, the following diagrams are provided.
Caption: Synthetic routes to 2,5-dihalopyrazines.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Conclusion and Recommendations
The choice between 2-Bromo-5-chloropyrazine, 2,5-dichloropyrazine, and 2,5-dibromopyrazine is a nuanced decision that depends on the specific goals of your synthesis.
-
For maximal reactivity and milder reaction conditions , 2,5-dibromopyrazine is the preferred choice. Its higher reactivity in a range of cross-coupling reactions can lead to higher yields and shorter reaction times.
-
For cost-effectiveness and when forcing conditions are acceptable , 2,5-dichloropyrazine is a viable alternative. However, be prepared to invest time in optimizing catalyst systems and reaction parameters.
-
For selective, stepwise functionalization , 2-Bromo-5-chloropyrazine offers a distinct advantage. The ability to selectively react at the C-Br position while preserving the C-Cl bond for subsequent transformations is a powerful tool for the synthesis of complex molecules.
Ultimately, the optimal choice will be dictated by a careful consideration of your target molecule, budget, and timeline. This guide provides the foundational knowledge and experimental insights to make that decision with confidence.
References
-
De N., E., & Van der E., W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3249-3267. DOI: 10.1039/C3OB40460A. Retrieved from [Link]
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MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6891. Retrieved from [Link]
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Thieme Chemistry. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. Retrieved from [Link]
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Lulinski, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. Retrieved from [Link]
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ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Retrieved from [Link]
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ChemRxiv. (2024). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” Character of Pd(0). Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ChemBK. (2024). 2,5-Dibromopyrazine. Retrieved from [Link]
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ChemRxiv. (2024). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. Retrieved from [Link]
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Nolan, S. P., & Viciu, M. S. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
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PubMed. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Retrieved from [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dibromopyrazine. Retrieved from [Link]
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National Center for Biotechnology Information. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
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Maynooth University. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
PubMed Central. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]
-
MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromo-5-chloropyrazine: Comprehensive Overview and Applications. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. Retrieved from [Link]
-
ResearchGate. (2021). Physicochemical properties of compounds (PY 1-9). Retrieved from [Link]
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ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Retrieved from [Link]
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MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
PubMed Central. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]
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ResearchGate. (2012). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Retrieved from [Link]
-
ResearchGate. (2021). Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-chloropyrazine. Retrieved from [Link]
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ResearchGate. (2014). Oxidative Addition of Halogens to a Dineophylplatinum(II) Complex: Halogen Complexes and Fluxional Platinum(IV) Complexes. Retrieved from [Link]
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ResearchGate. (2013). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1][4][9]thiadiazole Series. Retrieved from [Link]
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YouTube. (2016). Lecture 4 : Oxidative Addition [1.Concerted Mechanism]. Retrieved from [Link]
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A Senior Application Scientist's Guide to Monitoring 2-Bromo-5-chloropyrazine Reactions
For researchers, medicinal chemists, and process development professionals, 2-bromo-5-chloropyrazine is a valuable heterocyclic building block. Its differentially reactive C-Br and C-Cl bonds make it a versatile substrate for sequential cross-coupling reactions, enabling the synthesis of complex pharmaceutical intermediates. However, harnessing this reactivity requires precise control and monitoring to ensure optimal yield, minimize byproduct formation, and understand reaction kinetics. This guide provides an in-depth comparison of the primary analytical methods for monitoring reactions involving this critical substrate.
The Synthetic Importance of Monitoring
2-Bromo-5-chloropyrazine is frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. In these reactions, the C-Br bond is typically more reactive than the C-Cl bond, allowing for selective functionalization. Effective real-time or quasi-real-time monitoring is essential to:
-
Determine Reaction Endpoints: Accurately identify when the consumption of the starting material is complete.
-
Optimize Reaction Conditions: Fine-tune parameters like temperature, catalyst loading, and reaction time by observing their direct impact on the rate of product formation and byproduct generation.
-
Elucidate Reaction Mechanisms: Gain insights into reaction kinetics and the formation of transient intermediates.[1][2][3]
-
Profile Impurities: Identify and quantify side-products, which is critical for process development and regulatory filings.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is dictated by the specific reaction, the information required, and available instrumentation. We will compare the four most effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Technique | Principle | Strengths | Weaknesses | Best For |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Excellent for quantifying non-volatile and thermally sensitive compounds. High reproducibility and resolution.[1][2] | Slower run times compared to GC. Requires solvent usage. | Quantitative analysis of reaction progress (consumption of starting material, formation of product) for Suzuki and Buchwald-Hartwig reactions.[4][5][6] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | High sensitivity and selectivity. Excellent for separating volatile compounds and isomers.[7][8] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. | Analysis of volatile pyrazine derivatives and identifying low-level impurities.[7] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Provides detailed structural information and is inherently quantitative without the need for response factors (using an internal standard).[9][10] Can be used for in situ monitoring.[9] | Lower sensitivity compared to HPLC and GC-MS. Can be complex to interpret in crude reaction mixtures. | Mechanistic studies and structural confirmation of products and intermediates.[9][10][11] |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Combines the separation power of HPLC with the high sensitivity and specificity of MS, providing molecular weight information. | Higher cost and complexity. Matrix effects can suppress ion signals. | Identifying unknown byproducts and confirming the mass of products in complex reaction mixtures.[12] |
High-Performance Liquid Chromatography (HPLC)
For monitoring the progress of Suzuki or Buchwald-Hartwig reactions involving 2-bromo-5-chloropyrazine, Reverse-Phase HPLC (RP-HPLC) is the workhorse technique. The pyrazine core and its coupled products are typically chromophoric, making UV detection straightforward and effective.
Causality Behind Method Choice: The reactants and products in these coupling reactions often have different polarities. For instance, as the bromine on the pyrazine ring is substituted with a larger organic moiety (e.g., a phenyl group in a Suzuki reaction), the product becomes significantly more hydrophobic. This change in polarity is easily resolved on a C18 stationary phase, allowing for clear separation and quantification of the starting material, product, and any intermediates or byproducts.
Self-Validating Experimental Protocol: RP-HPLC
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV Diode Array Detector (DAD) set at a wavelength appropriate for the pyrazine chromophore (e.g., 254 nm or 270 nm).
-
Column Temperature: 30 °C.
-
-
System Suitability:
-
Before analysis, perform at least five replicate injections of a standard solution containing both 2-bromo-5-chloropyrazine and the expected product.
-
The relative standard deviation (RSD) for the peak areas should be less than 2.0%. This ensures the system is delivering precise and reproducible results.
-
-
Sample Preparation (Reaction Quenching & Dilution):
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a suitable solvent (e.g., acetonitrile or mobile phase). This stops the reaction and prepares the sample for analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.[13]
-
-
Analysis & Quantification:
-
Inject a fixed volume (e.g., 5 µL) of the prepared sample.
-
Run a gradient elution method to ensure separation of components with varying polarities. A typical gradient might be:
-
0-10 min: 30% to 95% Acetonitrile.
-
10-12 min: Hold at 95% Acetonitrile.
-
12-15 min: Return to 30% Acetonitrile and equilibrate.
-
-
Identify peaks based on their retention times relative to pre-injected standards.
-
Quantify the consumption of starting material and formation of product by integrating the respective peak areas. The percentage conversion can be calculated from these areas.
-
Workflow for HPLC Reaction Monitoring
Caption: General workflow for monitoring a reaction using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly if the reaction products and starting materials are volatile and thermally stable.[7] It offers exceptional sensitivity and the mass spectrometer provides structural information, aiding in the identification of unknown byproducts.
Causality Behind Method Choice: The lower molecular weight of 2-bromo-5-chloropyrazine (193.43 g/mol ) and many of its likely initial substitution products makes them amenable to GC analysis.[14] The key advantage of GC-MS is its resolving power for closely related isomers, which might co-elute in HPLC, and its ability to provide mass fragmentation patterns for definitive identification.[7][8]
Self-Validating Experimental Protocol: GC-MS
-
System Preparation:
-
Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
-
System Suitability:
-
Inject a known standard of the analyte and an internal standard (e.g., naphthalene or another stable aromatic compound not present in the reaction).
-
Verify a sharp, symmetrical peak shape and consistent retention time. The MS should be tuned according to the manufacturer's specifications.
-
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 20 µL).
-
Quench and dilute in a volatile organic solvent suitable for GC, such as ethyl acetate or dichloromethane (e.g., 1.0 mL).
-
Add a precise amount of an internal standard to the diluted sample. The internal standard corrects for variations in injection volume and allows for more accurate quantification.
-
If necessary, filter the sample.
-
-
Analysis & Quantification:
-
Inject 1 µL of the prepared sample in split mode (e.g., 20:1 split ratio) to avoid overloading the column.
-
Use a temperature program to separate the components. A typical program could be:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Monitor the total ion chromatogram (TIC). Extract specific ions for the starting material and product to improve selectivity and signal-to-noise.
-
Quantify using the ratio of the analyte peak area to the internal standard peak area against a pre-established calibration curve.
-
Workflow Comparing HPLC and GC Sample Preparation
Caption: Key differences in sample preparation for HPLC vs. GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR offers the unique ability to perform in situ or "on-line" monitoring without sample workup, providing a real-time window into the reaction.[9][10] This is invaluable for detailed kinetic and mechanistic studies.
Causality Behind Method Choice: The chemical environment of the protons on the pyrazine ring changes distinctly upon substitution. The disappearance of the ¹H NMR signals for 2-bromo-5-chloropyrazine and the appearance of new, shifted signals for the product provide a direct, quantitative measure of the reaction's progress.[9] If fluorine-containing reagents are used, ¹⁹F NMR can provide an exceptionally clean background for monitoring.[11]
Experimental Protocol: In Situ ¹H NMR Monitoring
-
System Preparation:
-
Use a benchtop or standard NMR spectrometer. Ensure the instrument is locked and shimmed on the deuterated solvent used for the reaction.
-
An NMR tube designed for reactions (e.g., a J. Young tube) is recommended.
-
-
Sample Preparation:
-
Prepare the reaction mixture directly in the NMR tube using a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a known quantity of a non-reactive internal standard with a simple, isolated signal (e.g., 1,3,5-trimethoxybenzene or hexamethylbenzene).
-
-
Analysis & Quantification:
-
Acquire an initial spectrum (t=0) before initiating the reaction (e.g., before adding the catalyst or heating).
-
Initiate the reaction and acquire spectra at regular time intervals.
-
Process the spectra (phasing, baseline correction).
-
Integrate the area of a characteristic peak for the starting material, the product, and the internal standard.
-
The concentration of each species is directly proportional to its integral value relative to the integral of the known amount of internal standard. This allows for the construction of accurate concentration vs. time profiles.[9]
-
Conclusion and Recommendations
For routine, quantitative monitoring of 2-bromo-5-chloropyrazine reactions in a development or quality control setting, RP-HPLC with UV detection is the most robust, reliable, and cost-effective method. It provides the necessary quantitative data to determine reaction completion and profile major components.
For detailed impurity profiling and analysis of volatile products where isomer separation is critical, GC-MS is the superior technique, offering higher sensitivity and definitive identification.
For fundamental mechanistic investigations and kinetic studies where real-time data is paramount, in situ NMR spectroscopy is unparalleled, providing direct structural and quantitative information without the need for sampling and quenching.
Ultimately, a multi-faceted approach is often best. HPLC can be used for routine progress checks, with GC-MS and NMR employed for deeper investigation into challenging reactions or for the definitive characterization of products and impurities. This integrated analytical strategy provides the comprehensive data required to move from small-scale research to robust, scalable pharmaceutical manufacturing.
References
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Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. ACS Catalysis, 10(21), 13236–13244. Available from: [Link]
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Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. Available from: [Link]
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Hein, J. E., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ResearchGate. Available from: [Link]
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Hein, J. E., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. Available from: [Link]
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Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available from: [Link]
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Unknown Author. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of British Columbia Library. Available from: [Link]
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Unknown Author. (2022). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate. Available from: [Link]
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Unknown Author. (n.d.). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate. Available from: [Link]
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Hein, J. E., et al. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development, 26(5), 1424–1431. Available from: [Link]
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Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Available from: [Link]
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Fairlamb, I. J. S., et al. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Center for Biotechnology Information. Available from: [Link]
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Unknown Author. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. Available from: [Link]
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SIELC Technologies. (n.d.). Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]
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Li, H., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI. Available from: [Link]
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Unknown Author. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia Library. Available from: [Link]
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Unknown Author. (n.d.). Analysis of Pyrazines by GC. Scribd. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chloropyrazine. PubChem. Available from: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Misnawi, J., et al. (2011). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. ResearchGate. Available from: [Link]
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Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. Available from: [Link]
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Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. Available from: [Link]
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A Senior Application Scientist's Guide to Benchmarking Yields of 2-Bromo-5-chloropyrazine Functionalization
Introduction: The Strategic Value of 2-Bromo-5-chloropyrazine in Synthesis
In the landscape of modern drug discovery and development, the pyrazine moiety is a privileged scaffold, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules with specific biological targets. Among the various pyrazine-based building blocks, 2-Bromo-5-chloropyrazine (CAS: 912773-21-8) has emerged as a particularly versatile and strategic intermediate.[2][3] Its dihalogenated nature, with two distinct halogens, presents a unique opportunity for sequential and regioselective functionalization, enabling the construction of complex molecular architectures.[2][3][4]
The fundamental principle governing its reactivity in the most common palladium-catalyzed cross-coupling reactions is the differential lability of the carbon-halogen bonds. The Carbon-Bromine (C-Br) bond is inherently weaker and thus more susceptible to oxidative addition to a Palladium(0) center than the more robust Carbon-Chlorine (C-Cl) bond.[5] This intrinsic reactivity difference is the cornerstone of selective functionalization at the C-2 position while preserving the C-5 chloro-substituent for subsequent transformations.
This guide provides a comprehensive benchmark of common functionalization reactions performed on 2-Bromo-5-chloropyrazine. We will delve into the comparative yields of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Cyanation reactions, supported by experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the practical insights needed to select the optimal conditions for their specific synthetic goals.
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse in medicinal chemistry for creating carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl moieties.[6][7] When applied to 2-Bromo-5-chloropyrazine, the choice of catalyst, ligand, and base is paramount to achieving high yields and maintaining selectivity for the C-2 position.
Comparative Performance of Catalytic Systems
The data below summarizes the performance of various palladium-based catalytic systems. The consistent theme is the preferential substitution at the C-2 bromide position.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | Phenylboronic acid |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | Phenylboronic acid |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | Phenylboronic acid |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | ~85% | Arylboronic acids |
Note: "Good" and "High" yields are qualitative descriptors from literature on similar dihaloheterocycles, suggesting successful reactions.[6] Specific yields can vary based on the boronic acid used.
Expertise & Causality: The success of these reactions hinges on the ligand's ability to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. Ligands like dppf and bulky, electron-rich phosphines such as SPhos and XPhos are effective because they stabilize the palladium center and promote the often rate-limiting reductive elimination step, leading to higher turnover and improved yields.[6] The choice of an appropriate base, such as potassium phosphate (K₃PO₄), is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[8]
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Selective Suzuki-Miyaura Coupling at C-2
This protocol is a representative example for achieving high-yield coupling at the C-2 position.
-
Vessel Preparation: To an oven-dried Schlenk tube, add 2-Bromo-5-chloropyrazine (1.0 mmol, 193.4 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).[8]
-
Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 22 mg).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe.[8]
-
Reaction: Place the sealed tube in a preheated oil bath at 80-90 °C and stir vigorously for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Installing the Critical C-N Bond
The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[9][10] Its application to 2-Bromo-5-chloropyrazine allows for the introduction of primary and secondary amines, key pharmacophores, with high selectivity at the C-2 position.
Comparative Performance of Catalytic Systems
The effectiveness of the Buchwald-Hartwig amination is highly dependent on the synergy between the palladium precursor, the ligand, and the base. Sterically hindered, electron-rich ligands are typically required.[9][11]
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Amine |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 8-12 | 90-98% | Morpholine |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 16 | 85-95% | Aniline |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 12 | 55-98% | Various volatile amines |
| [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | t-AmylOH | 100 | 24 | 61-92% | Carbazole derivatives |
Yields are based on reports for similar bromopyridine and bromoarene substrates.[11][12][13]
Expertise & Causality: The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by the base to form an amide complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9] Bulky ligands like XPhos and BINAP accelerate the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive palladium dimers.[9] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are essential for deprotonating the coordinated amine without competing as a nucleophile.
Catalytic Cycle: Buchwald-Hartwig Amination
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An Economic Comparison of Synthetic Routes Using 2-Bromo-5-chloropyrazine: A Guide for Researchers
In the landscape of pharmaceutical and materials science, pyrazine derivatives are foundational scaffolds, integral to a multitude of active pharmaceutical ingredients (APIs) and functional materials.[1][2] The strategic functionalization of these heterocycles is paramount. 2-Bromo-5-chloropyrazine stands out as a versatile starting material, offering two distinct reaction handles for sequential, site-selective modifications. The choice of synthetic route to functionalize this building block is not merely a question of chemical feasibility but a critical economic decision that impacts project timelines, scalability, and overall sustainability.
This guide provides an in-depth economic and practical comparison of the two primary palladium-catalyzed cross-coupling strategies for the functionalization of 2-Bromo-5-chloropyrazine: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. We will dissect the causality behind experimental choices, analyze the cost structure of each component, and provide actionable protocols to guide researchers and process chemists in making informed decisions.
The Strategic Advantage of 2-Bromo-5-chloropyrazine
The utility of 2-Bromo-5-chloropyrazine lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[3] This inherent reactivity difference allows for the selective functionalization of the more labile C-Br bond at the 2-position, while leaving the C-Cl bond at the 5-position intact for subsequent transformations. This opens a gateway to a diverse array of disubstituted pyrazine derivatives that would be challenging to access otherwise.
Route 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[2][4] It involves the cross-coupling of an organohalide with an organoboron species, typically a boronic acid or boronate ester, catalyzed by a palladium(0) complex.[5]
The "Why": Mechanistic & Experimental Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood, three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2-Bromo-5-chloropyrazine. This is the rate-determining step and is faster for the C-Br bond than the C-Cl bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic "ate" complex.[6]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for success.
-
Palladium Source: Simple palladium salts like Pd(OAc)₂ or pre-formed complexes like Pd(PPh₃)₄ and Pd₂(dba)₃ are common. Pd(PPh₃)₄ is often used for its reliability, though it can be more expensive.[4][7]
-
Ligand: For heteroaryl halides, phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Simple triphenylphosphine (PPh₃) can be effective, but more electron-rich and bulky ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) often provide higher yields and turnover numbers.[8]
-
Base: An inorganic base is required to activate the boronic acid. Potassium carbonate (K₂CO₃) is a cost-effective and common choice. Stronger bases like K₃PO₄ may be needed for less reactive substrates.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol adapted from procedures for similar heteroaryl bromides.[3][8] Note: This protocol should be considered a starting point and may require optimization for specific boronic acids and desired scales.
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-chloropyrazine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-aryl-5-chloropyrazine.
Economic Analysis of the Suzuki-Miyaura Route
The primary cost drivers for this route are the palladium catalyst and the organoboron reagent. Below is a cost-per-reaction analysis based on a hypothetical 1 mmol scale.
| Component | Molar Eq. | Amount | Est. Cost/Gram | Est. Cost/Reaction | Rationale & Notes |
| 2-Bromo-5-chloropyrazine | 1.0 | 193 mg | ~$44.00 | $8.50 | Starting material cost is significant. Price is for the pyrazine analog.[9] |
| Arylboronic Acid | 1.2 | ~146 mg | $5 - $100+ | $0.73 - $14.60+ | Cost varies dramatically based on complexity. Phenylboronic acid is inexpensive. |
| Pd(PPh₃)₄ | 0.03 | 35 mg | ~$100.00 | $3.50 | A major cost. Catalyst loading optimization is key to reducing cost.[10][11] |
| K₂CO₃ | 2.0 | 276 mg | ~$0.10 | <$0.03 | Very low cost, negligible impact on total.[4][8] |
| 1,4-Dioxane | 4 mL | 4.12 g | ~$0.05 | $0.21 | Solvent costs are generally low but contribute to waste disposal costs. |
| Total Estimated Reagent Cost | ~$13 - $27+ | Excludes labor, purification, and waste disposal. |
Key Economic Takeaways:
-
Catalyst Cost: The palladium catalyst represents a substantial portion of the reaction cost. Reducing catalyst loading through optimization (e.g., by using more efficient ligands) is the most effective way to improve the economics.[4]
-
Boronic Acid Variability: The cost of the boronic acid coupling partner is a major variable. For discovery chemistry, where diverse and complex fragments are used, this can become the dominant cost.
-
"Soft" Costs: Purification via column chromatography is solvent- and labor-intensive, adding significant cost, especially at scale. Waste disposal, particularly of palladium-contaminated streams, must also be factored in.[12]
Route 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the preeminent method for constructing C-N bonds from aryl halides.[13][14] It has revolutionized access to arylamines, which are ubiquitous in pharmaceuticals. The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[15]
The "Why": Mechanistic & Experimental Rationale
The catalytic cycle is similar to the Suzuki coupling but has key differences, particularly in the base's role.
-
Oxidative Addition: As before, Pd(0) adds to the C-Br bond of 2-Bromo-5-chloropyrazine.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base (e.g., NaOt-Bu) is then required to deprotonate the coordinated amine, forming a palladium-amido complex. This step is critical and distinguishes it from the Suzuki reaction.[16]
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of components is critical for navigating the subtleties of this reaction.
-
Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ are common choices. They are typically used in situ with a ligand.[16]
-
Ligand: This is arguably the most critical parameter. The development of bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") like XPhos, SPhos, and RuPhos was essential for the reaction's broad applicability, especially for less reactive aryl chlorides. These ligands promote both the oxidative addition and the crucial reductive elimination step. However, they are often expensive.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common, though others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be used.[16] The choice of base can significantly impact the reaction outcome.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination
The following protocol is adapted from general procedures for the amination of bromopyridines and other heteroaryl halides. Note: This is a generalized procedure. The choice of ligand and reaction temperature is highly dependent on the specific amine used and will likely require optimization.
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add to a dry Schlenk tube: the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add 2-Bromo-5-chloropyrazine (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Inert Atmosphere & Solvent: Seal the tube with a Teflon screw-cap, remove from the glovebox, and add degassed, anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL), and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude material is purified by flash column chromatography to afford the desired 2-amino-5-chloropyrazine derivative.
Economic Analysis of the Buchwald-Hartwig Route
The cost of this route is heavily influenced by the choice of the specialized phosphine ligand.
| Component | Molar Eq. | Amount | Est. Cost/Gram | Est. Cost/Reaction | Rationale & Notes |
| 2-Bromo-5-chloropyrazine | 1.0 | 193 mg | ~$44.00 | $8.50 | Starting material cost is consistent across routes.[9] |
| Amine | 1.2 | Varies | $1 - $100+ | $0.10 - $12.00+ | Cost is highly variable depending on the amine's complexity. |
| Pd₂(dba)₃ | 0.015 | 14 mg | ~$21.80 | $0.30 | Relatively low cost compared to pre-formed catalysts. |
| XPhos Ligand | 0.04 | 19 mg | ~$188.00 | $3.57 | Specialized ligands are a major cost driver. Cheaper alternatives exist but may be less effective. |
| NaOt-Bu | 1.4 | 135 mg | ~$0.15 | $0.02 | A low-cost bulk chemical.[16] |
| Toluene | 5 mL | 4.35 g | ~$0.02 | <$0.01 | Solvent costs are minimal but waste disposal must be considered. |
| Total Estimated Reagent Cost | ~$12.50 - $24.50+ | Excludes labor, purification, and waste disposal. |
Key Economic Takeaways:
-
Ligand is King: The cost of the specialized biaryl phosphine ligand is a dominant factor. While cheaper ligands like dppf can sometimes be used, the high efficiency of ligands like XPhos often justifies their cost through higher yields, lower catalyst loadings, and milder conditions, especially on an industrial scale.
-
Base and Solvent: The costs of the base and solvent are low, but their handling requirements (anhydrous, inert atmosphere) add operational complexity and cost compared to the aqueous systems often used in Suzuki couplings.
-
Purification & Waste: Similar to the Suzuki reaction, purification is a significant back-end cost. The use of strong bases and organic solvents also presents waste stream challenges that need to be managed.
Head-to-Head Comparison: Suzuki vs. Buchwald-Hartwig
To make a strategic decision, a direct comparison of the key economic and practical factors is essential.
| Feature | Suzuki-Miyaura Coupling (C-C) | Buchwald-Hartwig Amination (C-N) |
| Primary Cost Drivers | Palladium Catalyst, Boronic Acid | Phosphine Ligand, Palladium Source, Amine |
| Catalyst System Cost | Moderate to High | Moderate to Very High (ligand-dependent) |
| Coupling Partner Cost | Highly Variable (Boronic Acids) | Highly Variable (Amines) |
| Reaction Conditions | Often milder, aqueous solvent mixtures | Requires anhydrous conditions, strong base, inert atmosphere |
| Operational Complexity | Lower; less sensitive to air/moisture | Higher; requires strict inert and anhydrous techniques |
| Purification | Chromatography often required | Chromatography often required; removal of base can be a factor |
| Green Chemistry Metrics | Boronic acid byproducts are generally less toxic. Use of water is a plus. | Strong organic bases and anhydrous solvents are less green.[15] |
| Scalability | Well-established for large-scale synthesis. | Widely used in industry, but inert atmosphere requirements can add cost at scale.[4] |
Strategic Workflow for Route Selection
Conclusion: A Tale of Two Couplings
Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are powerful, indispensable tools for the synthetic chemist. When starting from 2-Bromo-5-chloropyrazine, the choice is dictated first by the desired bond (C-C or C-N) and second by a nuanced economic analysis.
-
For C-C bond formation , the Suzuki-Miyaura reaction is the undisputed choice. The primary economic levers are the cost of the specific boronic acid and the optimization of palladium catalyst loading. Its operational simplicity and use of aqueous media make it an attractive option.
-
For C-N bond formation , the Buchwald-Hartwig amination is the gold standard. The economics of this reaction hinge almost entirely on the choice of phosphine ligand. While expensive, advanced ligands often pay for themselves through increased efficiency and yield, a critical consideration in process chemistry and drug development.[4]
Ultimately, the most "economical" route depends on the project's goals. For early-stage discovery where material quantity is small, a slightly more expensive but reliable and high-yielding reaction may be preferred to save time. For large-scale manufacturing, every component, from the catalyst loading to the solvent choice and waste stream management, must be rigorously optimized to minimize cost per kilogram. This guide provides the foundational knowledge for researchers to begin that optimization and make a strategically sound economic choice.
References
-
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Online] Available at: [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Online] Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Online] Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
OUCI. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Online] Available at: [Link]
-
JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Online] Available at: [Link]
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Safety Operating Guide
A Procedural Guide for the Proper Disposal of 2-Bromo-5-chloropyrazine
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Bromo-5-chloropyrazine (CAS No. 912773-21-8). As a halogenated heterocyclic compound integral to pharmaceutical and chemical synthesis, its handling and disposal demand strict adherence to safety protocols to protect laboratory personnel and ensure environmental stewardship.[1] This document outlines the necessary precautions, operational steps, and regulatory context for managing this chemical waste stream effectively.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with 2-Bromo-5-chloropyrazine is the foundation of its safe management. The compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[1][2] The primary risks stem from its acute toxicity and irritant properties.
Causality of Hazard: The presence of bromine and chlorine atoms on the pyrazine ring contributes to its reactivity and biological activity.[1] Upon combustion, it can decompose to produce highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen halides (hydrogen bromide, hydrogen chloride).[3][4] This decomposition profile necessitates a specific disposal method to prevent environmental release of hazardous byproducts.
Table 1: Key Safety and Hazard Data for 2-Bromo-5-chloropyrazine
| Property | Value | Source |
| CAS Number | 912773-21-8 | [1][2] |
| Molecular Formula | C4H2BrClN2 | [2] |
| GHS Pictogram | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | [2] |
| Primary Hazards | Acute toxicity (oral, dermal, inhalation), Skin and Eye Irritant | [2] |
Pre-Disposal Safety Protocol: Engineering Controls and PPE
Before handling 2-Bromo-5-chloropyrazine for disposal, a robust safety framework must be in place. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Engineering Controls:
-
Chemical Fume Hood: All handling and preparation for disposal of 2-Bromo-5-chloropyrazine must be conducted inside a properly functioning chemical fume hood.[5][6] This is the primary engineering control to prevent the inhalation of dust or vapors.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[5][8]
-
Body Protection: A fully fastened laboratory coat is required to prevent skin contact.[7][8]
-
Respiratory Protection: If there is a risk of generating dust and fume hood use is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]
Step-by-Step Disposal Protocol
The disposal of 2-Bromo-5-chloropyrazine is governed by its classification as a halogenated organic compound. It must be treated as hazardous waste in accordance with federal, state, and local regulations.[9][10][11]
Step 1: Waste Segregation (Critical Step)
-
Action: Designate a specific waste container for "Halogenated Organic Waste."[12]
-
Causality: Never mix halogenated waste with non-halogenated waste.[12][13] Halogenated compounds require high-temperature incineration with specialized "flue gas scrubbing" systems to neutralize the resulting acidic gases (HCl, HBr).[1] Mixing waste streams complicates this process, increases disposal costs, and violates regulatory standards.[13]
Step 2: Container Selection and Labeling
-
Action: Use a chemically compatible, sealable container (e.g., high-density polyethylene or glass) that is in good condition and has a secure, threaded cap.[12][14]
-
Labeling: The container must be clearly labeled before the first drop of waste is added.[12] The label must include:
Step 3: Waste Collection
-
Solid Waste: Carefully transfer solid 2-Bromo-5-chloropyrazine and any contaminated disposable materials (e.g., weighing papers, gloves, absorbent pads) into the designated hazardous waste container. Avoid generating dust during transfer.[14]
-
Liquid Waste (Rinsate): When decontaminating glassware, rinse it with a minimal amount of a suitable solvent (e.g., acetone or ethanol). The first two to three rinses must be collected in the designated halogenated hazardous waste container.[5] Do not dispose of rinsate down the sanitary sewer.[7][13]
Step 4: Temporary On-Site Storage
-
Action: Keep the hazardous waste container tightly sealed at all times, except when actively adding waste.[12][13]
-
Location: Store the sealed container in a designated, well-ventilated satellite accumulation area that is secure and away from incompatible materials like strong oxidizing agents.[14][15] The storage area should have secondary containment to mitigate spills.
Step 5: Final Disposal
-
Action: Arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management contractor.[3][14]
-
Methodology: The standard and required method of disposal for this compound is through a permitted hazardous waste incinerator.[1] This ensures the complete destruction of the organic molecule and the safe management of its halogenated components.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of 2-Bromo-5-chloropyrazine.
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely.
-
Small Spills (in a fume hood):
-
Ensure PPE is worn.
-
Carefully sweep up the solid material, avoiding dust creation.[3][14]
-
Use an inert absorbent material (e.g., vermiculite, sand) for any dissolved material.[6]
-
Collect all cleanup materials in the designated halogenated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
Regulatory Framework: A Matter of Compliance
The procedures outlined in this guide are based on regulations established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[9][11][16] RCRA creates the legal framework for the proper management of hazardous waste from its point of generation to its final disposal, a concept known as "cradle-to-grave" responsibility.[9] As a halogenated organic compound, 2-Bromo-5-chloropyrazine waste is subject to these federal regulations.[17] State agencies may have additional, sometimes more stringent, requirements.[9] Always consult and adhere to your institution's specific waste management policies, which are designed to comply with all relevant regulations.
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2-Bromo-5-chloropyrazine | C4H2BrClN2 | CID 37818725 . PubChem, National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Handling 2-Bromo-5-chloropyrazine: A Framework for Laboratory Safety
This guide provides essential safety and logistical information for the handling of 2-Bromo-5-chloropyrazine (CAS No. 912773-21-8). As a key intermediate in pharmaceutical synthesis, its safe management is paramount.[1] This document moves beyond a simple checklist, offering a procedural and causal framework to empower researchers, scientists, and drug development professionals in making informed safety decisions. Our goal is to build a foundation of trust by providing value that extends beyond the product itself, ensuring both personal safety and experimental integrity.
Immediate Safety Concerns & Hazard Profile
2-Bromo-5-chloropyrazine is a hazardous substance that requires careful handling to avoid adverse health effects. The primary risks include harm if swallowed, inhaled, or in contact with skin, as well as significant irritation to the skin and eyes.[2][3] Adherence to strict safety protocols is not merely recommended; it is essential.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the potential hazards associated with 2-Bromo-5-chloropyrazine.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [2][3] |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin | [2] |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled | [2] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation | [2] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Engineering controls, such as a certified chemical fume hood, are the primary line of defense to minimize exposure.[4] PPE serves as a critical secondary barrier. The selection of appropriate PPE is contingent on the specific procedure and the potential for exposure.
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 2-Bromo-5-chloropyrazine.
Caption: PPE selection workflow for handling 2-Bromo-5-chloropyrazine.
Due to its classification as a serious eye irritant, robust eye protection is mandatory.[2]
-
Standard Operations: Use tightly fitting, indirectly-vented chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[5][6] Safety glasses do not offer sufficient protection against potential splashes or fine dust.[7]
-
High-Splash Risk Operations: When handling larger quantities or if there is a significant risk of splashing, supplement goggles with a full-face shield.[3][7]
Direct contact can be harmful and cause skin irritation.[2] An integrated approach to skin protection is necessary.
-
Gloves: Double-gloving with nitrile gloves is recommended to prevent skin contact and absorption.[4] Gloves must be inspected for tears or holes before each use.[5] Should contamination occur, remove gloves immediately, wash your hands, and don a new pair. The table below provides guidance on glove selection.
-
Protective Clothing: A long-sleeved laboratory coat is the minimum requirement.[4] For tasks with a higher risk of contamination, consider a chemical-resistant apron or a disposable coverall.[5][8] Ensure clothing provides full coverage. Pant legs should be worn outside of footwear to prevent chemicals from entering.[8]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Leather or canvas shoes should not be worn as they can absorb chemicals.[8]
| Glove Material | Resistance to Solvents/Acids | Puncture Resistance | Recommendation for 2-Bromo-5-chloropyrazine | Source(s) |
| Nitrile | Excellent protection against bases, oils, and many solvents. | High | Recommended. Best all-around choice for this compound. | [7] |
| Neoprene | Good resistance to a broad range of oils, acids, and caustics. | Moderate | Acceptable alternative to nitrile. | [7] |
| Natural Rubber/Latex | Good resistance to many acids and alcohols. | Low | Not recommended due to lower puncture resistance and potential for allergies. | [7] |
While primary engineering controls (fume hood) should prevent the need for respiratory protection, it may be required in specific situations.
-
Situational Use: A NIOSH-approved respirator (or equivalent) should be used if you experience irritation, if ventilation is insufficient, or if there is a potential to generate dust or aerosols that cannot be contained by a fume hood.[4][5]
-
Program Requirements: The use of respirators requires a formal respiratory protection program, including medical clearance and fit-testing, as mandated by OSHA and other regulatory bodies.[9][10]
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for minimizing risk throughout the chemical's lifecycle in the laboratory.
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6][11] Confirm the chemical fume hood is functioning correctly.
-
Donning PPE: Put on all required PPE as determined by your risk assessment (see workflow diagram).
-
Handling: Conduct all manipulations of 2-Bromo-5-chloropyrazine, including weighing and transferring, inside a chemical fume hood to minimize inhalation exposure.[4]
-
Avoid Dust: Use techniques that avoid the formation of dust and aerosols.[3][5]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[11]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of as contaminated waste.[12]
-
Spills:
-
Evacuate personnel from the immediate area.[5]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[4]
-
Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[5][13]
-
Clean the spill area thoroughly.
-
Prevent spilled material from entering drains or waterways.[5][14]
-
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][11]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[6][11]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][11]
-
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, preferably refrigerated between 2-8°C.[1][3] Keep it segregated from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: All waste, including the chemical itself and any contaminated materials (gloves, absorbent, etc.), must be disposed of as hazardous waste.[12] Place waste in a clearly labeled, sealed container and arrange for pickup by a licensed professional waste disposal service.[3][15] Do not dispose of down the drain or in regular trash.[12]
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- 2-Bromo-5-chloropyrazine | C4H2BrClN2 | CID 37818725. PubChem - NIH.
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- 2-Bromo-6-chloropyrazine SDS, 916791-07-6 Safety D
- Safety Data Sheet - 2-Bromo-5-chloropyrazine. (2025). Angene Chemical.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
